molecular formula C13H12FNO B1357535 3-Fluoro-4-(p-tolyloxy)aniline CAS No. 83660-65-5

3-Fluoro-4-(p-tolyloxy)aniline

Cat. No.: B1357535
CAS No.: 83660-65-5
M. Wt: 217.24 g/mol
InChI Key: DXBLZFBMEUKRDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(p-tolyloxy)aniline is a useful research compound. Its molecular formula is C13H12FNO and its molecular weight is 217.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBLZFBMEUKRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279970
Record name 3-Fluoro-4-(4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83660-65-5
Record name 3-Fluoro-4-(4-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83660-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(4-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-4-(p-tolyloxy)aniline: A Novel Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and diaryl ether moieties has become a cornerstone of rational drug design. These structural motifs can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide introduces 3-Fluoro-4-(p-tolyloxy)aniline , a novel, currently uncatalogued compound, conceived as a versatile building block for the synthesis of new chemical entities. While a CAS number has not been assigned, its structural components suggest significant potential for researchers, scientists, and drug development professionals.

This molecule synergistically combines the features of two known chemical classes: fluorinated anilines and aryloxy anilines. The presence of a fluorine atom at the 3-position of the aniline ring is anticipated to modulate the basicity of the amino group and introduce a metabolic blocking site. The diaryl ether linkage, a privileged scaffold in numerous bioactive compounds, provides a balance of rigidity and conformational flexibility. This guide will provide a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential applications, drawing parallels with the known compounds 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8) and 4-(p-Tolyloxy)aniline (CAS: 41295-20-9) to ground our analysis in established chemical principles.

Proposed Synthesis: A Rational Approach to a Novel Compound

The synthesis of this compound can be strategically approached via a two-step process, beginning with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This proposed pathway leverages commercially available starting materials and well-established chemical transformations.

Step 1: Synthesis of 3-Fluoro-4-(p-tolyloxy)nitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the formation of the diaryl ether bond. A highly plausible route is the reaction of 1,2-difluoro-4-nitrobenzene with p-cresol.

  • Rationale: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the 4-position (para to the nitro group) is the more activated leaving group for SNAr compared to the fluorine at the 2-position (meta to the nitro group). The phenoxide of p-cresol, generated in situ with a suitable base, will act as the nucleophile.

Experimental Protocol:

  • To a solution of p-cresol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like potassium carbonate (K₂CO₃, 2.0 equivalents) or sodium hydride (NaH, 1.2 equivalents) at room temperature.

  • Stir the mixture for 30 minutes to ensure the complete formation of the potassium or sodium p-cresolate.

  • Add 1,2-difluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-(p-tolyloxy)nitrobenzene.

Step 2: Reduction of the Nitro Group to an Amine

The final step is the reduction of the nitro group of the intermediate to the desired aniline.

  • Rationale: This is a standard transformation in organic synthesis. Several methods are effective, with catalytic hydrogenation or reduction with metals in acidic media being common choices. The use of iron powder in the presence of ammonium chloride is a cost-effective and efficient method.

Experimental Protocol:

  • Suspend 3-fluoro-4-(p-tolyloxy)nitrobenzene (1.0 equivalent) in a mixture of ethanol and water.

  • Add iron powder (Fe, 5.0 equivalents) and ammonium chloride (NH₄Cl, 5.0 equivalents).

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC or HPLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Synthetic_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Nitro Group Reduction 1_2_difluoro_4_nitrobenzene 1,2-Difluoro-4-nitrobenzene intermediate 3-Fluoro-4-(p-tolyloxy)nitrobenzene 1_2_difluoro_4_nitrobenzene->intermediate K₂CO₃, DMF, 80-100 °C p_cresol p-Cresol p_cresol->intermediate final_product This compound intermediate->final_product Fe, NH₄Cl, EtOH/H₂O, Reflux

Proposed two-step synthesis of this compound.

Physicochemical Properties: A Comparative Estimation

As this compound is a novel compound, its experimental physicochemical data are not available. However, we can predict its properties based on its structure and by comparing it with the known analogues, 3-Fluoro-4-morpholinoaniline and 4-(p-Tolyloxy)aniline.

Property3-Fluoro-4-morpholinoaniline[1]4-(p-Tolyloxy)aniline[2]This compound (Predicted)
CAS Number 93246-53-841295-20-9Not Assigned
Molecular Formula C₁₀H₁₃FN₂OC₁₃H₁₃NOC₁₃H₁₂FNO
Molecular Weight 196.22 g/mol 199.25 g/mol 217.24 g/mol
Appearance Off-white to brown crystalline powderLight sensitive solidOff-white to light brown solid
Melting Point 121-123 °C84-86 °C90-100 °C
Boiling Point 364.9 °C (Predicted)338.5 °C (Predicted)~350 °C
LogP 1.8 (Predicted)2.9 (Predicted)~3.2
pKa (amine) ~4.5 (Estimated)~5.0 (Estimated)~4.0 (Estimated)

Characterization and Quality Control: Ensuring Purity and Identity

A rigorous analytical workflow is essential to confirm the successful synthesis and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for elucidating the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons with splitting patterns influenced by the fluorine atom. The ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A purity of >98% is typically required for applications in drug discovery.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-O-C stretch of the diaryl ether.

Potential Applications in Drug Development: A Scaffold of Interest

The structural motifs within this compound make it a highly attractive scaffold for medicinal chemistry programs.

  • Bioisosteric Replacement: The fluorinated aniline moiety can serve as a bioisostere for other functional groups, potentially improving potency and pharmacokinetic properties. The introduction of fluorine can block metabolic oxidation at the para-position of the aniline ring, a common site of metabolism for anilines.

  • Kinase Inhibitors: The diaryl ether linkage is a key structural feature in many kinase inhibitors, such as Sorafenib and Regorafenib. This scaffold can position aromatic rings in the appropriate orientation to interact with the hinge region and other key residues in the ATP-binding pocket of kinases.

  • Antimicrobial Agents: The related compound, 3-fluoro-4-morpholinoaniline, is an intermediate in the synthesis of the antibiotic Linezolid.[3] This suggests that derivatives of this compound could be explored for their antibacterial or antifungal properties. Schiff bases, sulfonamides, and carbamates derived from 3-fluoro-4-morpholinoaniline have shown antimicrobial activity.[4]

  • Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the aniline nitrogen, which can be advantageous in modulating the compound's solubility and membrane permeability.

Drug_Discovery_Logic cluster_structural_features Key Structural Features cluster_medchem_applications Medicinal Chemistry Applications Target_Molecule This compound Fluorinated_Aniline Fluorinated Aniline Moiety Target_Molecule->Fluorinated_Aniline Diaryl_Ether Diaryl Ether Linkage Target_Molecule->Diaryl_Ether Kinase_Inhibitors Kinase Inhibitors Fluorinated_Aniline->Kinase_Inhibitors Modulates pKa, Metabolic Stability Antimicrobials Antimicrobial Agents Fluorinated_Aniline->Antimicrobials Bioisosterism, Potency Diaryl_Ether->Kinase_Inhibitors Conformational Rigidity CNS_Agents CNS-Active Agents Diaryl_Ether->CNS_Agents Lipophilicity, BBB Penetration

Conceptual applications of this compound in drug discovery.

Safety Considerations: A Proactive Approach

While no specific safety data exists for this compound, a hazard assessment can be made based on its structural analogues.

  • 3-Fluoro-4-morpholinoaniline: Is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

  • 4-(p-Tolyloxy)aniline: Is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It also poses a risk of serious eye damage.[2]

Based on this, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a novel and promising, albeit currently uncatalogued, building block for the advancement of drug discovery and materials science. Its synthesis is achievable through established synthetic methodologies, such as nucleophilic aromatic substitution followed by nitro group reduction. The strategic combination of a fluorinated aniline and a diaryl ether scaffold suggests its potential utility in the development of a wide range of bioactive molecules, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational roadmap for the synthesis, characterization, and potential application of this intriguing new chemical entity, inviting further exploration by the scientific community.

References

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. [Link]

  • Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(p-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Fluoro-4-(p-tolyloxy)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl ring linked via an ether bridge to a p-tolyl group, presents a unique combination of functionalities that can influence its biological activity and material properties. The presence of the fluorine atom can significantly impact metabolic stability, lipophilicity, and binding interactions, making it an attractive scaffold for drug design. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside established methodologies for its synthesis and characterization.

While experimental data for this compound is not widely available in public literature, this guide consolidates confirmed identifiers and provides computationally predicted properties to aid researchers in their investigations. Furthermore, it details robust experimental protocols for the determination of key physicochemical parameters, drawing upon established methods for analogous compounds.

Chemical Identity and Core Properties

The fundamental identifiers for this compound are summarized in the table below. These have been verified through chemical supplier databases.

IdentifierValueSource
IUPAC Name 3-Fluoro-4-(4-methylphenoxy)anilineN/A
CAS Number 83660-65-5[1]
Molecular Formula C₁₃H₁₂FNO[1]
Molecular Weight 217.24 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)FN/A

Predicted Physicochemical Data

In the absence of comprehensive experimental data, the following physicochemical properties have been computationally predicted using established algorithms. These values serve as a valuable estimation for experimental design and computational modeling.

PropertyPredicted ValueNotes
Melting Point Not available
Boiling Point Not available
LogP (Octanol-Water Partition Coefficient) 3.3A measure of lipophilicity.
Water Solubility LowExpected to be poorly soluble in water.
pKa (acidic, amine) ~4.5Estimated based on substituted anilines.
pKa (basic, amine) Not applicable
Topological Polar Surface Area (TPSA) 38.3 Ų

Disclaimer: The above values are computationally predicted and have not been experimentally verified. They should be used as a guide for further investigation.

Proposed Synthesis Pathway

A plausible synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction. This approach is a common and effective method for the formation of diaryl ethers.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of Nitro Group 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene Product_1 3-Fluoro-4-(p-tolyloxy)nitrobenzene 3,4-Difluoronitrobenzene->Product_1 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat p-Cresol p-Cresol p-Cresol->Product_1 Product_2 This compound Product_1->Product_2 Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Rationale Behind the Synthetic Approach:
  • Step 1: Nucleophilic Aromatic Substitution (SNAr): The starting material, 3,4-difluoronitrobenzene, is highly activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group. The fluorine atom at the 4-position is more susceptible to substitution by the phenoxide generated from p-cresol in the presence of a base like potassium carbonate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

  • Step 2: Reduction of the Nitro Group: The resulting nitro-intermediate is then reduced to the corresponding aniline. Several methods are effective for this transformation. A common laboratory-scale method is the use of tin(II) chloride in the presence of hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst offers a cleaner reduction pathway, often with high yields.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Workflow for Characterization

G Sample Purified this compound Purity Purity Assessment (HPLC, qNMR) Sample->Purity Structure Structural Elucidation (NMR, MS, IR) Purity->Structure Thermal Thermal Properties (DSC, TGA) Structure->Thermal Solubility Solubility Determination (Various Solvents) Structure->Solubility Lipophilicity Lipophilicity (LogP) (Shake-flask or HPLC) Structure->Lipophilicity

Caption: A logical workflow for the physicochemical characterization of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.

  • Methodology:

    • Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

    • Place both pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The onset of the endothermic peak in the resulting thermogram corresponds to the melting point.

Solubility Determination (Shake-Flask Method)
  • Principle: This equilibrium-based method involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

  • Methodology:

    • Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH, organic solvents) in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP) Determination by HPLC
  • Principle: A rapid and reliable method that correlates the retention time of a compound on a reverse-phase HPLC column with its octanol-water partition coefficient.

  • Methodology:

    • Prepare a series of standard compounds with known LogP values.

    • Analyze the test compound and the standards on a reverse-phase HPLC column (e.g., C18) using an isocratic mobile phase of methanol/water or acetonitrile/water.

    • Calculate the capacity factor (k') for each compound from its retention time (t_R) and the column dead time (t_0): k' = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.

    • Determine the log(k') of the test compound and use the calibration curve to interpolate its LogP value.

Expected Spectral Characteristics

While experimental spectra are not available, the following are the expected key features based on the structure of this compound.

¹H NMR Spectroscopy
  • Aromatic Protons: Complex multiplets in the aromatic region (approximately 6.5-7.5 ppm). The fluorine atom will cause additional splitting (coupling) of the adjacent protons on its phenyl ring.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range, typically between 3.5 and 5.0 ppm, depending on the solvent and concentration. This peak will be exchangeable with D₂O.

  • Methyl Protons (-CH₃): A sharp singlet at around 2.3 ppm, characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-160 ppm). The carbons attached to fluorine and oxygen will show characteristic chemical shifts and C-F coupling.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-H Stretching (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

  • C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretching (Aryl Ether): A strong, characteristic band around 1200-1250 cm⁻¹.

  • C-F Stretching: A strong band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): An intense peak at m/z = 217.0852 (for the exact mass), corresponding to the molecular weight of the compound. The nominal mass would be 217.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. While a comprehensive experimental dataset on its physicochemical properties is not yet publicly available, this guide provides a solid foundation for researchers by consolidating its known identifiers, offering reliable predicted properties, and outlining robust experimental protocols for its characterization. The proposed synthetic route and expected spectral features further equip scientists with the necessary information to embark on the synthesis and investigation of this promising molecule. As research into fluorinated aniline derivatives continues to expand, it is anticipated that the experimental data for this compound will become more readily available, further elucidating its potential applications.

References

  • PubChem. 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. 4-(p-Tolyloxy)aniline. [Link]

Sources

Spectroscopic Signature of 3-Fluoro-4-(p-tolyloxy)aniline: A Predictive and Interpretive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Fluoro-4-(p-tolyloxy)aniline, a molecule of interest for researchers, medicinal chemists, and drug development professionals. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral signature. By dissecting the influence of its constituent functional groups—a fluorinated aniline core and a p-tolyloxy substituent—we offer a robust interpretive framework. This guide is designed to serve as a valuable reference for the identification, characterization, and quality control of this compound and its derivatives.

Introduction and Molecular Structure Analysis

This compound is a substituted diaryl ether with a unique electronic and structural profile. The molecule incorporates a fluorine atom ortho to the amino group, which is expected to significantly influence the electron density distribution and spectroscopic properties of the aniline ring. The ether linkage to a p-tolyl group introduces additional aromatic signals and characteristic vibrational modes. Understanding the interplay of these structural features is paramount for a precise interpretation of its spectroscopic data.

Below is the chemical structure and a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol
IUPAC Name 3-Fluoro-4-(4-methylphenoxy)aniline

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on both aromatic rings, the amine group, and the methyl group. The chemical shifts are influenced by the electron-donating nature of the amino and ether groups and the electron-withdrawing effect of the fluorine atom.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (in CDCl₃, 400 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.85 - 6.95Doublet of doublets (dd)JH-F ≈ 9.0, JH-H ≈ 2.5
H-56.75 - 6.85Triplet (t)JH-H ≈ 8.5
H-66.65 - 6.75Doublet of doublets (dd)JH-H ≈ 8.5, JH-H ≈ 2.5
H-2', H-6'7.05 - 7.15Doublet (d)JH-H ≈ 8.0
H-3', H-5'6.80 - 6.90Doublet (d)JH-H ≈ 8.0
-NH₂3.60 - 3.80Broad singlet (br s)-
-CH₃2.30 - 2.40Singlet (s)-
Interpretation and Rationale
  • Aniline Ring Protons (H-2, H-5, H-6): The protons on the aniline ring are expected to appear in the upfield aromatic region due to the overall electron-donating character of the substituents. The fluorine atom at C-3 will cause a characteristic splitting of the adjacent H-2 proton signal.

  • Tolyl Ring Protons (H-2', H-6', H-3', H-5'): The p-tolyloxy group will show a typical AA'BB' system, appearing as two doublets.

  • Amine Protons (-NH₂): The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • Methyl Protons (-CH₃): The methyl protons of the tolyl group will give a sharp singlet in the aliphatic region.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The fluorine substitution will result in significant C-F couplings, which are diagnostic for the fluorinated carbon and its neighbors.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling (JC-F, Hz)
C-1~140~10
C-2~110~2
C-3~155~245 (¹JC-F)
C-4~145~12
C-5~120~5
C-6~115< 2
C-1'~154-
C-2', C-6'~120-
C-3', C-5'~130-
C-4'~132-
-CH₃~21-
Interpretation and Rationale
  • Fluorinated Carbon (C-3): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JC-F) of around 245 Hz, making it easily identifiable.

  • Carbons of the Aniline Ring: The other carbons in the aniline ring will show smaller two-, three-, and four-bond C-F couplings.

  • Carbons of the Tolyl Ring: The carbons of the p-tolyloxy group will appear at their characteristic chemical shifts.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the CDCl₃ triplet at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the N-H bonds of the primary amine, the C-O-C ether linkage, the C-F bond, and the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3400 - 3500N-H symmetric and asymmetric stretchingMedium
3000 - 3100Aromatic C-H stretchingMedium
1600 - 1650N-H scissoring (bending)Strong
1450 - 1550Aromatic C=C stretchingStrong, multiple bands
1200 - 1250Aryl C-O-C asymmetric stretchingStrong
1150 - 1200Aromatic C-F stretchingStrong
800 - 850para-disubstituted C-H out-of-plane bendingStrong
Interpretation and Rationale
  • N-H Stretching: The two bands in the 3400-3500 cm⁻¹ region are characteristic of a primary amine.

  • Aryl Ether Stretching: A strong band around 1200-1250 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the diaryl ether.

  • C-F Stretching: The C-F stretch in aromatic compounds typically appears as a strong band in the 1150-1200 cm⁻¹ region.[1]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the ether bond and loss of small molecules or radicals.

Predicted Fragmentation Pattern

Table 5: Predicted Key Fragments in EI-MS

m/zPredicted Fragment
217[M]⁺ (Molecular Ion)
110[C₆H₄FNO]⁺
107[C₇H₇O]⁺ (p-cresyl cation)
91[C₇H₇]⁺ (Tropylium ion)
Interpretation and Rationale
  • Molecular Ion: The molecular ion peak at m/z 217 should be clearly visible.

  • Major Fragmentation Pathways: The most likely fragmentation will be the cleavage of the C-O ether bond, leading to the formation of ions corresponding to the fluorinated aniline moiety and the p-cresyl moiety.[2] The p-cresyl cation can further rearrange to the stable tropylium ion at m/z 91.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualizations

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer (¹H & ¹³C) Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure G Molecule This compound -NH₂ C-F C-O-C p-tolyl NMR_H ¹H NMR Broad singlet ~3.7 ppm Molecule:f0->NMR_H NMR_C ¹³C NMR Large ¹JCF ~245 Hz Molecule:f1->NMR_C IR_NH IR ~3450 cm⁻¹ Molecule:f0->IR_NH IR_CF IR ~1175 cm⁻¹ Molecule:f1->IR_CF IR_COC IR ~1225 cm⁻¹ Molecule:f2->IR_COC MS_Frag MS Fragment at m/z 107 Molecule:f3->MS_Frag

Caption: Correlation of molecular fragments to their key spectroscopic signals.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By understanding these predicted spectroscopic signatures, researchers can more effectively identify this compound, confirm its synthesis, and assess its purity. The provided protocols offer a standardized approach for obtaining high-quality experimental data, which will be essential for validating these predictions and furthering research involving this and related molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Arjunan, V., et al. (2012). FT-IR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. TSI Journals. [Link]

Sources

IUPAC name for 3-Fluoro-4-(p-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluoro-4-(p-tolyloxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes information from structurally related molecules and fundamental chemical principles to offer a robust profile. Researchers, scientists, and drug development professionals can leverage this information as a foundational resource for synthesis, characterization, and application development.

Chemical Identity and Structure

The nomenclature and structural representation of this molecule are fundamental to its study.

  • Systematic IUPAC Name: 3-fluoro-4-(4-methylphenoxy)aniline

  • Common Name: this compound

  • Molecular Formula: C₁₃H₁₂FNO

  • Molecular Weight: 217.24 g/mol

  • Canonical SMILES: Cc1ccc(cc1)Oc2ccc(N)c(F)c2

  • InChI Key: InChI=1S/C13H12FNO/c1-9-2-4-11(5-3-9)16-13-7-6-10(14)8-12(13)15/h2-8H,15H2,1H3

A CAS Registry Number for this specific compound is not readily found in major chemical databases as of the last update of this guide.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name3-fluoro-4-(4-methylphenoxy)aniline
Molecular FormulaC₁₃H₁₂FNO
Molecular Weight217.24 g/mol
Canonical SMILESCc1ccc(cc1)Oc2ccc(N)c(F)c2
InChI KeyInChI=1S/C13H12FNO/c1-9-2-4-11(5-3-9)16-13-7-6-10(14)8-12(13)15/h2-8H,15H2,1H3

Physicochemical and Spectroscopic Profile

The physicochemical properties of 3-fluoro-4-(4-methylphenoxy)aniline can be predicted based on its structure and by referencing analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Analog Compound
Physical StateOff-white to pale brown solidAromatic amines and diaryl ethers of similar molecular weight are typically solids at room temperature.
Melting Point120-130 °CSimilar to 3-Fluoro-4-morpholinoaniline (121-123 °C)[1][2].
Boiling Point> 350 °CHigh molecular weight and polarity suggest a high boiling point. For example, 3-Fluoro-4-morpholinoaniline has a boiling point of 364.9 °C[3].
SolubilitySoluble in polar organic solvents (e.g., methanol, DMSO, DMF); sparingly soluble in water.The aniline and ether functionalities impart polarity, while the aromatic rings contribute to hydrophobicity.
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with splitting patterns influenced by the fluorine and other substituents. The methyl group protons would appear as a singlet, and the amine protons as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the 13 carbon atoms, with the carbon atom bonded to the fluorine exhibiting a characteristic large coupling constant (¹J C-F).

  • IR Spectroscopy: Key infrared absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the diaryl ether (around 1240 cm⁻¹).

Synthesis and Reaction Chemistry

The synthesis of 3-fluoro-4-(4-methylphenoxy)aniline can be approached through several established methods for forming diaryl ethers, followed by the reduction of a nitro group to an aniline.

Proposed Synthesis Workflow

A plausible and efficient synthesis route involves a nucleophilic aromatic substitution (SNAᵣ) reaction followed by a nitro group reduction.

Synthesis_Workflow A 1,2-Difluoro-4-nitrobenzene D 2-Fluoro-4-(4-methylphenoxy)-1-nitrobenzene A->D B p-Cresol B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D SNAᵣ Reaction F 3-Fluoro-4-(4-methylphenoxy)aniline D->F Nitro Reduction E Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) E->F

Caption: Proposed two-step synthesis of 3-fluoro-4-(4-methylphenoxy)aniline.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Fluoro-4-(4-methylphenoxy)-1-nitrobenzene

  • To a solution of p-cresol in a polar aprotic solvent such as dimethylformamide (DMF), add a slight molar excess of a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes to form the potassium cresolate.

  • Add an equimolar amount of 1,2-difluoro-4-nitrobenzene to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-fluoro-4-(4-methylphenoxy)-1-nitrobenzene.

Step 2: Synthesis of 3-Fluoro-4-(4-methylphenoxy)aniline

  • Dissolve the 2-fluoro-4-(4-methylphenoxy)-1-nitrobenzene intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is the use of iron powder in the presence of a catalytic amount of ammonium chloride in an ethanol/water mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to obtain 3-fluoro-4-(4-methylphenoxy)aniline.

Chemical Reactivity

The chemical reactivity of 3-fluoro-4-(4-methylphenoxy)aniline is governed by its primary functional groups:

  • Aniline Moiety: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases.

  • Fluoroaromatic Ring: The fluorine atom influences the electron density of the aromatic ring and can participate in further nucleophilic aromatic substitution reactions under forcing conditions.

  • Diaryl Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.

Potential Applications in Drug Discovery and Materials Science

Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

  • Scaffold for Bioactive Molecules: 3-Fluoro-4-(4-methylphenoxy)aniline can serve as a key intermediate in the synthesis of more complex molecules. The aniline group provides a convenient handle for further chemical modifications. The presence of the fluoro and tolyloxy groups can be crucial for modulating the pharmacological properties of the final compound. For instance, related fluoroanilines are precursors to a wide range of pharmaceuticals.

  • Analogs of Existing Drugs: This compound could be used to synthesize analogs of existing drugs that contain an aniline or a diaryl ether moiety. The introduction of the fluorine atom can lead to improved drug-like properties.

  • Materials Science: Aromatic amines are widely used in the synthesis of high-performance polymers such as polyimides and polyamides. The fluorine content in 3-fluoro-4-(4-methylphenoxy)aniline could be exploited to create polymers with low dielectric constants, high thermal stability, and good solubility.

Safety and Handling

While specific toxicity data for 3-fluoro-4-(4-methylphenoxy)aniline is not available, it should be handled with the care appropriate for aromatic amines and fluorinated compounds.

  • General Hazards: Aromatic amines can be toxic and may be skin and eye irritants. Fluorinated organic compounds can also have unique toxicological profiles.

  • GHS Hazard Statements (Predicted): Based on similar compounds like 3-fluoro-4-morpholinoaniline, the following hazards may be anticipated:

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes.

Conclusion

This compound, or more precisely 3-fluoro-4-(4-methylphenoxy)aniline, represents a valuable, albeit underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic routes. Its potential as a building block in the development of novel pharmaceuticals and advanced materials is significant. The information presented here is intended to empower researchers and scientists to further investigate this promising compound and unlock its full potential.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-(p-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a novel compound of interest in medicinal chemistry and materials science, 3-Fluoro-4-(p-tolyloxy)aniline presents a unique combination of structural motifs: a fluoroaniline core and a p-tolyloxy substituent. This guide provides a comprehensive analysis of its anticipated solubility and stability profiles. While empirical data for this specific molecule is not yet publicly available, this document synthesizes information from structurally related analogs to establish a predictive framework. We will explore the theoretical underpinnings of its physicochemical properties, propose detailed experimental protocols for its characterization, and discuss potential degradation pathways. This document is intended to serve as a foundational resource for researchers initiating work with this compound, enabling informed decisions in experimental design and formulation development.

Introduction: Unveiling a Promising Scaffold

The molecule this compound is a substituted aromatic amine. The strategic placement of a fluorine atom, an ether linkage, and an aniline moiety suggests its potential utility as a building block in the synthesis of complex organic molecules. The fluoroaniline scaffold is a common feature in many pharmaceuticals and agrochemicals.[1][2] The p-tolyloxy group can influence the molecule's lipophilicity and steric profile, which are critical determinants of its biological activity and material properties. Understanding the solubility and stability of this compound is a prerequisite for its successful application in any field.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₂FNO

  • Molecular Weight: 217.24 g/mol

Predicted Physicochemical Properties

Direct experimental data for this compound is limited. However, we can infer its properties by examining structurally related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
3-Fluoro-4-morpholinoanilineC₁₀H₁₃FN₂O196.23Fluoroaniline with a morpholino group.
4-(p-Tolyloxy)anilineC₁₃H₁₃NO199.25Aniline with a p-tolyloxy group, no fluorine.[3]
4-FluoroanilineC₆H₆FN111.12Simple fluoroaniline.[1][4]
Predicted Solubility Profile

The solubility of this compound will be governed by the interplay of its functional groups. The aniline group can act as a hydrogen bond donor and acceptor, conferring some polarity. The fluorine atom can participate in weak hydrogen bonding. However, the dominant feature is the large, nonpolar aromatic system, which suggests that the molecule will be sparingly soluble in aqueous media and more soluble in organic solvents.

Hypothesized Solubility:

Solvent ClassPredicted SolubilityRationale
Aqueous (e.g., Water, Buffers) LowThe hydrophobic character of the two aromatic rings is expected to dominate over the polar contributions of the amine and fluorine.
Polar Aprotic (e.g., DMSO, DMF) HighThese solvents are excellent at solvating a wide range of organic molecules.
Polar Protic (e.g., Methanol, Ethanol) Moderate to HighThe aniline group can interact with the hydroxyl groups of these solvents. For instance, the related compound 3-Fluoro-4-morpholinoaniline is soluble in methanol.
Nonpolar (e.g., Toluene, Hexane) ModerateThe p-tolyloxy group and the overall aromaticity suggest good compatibility with nonpolar solvents.
Stability Considerations and Potential Degradation Pathways

The stability of this compound is crucial for its storage, handling, and application. Several factors could influence its degradation:

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions, although this is not expected under normal physiological or storage conditions.

  • Photostability: Aromatic amines can be light-sensitive. Exposure to UV radiation may lead to polymerization or the formation of degradation products.

Experimental Protocols for Characterization

To empirically determine the solubility and stability of this compound, the following protocols are recommended.

Workflow for Solubility Determination

The following diagram outlines a standard workflow for determining the solubility of a new chemical entity.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions: Add an excess of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated HPLC method with UV detection.

Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation products and pathways.

Caption: Workflow for Forced Degradation Study.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Treat the solutions with HCl and NaOH at elevated temperatures.

    • Oxidation: Expose the solution to hydrogen peroxide.

    • Thermal Stress: Heat the solid compound and a solution of the compound.

    • Photostability: Expose the solid and a solution to UV and visible light.

  • Analysis: At specified time points, analyze the stressed samples by HPLC to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

  • Characterization of Degradants: Use LC-MS to determine the mass of the degradation products to help elucidate their structures.

Conclusion

While this compound is a compound with significant potential, a thorough understanding of its solubility and stability is paramount for its successful application. This guide provides a predictive framework based on the known properties of related molecules and outlines robust experimental protocols for its empirical characterization. The insights gained from these studies will be invaluable for formulation development, chemical synthesis optimization, and regulatory submissions.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94519, 4-(p-Tolyloxy)aniline. Retrieved from [Link].

  • Wikipedia. (2023, December 2). 4-Fluoroaniline. In Wikipedia. Retrieved from [Link].

  • Google Patents. (n.d.). Preparation method of 3-chloro-4-fluoroaniline.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19436618, 3-Fluoro-4-(trifluoromethoxy)aniline. Retrieved from [Link].

  • Cheméo. (n.d.). p-Fluoroaniline. Retrieved from [Link].

  • PubChemLite. (n.d.). 4-(p-tolyloxy)aniline. Retrieved from [Link].

  • The Royal Society of Chemistry. (2016). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Org. Chem. Front., 3, 1316-1320.
  • Google Patents. (n.d.). Preparation method of para-fluoroaniline.
  • ResearchGate. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link].

Sources

The Strategic Imperative of Fluorine in Aryloxyaniline Scaffolds: A Deep Dive into Electron-Withdrawing Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, explores the profound electron-withdrawing effects of fluorine within the aryloxyaniline core, a privileged structure in numerous therapeutic agents. We will dissect the nuanced interplay of inductive and resonance effects, their quantifiable impact on physicochemical properties, and the cascading influence on pharmacokinetic and pharmacodynamic profiles.

Introduction: The Unassuming Power of a Single Atom

The aryloxyaniline moiety serves as a versatile template in drug design, appearing in a wide array of clinically significant molecules. However, the journey from a promising lead compound to a successful therapeutic is often fraught with challenges, including metabolic instability, suboptimal bioavailability, and off-target effects. The introduction of fluorine, the most electronegative element, offers a powerful tool to mitigate these issues. Its small size and unique electronic properties can dramatically alter a molecule's characteristics, often leading to enhanced therapeutic potential.

This guide will provide a comprehensive overview of the theoretical underpinnings and practical applications of fluorination in the context of aryloxyanilines. We will delve into the "why" and "how" of experimental design, offering field-proven insights to navigate the complexities of molecular optimization.

The Duality of Fluorine's Electronic Influence: Inductive vs. Resonance Effects

The electron-withdrawing nature of fluorine in aromatic systems is a tale of two competing forces: the powerful inductive effect (-I) and the weaker, yet significant, resonance effect (+R).

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density through the sigma (σ) bonds of the aromatic ring. This effect is distance-dependent, being most pronounced at the ortho and meta positions relative to the fluorine substituent. The consequence is a general deactivation of the aromatic ring towards electrophilic attack and a significant modulation of the acidity and basicity of nearby functional groups.

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density partially counteracts the inductive effect, particularly at the ortho and para positions. While the inductive effect of fluorine is dominant, the resonance effect plays a crucial role in directing the regioselectivity of chemical reactions and influencing molecular conformation.

Caption: Dueling electronic effects of fluorine on the aryloxyaniline core.

Quantifiable Consequences: Impact on pKa and Lipophilicity (LogP)

The introduction of fluorine has a predictable and measurable impact on two critical physicochemical parameters: pKa and LogP. These properties, in turn, govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity/Basicity (pKa)

The strong inductive effect of fluorine significantly influences the pKa of the aniline nitrogen. By withdrawing electron density, fluorine reduces the basicity of the aniline moiety, resulting in a lower pKa value. This modulation of pKa can have profound implications for a drug's solubility, membrane permeability, and interaction with its biological target. For instance, a lower pKa can decrease the extent of ionization at physiological pH, potentially enhancing oral absorption.

CompoundSubstitution PatternAniline pKa (approx.)
AryloxyanilineUnsubstituted4.5
2-Fluoro-aryloxyanilineOrtho-Fluoro3.0
3-Fluoro-aryloxyanilineMeta-Fluoro3.5
4-Fluoro-aryloxyanilinePara-Fluoro4.0

Table 1: Illustrative pKa values demonstrating the effect of fluorine substitution on the basicity of the aryloxyaniline core.

Fine

The Diaryl Ether Linkage: A Linchpin of Biological Activity and A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diaryl ether linkage, a seemingly simple C-O-C bridge between two aromatic rings, represents a cornerstone in the architecture of a vast array of biologically active molecules. From life-saving antibiotics to targeted cancer therapies and essential hormones, this structural motif imparts a unique combination of conformational rigidity and flexibility that is critical for molecular recognition and biological function.[1][2] This guide, intended for professionals in the fields of chemical biology and drug development, delves into the multifaceted role of the diaryl ether linkage, exploring its significance in natural products, its application in synthetic medicinal chemistry, and the experimental methodologies used to evaluate its impact on biological activity.

The Diaryl Ether Motif in Nature's Arsenal: Lessons from Vancomycin and Thyroid Hormones

Nature has long utilized the diaryl ether linkage to construct complex and potent bioactive molecules. Two prominent examples, the glycopeptide antibiotic vancomycin and the thyroid hormones, underscore the critical role of this structural element in achieving high-affinity interactions with biological targets.

Vancomycin: A Rigid Scaffold for Combating Bacterial Resistance

Vancomycin, a last-resort antibiotic for treating serious Gram-positive bacterial infections, owes its potent activity to its unique three-dimensional structure, which is conformationally constrained by diaryl ether and biaryl linkages.[3] This rigid, cup-shaped scaffold is essential for its mechanism of action: the sequestration of the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall biosynthesis.[3][4][5][6]

The diaryl ether bonds within the vancomycin aglycone are formed biosynthetically through oxidative crosslinking of aromatic amino acid residues, a process catalyzed by a cascade of cytochrome P450 enzymes. This intricate enzymatic machinery highlights the evolutionary importance of this structural feature for creating a molecule with high affinity and specificity for its target. The conformational rigidity imparted by the diaryl ether linkages is crucial for pre-organizing the molecule for binding, minimizing the entropic penalty upon target recognition.

Vancomycin_Mechanism cluster_bacterial_cell Bacterial Cell cluster_extracellular Extracellular Space Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala terminus) Transglycosylase Transglycosylase Inhibited Peptidoglycan_Precursor->Transglycosylase Elongation Transpeptidase Transpeptidase Inhibited Transglycosylase->Transpeptidase Nascent Peptidoglycan Cell_Wall Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Cell_Wall Cross-linking Vancomycin Vancomycin (Diaryl Ether Scaffold) Vancomycin->Peptidoglycan_Precursor Binding to D-Ala-D-Ala

Caption: Mechanism of Vancomycin Action.

Thyroid Hormones: A Precisely Angled Key for Nuclear Receptor Activation

The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are essential for regulating metabolism, growth, and development. The diaryl ether linkage in these molecules is not merely a spacer but plays a crucial role in establishing the correct three-dimensional orientation of the two iodinated phenyl rings. This specific conformation is critical for high-affinity binding to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. The ether linkage dictates the angle between the two aromatic rings, ensuring a precise fit within the ligand-binding pocket of the TRs. This interaction triggers a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.

The Diaryl Ether Scaffold in Synthetic Drug Design: A Privileged Structure

The widespread occurrence and functional importance of the diaryl ether linkage in natural products have inspired medicinal chemists to incorporate this motif into synthetic molecules to develop novel therapeutic agents.[1][2] The diaryl ether scaffold is now recognized as a "privileged structure," as it is capable of providing ligands for a variety of biological targets.

Tyrosine Kinase Inhibitors: Targeting Oncogenic Signaling Pathways

A significant number of clinically successful tyrosine kinase inhibitors (TKIs) feature a diaryl ether core. These drugs are designed to compete with ATP for the kinase domain's binding site, thereby inhibiting the phosphorylation cascade that drives cancer cell proliferation and survival. The diaryl ether linkage often serves as a central scaffold, positioning key pharmacophoric groups for optimal interaction with the amino acid residues in the ATP-binding pocket.

One of the most well-known signaling pathways targeted by such inhibitors is the RAF-MEK-ERK pathway, which is frequently dysregulated in various cancers.[7][8][9][] Diaryl ether-containing TKIs, such as Sorafenib, are designed to inhibit key kinases in this pathway, like B-RAF. The diaryl ether provides a structurally rigid yet conformationally adaptable framework that allows for high-affinity binding to the kinase domain.

RAF_MEK_ERK_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation TKI Diaryl Ether TKI (e.g., Sorafenib) TKI->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK Signaling Pathway.

The structure-activity relationship (SAR) studies of these inhibitors often reveal that subtle modifications to the substitution pattern on the aryl rings can have a profound impact on their potency and selectivity. This highlights the importance of the precise electronic and steric properties of the diaryl ether moiety in mediating these interactions.

Compound TypeTarget KinaseKey Structural FeaturesReference
SorafenibB-RAF, VEGFR, PDGFRPyridine and urea moieties connected by a diaryl ether[11]
RegorafenibVEGFR, TIE2, KIT, RET, RAF-1, BRAFFluoro-substituted central phenyl ring in the diaryl ether[11]
Combretastatin D seriesTubulinMacrocyclic diaryl ether heptanoids[12]
Antimicrobial and Other Therapeutic Applications

Beyond cancer, diaryl ether-containing compounds have shown promise in a range of other therapeutic areas. For instance, analogues of the natural product combretastatin, which feature a diaryl ether linkage, have been investigated as potent antitubulin agents for cancer therapy.[12] Furthermore, novel diaryl ether derivatives are being explored as antibacterial and anti-inflammatory agents, demonstrating the broad utility of this scaffold in drug discovery.[1][2]

Experimental Assessment of Biological Activity

A crucial aspect of developing diaryl ether-containing drug candidates is the rigorous evaluation of their biological activity. A variety of in vitro assays are employed to determine the potency, selectivity, and mechanism of action of these compounds.

Cell Viability and Cytotoxicity Assays: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14] This assay is particularly useful for screening the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[13][15]

  • Compound Treatment: Treat the cells with various concentrations of the diaryl ether compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.[13][16] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays: NADH-Dependent Dehydrogenase Assays

For diaryl ether compounds designed to inhibit specific enzymes, in vitro enzyme inhibition assays are essential to determine their potency and mechanism of inhibition. For NADH-dependent dehydrogenases, a common approach is to monitor the change in NADH absorbance.

Experimental Protocol: NADH-Dependent Enzyme Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the buffer, the enzyme's substrate, and NADH in a cuvette or 96-well plate.

  • Inhibitor Addition: Add varying concentrations of the diaryl ether inhibitor to the reaction mixture and pre-incubate for a defined period to allow for inhibitor-enzyme binding.

  • Enzyme Addition: Initiate the enzymatic reaction by adding the purified dehydrogenase enzyme.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+, over time using a spectrophotometer.[17]

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Synthesis of the Diaryl Ether Linkage: Key Chemical Transformations

The construction of the diaryl ether linkage is a pivotal step in the synthesis of many biologically active molecules. Several reliable and versatile methods have been developed for this purpose.

The Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the copper-catalyzed reaction of a phenol with an aryl halide.[18] While traditional Ullmann conditions often require high temperatures, modern variations with improved catalysts and ligands allow the reaction to proceed under milder conditions.[19]

Typical Experimental Procedure: Ullmann Condensation

  • To a reaction vessel, add the phenol, aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K2CO3 or Cs2CO3).

  • Add a high-boiling point solvent such as dimethylformamide (DMF) or toluene.

  • Heat the reaction mixture to a temperature typically ranging from 100 to 200°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[18]

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the desired diaryl ether.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of diaryl ethers. This method offers a broader substrate scope and often proceeds under milder conditions compared to the traditional Ullmann condensation.

Conceptual Workflow: Buchwald-Hartwig Diaryl Ether Synthesis

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (Ar-X) Diaryl_Ether Diaryl Ether (Ar-O-Ar') Aryl_Halide->Diaryl_Ether Phenol Phenol (Ar'-OH) Phenol->Diaryl_Ether Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Ligand Ligand (e.g., phosphine-based) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: Key components of the Buchwald-Hartwig diaryl ether synthesis.

Future Perspectives

The diaryl ether linkage continues to be a focal point in the design and discovery of new bioactive compounds. As our understanding of the structural and conformational requirements for targeting specific biological macromolecules deepens, the rational design of novel diaryl ether-containing molecules with enhanced potency, selectivity, and pharmacokinetic properties will undoubtedly lead to the development of next-generation therapeutics. The versatility of this seemingly simple structural motif ensures its enduring importance in the ongoing quest for innovative medicines and agrochemicals.

References

A comprehensive list of references with clickable URLs is provided in the final section of this document.

Sources

3-Fluoro-4-(p-tolyloxy)aniline and its non-fluorinated analogue

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing drug candidates. This guide provides a comprehensive technical analysis of two such molecules: 3-Fluoro-4-(p-tolyloxy)aniline and its non-fluorinated parent, 4-(p-tolyloxy)aniline . We delve into the strategic rationale for introducing fluorine into this diaryl ether aniline scaffold, offering a comparative analysis of their physicochemical properties, detailed synthetic routes with mechanistic justifications, and a discussion on the profound impact of fluorination on metabolic stability and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the principles of bioisosteric replacement and strategic fluorination to advance their discovery programs.

Introduction: The Strategic Value of the Aniline Scaffold and Fluorine in Medicinal Chemistry

Aniline and its derivatives are privileged structures in drug discovery, serving as versatile building blocks for a vast array of pharmacologically active agents.[1] Their utility stems from their synthetic accessibility and their ability to act as key pharmacophoric elements, often participating in crucial hydrogen bonding interactions with biological targets.[1] However, the aniline moiety is not without its challenges; it can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to rapid clearance or the formation of toxic metabolites.[2]

This is where the strategic incorporation of fluorine comes into play. Fluorine is the most electronegative element, and its introduction into a drug candidate can dramatically alter its properties in a predictable manner.[3][4] Key benefits of selective fluorination include:

  • Blocked Metabolic Hotspots: A fluorine atom can replace a hydrogen at a site susceptible to oxidative metabolism, thereby enhancing the molecule's metabolic stability and half-life.[5]

  • Modulated Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the aniline nitrogen. This modulation can significantly impact target binding, solubility, and pharmacokinetic profiles.

  • Enhanced Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding potency.[5]

  • Improved Membrane Permeability: The lipophilicity of a molecule is often increased by the addition of fluorine, which can enhance its ability to cross cellular membranes.[3]

This guide uses the this compound scaffold as a case study to illustrate these principles in action, comparing it directly with its non-fluorinated counterpart.

Comparative Physicochemical Properties

The introduction of a single fluorine atom ortho to the aniline group induces significant, predictable changes in the molecule's fundamental properties. These differences are critical for anticipating the molecule's behavior in biological systems.

Property4-(p-tolyloxy)anilineThis compoundRationale for Change
CAS Number 41295-20-9[6]83660-65-5[7]N/A
Molecular Formula C₁₃H₁₃NO[6]C₁₃H₁₂FNO[7]Addition of F, removal of H.
Molecular Weight 199.25 g/mol [6]217.24 g/mol [7]The atomic mass of F (19.00) replaces H (1.01).
Calculated LogP 2.9[6]~3.2 (Estimated)Fluorine typically increases lipophilicity.
Calculated pKa ~4.6 (Estimated for aniline)~3.5 (Estimated)The inductive electron-withdrawing effect of fluorine reduces the basicity of the aniline nitrogen.
Hydrogen Bond Donors 1 (N-H₂)[6]1 (N-H₂)Unchanged.
Hydrogen Bond Acceptors 2 (N, O)[6]3 (N, O, F)Fluorine can act as a weak H-bond acceptor.

Synthetic Strategies and Methodologies

The synthesis of both molecules follows a logical two-step sequence: the formation of the diaryl ether bond, followed by the reduction of a nitro group to the final aniline. The choice of starting materials is the key differentiating factor.

Synthetic Workflow Overview

The overall strategy involves a copper-catalyzed Ullmann condensation to form the C-O ether linkage, a robust and well-established method for constructing diaryl ethers.[5] This is followed by a standard reduction of the nitro group, which serves as a masked form of the desired aniline.

G cluster_0 Step 1: Diaryl Ether Formation cluster_1 Step 2: Nitro Group Reduction A Aryl Halide (Nitro-activated) C Nitro-Diaryl Ether Intermediate A->C Ullmann Condensation Cu Catalyst, Base, High Temp. B p-Cresol B->C D Nitro-Diaryl Ether Intermediate E Final Aniline Product D->E Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: General two-step synthetic workflow for target aniline compounds.

Synthesis of 4-(p-tolyloxy)aniline

This synthesis begins with a non-fluorinated, nitro-activated aryl halide.

Caption: Synthetic pathway for 4-(p-tolyloxy)aniline.

Synthesis of this compound

The key to this synthesis is the use of a difluorinated starting material, where one fluorine atom acts as a leaving group and the other remains in the final product. The fluorine atom at the 2-position strongly activates the C-1 position for nucleophilic aromatic substitution.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis.

Protocol 4.1: Synthesis of 2-Fluoro-1-(p-tolyloxy)-4-nitrobenzene (Fluorinated Intermediate)
  • Rationale: This step utilizes a nucleophilic aromatic substitution (SNAᵣ). 1,2-Difluoro-4-nitrobenzene is an excellent substrate because the nitro group strongly withdraws electron density, activating the ring towards nucleophilic attack. The fluorine at C-1 is the more reactive leaving group. Potassium carbonate is a suitable base to deprotonate the weakly acidic p-cresol, forming the potassium cresolate nucleophile in situ.

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 eq.), 1,2-difluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

    • Add anhydrous dimethylformamide (DMF) as the solvent (approx. 5 mL per gram of p-cresol).

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • A yellow solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

    • Dry the crude product under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Protocol 4.2: Synthesis of this compound (Final Fluorinated Product)
  • Rationale: The reduction of the nitro group is a classic and reliable transformation. The Bechamp reduction, using iron powder in the presence of an acid catalyst (generated from ammonium chloride in aqueous ethanol), is a cost-effective and efficient method for this purpose.[6] It avoids the need for high-pressure hydrogenation equipment.

  • Procedure:

    • In a round-bottom flask, suspend the 2-fluoro-1-(p-tolyloxy)-4-nitrobenzene intermediate (1.0 eq.) in a 4:1 mixture of ethanol and water.

    • Add ammonium chloride (0.2 eq.) and iron powder (3.0-4.0 eq.).

    • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Once complete, cool the mixture and filter it hot through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

    • Concentrate the combined filtrates under reduced pressure to remove most of the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

    • Purify the product by column chromatography on silica gel if required.

Note: The synthesis of the non-fluorinated analogue follows the same reduction protocol (4.2), starting from the corresponding non-fluorinated nitro-diaryl ether intermediate.

Analytical Characterization

Confirming the identity and purity of the final compounds is a critical self-validating step in the workflow.

Technique4-(p-tolyloxy)anilineThis compound
¹H NMR Aromatic protons (AA'BB' systems), singlet for -CH₃ (~2.3 ppm), broad singlet for -NH₂.More complex aromatic region due to F-H coupling, singlet for -CH₃, broad singlet for -NH₂.
¹³C NMR Distinct aromatic and methyl carbon signals.Aromatic signals will show C-F coupling (large ¹JCF, smaller ²JCF and ³JCF).
¹⁹F NMR Not applicable.A singlet or narrow multiplet in the typical aryl-fluoride region.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 199.Molecular Ion (M⁺) at m/z = 217.
HPLC Used to determine purity (>98% is typical for purified material).Used to determine purity. The retention time will likely differ from the non-fluorinated analogue.

Impact of Fluorination: A Mechanistic Perspective

The single ortho-fluorine atom acts as a powerful modulator of the molecule's electronic and steric properties, which in turn influences its potential as a drug candidate.

G cluster_0 Physicochemical Changes cluster_1 Pharmacological Consequences F Introduction of Ortho-Fluorine Inductive Strong Inductive Electron Withdrawal (-I Effect) F->Inductive Lipophilicity Increased Lipophilicity (Higher LogP) F->Lipophilicity HBond New H-Bond Acceptor Site F->HBond pKa Lower Aniline pKa (Reduced Basicity) Inductive->pKa Metabolism Blocked C-H Oxidation (Improved Metabolic Stability) Inductive->Metabolism PK Modified ADME Profile (e.g., Membrane Permeation) Lipophilicity->PK Binding Altered Target Binding (New Interactions, Modified H-Bonds) HBond->Binding pKa->Binding

Caption: Causality map of how ortho-fluorination impacts key drug-like properties.

  • Basicity (pKa) Reduction: The primary effect is the powerful inductive electron withdrawal by the fluorine atom, which destabilizes the anilinium cation (Ar-NH₃⁺). This makes the aniline nitrogen less basic and significantly lowers its pKa. For a drug molecule, this change can prevent unwanted protonation in physiological compartments and can alter the geometry and strength of hydrogen bonds with a protein target.

  • Metabolic Stability: The C-H bond ortho to the aniline is a potential site for metabolic hydroxylation. Replacing this hydrogen with a metabolically robust C-F bond effectively blocks this "metabolic hot spot," which can lead to a longer in vivo half-life and improved bioavailability.

  • Conformational Effects: The fluorine atom can influence the preferred conformation of the diaryl ether linkage through steric or electronic effects, potentially pre-organizing the molecule for a more favorable binding pose within a target protein's active site.

Conclusion and Future Outlook

The comparative analysis of this compound and its non-fluorinated analogue provides a clear and compelling demonstration of the power of strategic fluorination in modern drug design. By introducing a single fluorine atom, a chemist can profoundly and predictably alter the physicochemical, metabolic, and pharmacokinetic properties of a lead compound. The synthetic routes outlined herein are robust and scalable, providing a reliable means to access these valuable scaffolds. As drug discovery programs continue to demand molecules with increasingly optimized properties, the principles of bioisosteric replacement with fluorine will remain a cornerstone of medicinal chemistry, enabling the development of safer and more effective therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94519, 4-(p-Tolyloxy)aniline. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). Reduction of nitro compounds. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available at: [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Wikipedia contributors. (2023, May 2). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. Available at: [Link]

Sources

The Alchemist's Keystone: A Guide to Privileged Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the complex tapestry of medicinal chemistry, "privileged scaffolds" represent a class of molecular architectures that have consistently yielded successful therapeutic agents. These are not mere molecular frameworks; they are veritable masterkeys, capable of interacting with a range of biological targets through judicious modification. This guide provides an in-depth exploration of the concept, from its foundational principles to its strategic application in contemporary drug discovery pipelines. We will dissect the causal factors that bestow a scaffold with its "privileged" status, survey a collection of iconic examples, detail the experimental and computational workflows for their utilization, and provide a forward-looking perspective on their evolving role. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful and enduring strategy.

The Concept of a Privileged Scaffold: More Than a Sum of its Atoms

The term "privileged structure" was first introduced in 1988 by Evans et al. to describe molecular motifs that serve as high-affinity ligands for more than one type of receptor.[1] This initial observation, centered on the benzodiazepine nucleus, has since expanded into a cornerstone strategy in drug design.[2] A privileged scaffold is a molecular framework that is not only synthetically accessible but also possesses the inherent ability to present functional groups in a three-dimensional arrangement that is conducive to binding with various biological macromolecules.[1][3]

The core principle is efficiency. Instead of relying on the serendipity of high-throughput screening (HTS) of vast, undifferentiated compound libraries, the privileged scaffold approach focuses on a smaller, more "intelligent" chemical space.[4][5] These scaffolds act as a starting point, a validated core upon which diversity can be built to achieve desired potency and selectivity against specific targets.[3] It is a strategy that has evolved from a standalone concept to an integral part of modern lead generation platforms.[5]

It is crucial, however, to distinguish these versatile frameworks from Pan-Assay Interference Compounds (PAINS). While PAINS may show activity across multiple assays, this is often due to non-specific mechanisms like aggregation or reactivity, rather than the specific, drug-like interactions characteristic of a true privileged structure.[1]

Foundational Principles: What Confers the "Privilege"?

The efficacy of a privileged scaffold is not accidental; it stems from a confluence of specific physicochemical and structural properties. Understanding these causal factors is paramount for both identifying new privileged structures and effectively utilizing existing ones.

  • Optimal 3D Geometry and Rigidity: Many privileged scaffolds possess a semi-rigid, three-dimensional structure. This pre-organization reduces the entropic penalty upon binding to a target, a key factor in achieving high affinity. For example, the benzodiazepine scaffold is thought to mimic the geometry of a peptide β-turn, enabling it to interact with a variety of peptide-binding receptors.[2]

  • Strategic Placement of Functionality: These scaffolds provide a stable framework from which substituent groups can be projected into the binding pockets of target proteins. The core structure correctly orients these "decorations" to engage in critical interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

  • Favorable ADMET Properties: Privileged scaffolds often exhibit good "drug-like" properties, such as reasonable solubility, metabolic stability, and cell permeability.[1] This provides a significant advantage, as the resulting derivatives are more likely to have favorable pharmacokinetics, a major hurdle in drug development.

  • Synthetic Tractability: A key practical advantage is synthetic accessibility. The core scaffold must be synthesizable in a reasonably efficient manner, and more importantly, it must possess multiple, chemoselectively addressable points for diversification. This allows for the creation of focused libraries of analogues for structure-activity relationship (SAR) studies.[2]

// Connections Geometry -> Binding [label="-ΔS penalty"]; Functionality -> Binding [label="Specific\nInteractions"]; ADMET -> PK; Synthesis -> Diversity; Binding -> Targets; Diversity -> Targets; PK -> Targets; } dot Caption: Causal relationship between core properties and resulting advantages of a privileged scaffold.

A Compendium of Key Privileged Scaffolds

Over the decades, numerous molecular frameworks have earned the "privileged" designation. The table below highlights some of the most prominent examples, showcasing their core structure and representative drugs that have been successfully developed.

Privileged ScaffoldCore StructureRepresentative DrugsTherapeutic Area(s)
Indole

Sumatriptan, Indomethacin, OndansetronMigraine, Inflammation, Nausea
Benzodiazepine

Diazepam, Alprazolam, LorazepamAnxiety, Seizures, Insomnia
Dihydropyridine

Nifedipine, Amlodipine, FelodipineHypertension, Angina
Arylpiperazine

Aripiprazole, Trazodone, ZiprasidoneSchizophrenia, Depression
7-Azaindole

Vemurafenib, PexidartinibCancer (Kinase Inhibitors)
Rhodanine

Epalrestat, (Various clinical candidates)Diabetic Neuropathy, Antiviral

The indole ring, for instance, is a ubiquitous motif found in natural products like the amino acid tryptophan and neurotransmitters such as serotonin.[1] Its versatility and relatively easy modification have made it one of the most important privileged scaffolds in drug discovery.[1] Similarly, the 7-azaindole core is prized for the ability of its nitrogen atoms to form critical hydrogen bonds within the ATP binding sites of kinases, making it a cornerstone for developing kinase inhibitors.[6] Arylpiperazines are well-regarded for their modular structure, which allows for fine-tuning of properties to target G protein-coupled receptors (GPCRs) in the central nervous system.[7]

Strategic Application in Drug Discovery

The true value of a privileged scaffold is realized through its systematic application in the drug discovery workflow. This involves both synthetic chemistry for library generation and computational methods for design and screening.

Workflow: From Scaffold to Lead Candidate

The journey from a privileged scaffold to a lead candidate is a structured process that integrates synthesis, screening, and optimization. The goal is to explore the chemical space around the core scaffold to identify derivatives with high potency and selectivity for the target of interest.

G A Scaffold Selection (Based on Target Class/ Known Bioactivity) B Library Design (Computational Docking, Diversity Analysis) A->B C Parallel Synthesis (Solid- or Solution-Phase) B->C D High-Throughput Screening (Biochemical/Cell-based Assays) C->D E Hit Identification & Validation D->E F SAR Analysis & Iterative Optimization E->F Active Hits F->B Design Next-Gen Library G Lead Candidate F->G

Experimental Protocol: Solid-Phase Synthesis of a Purine Library

The purine scaffold is a prime example of a privileged structure, given its central role in cellular processes and its ability to bind to numerous protein domains, such as kinases.[2] The following protocol outlines a generalized solid-phase approach for generating a diverse library of purine derivatives, inspired by methodologies developed to create kinase inhibitors.[2]

Objective: To synthesize a combinatorial library of N9, C2, and C6-substituted purines on a solid support for subsequent biological screening.

Materials:

  • Rink Amide resin (solid support)

  • 2-Fluoro-6-chloropurine

  • Trimethylsilylethoxymethyl (SEM) chloride

  • A diverse set of primary and secondary amines (for C2 and C6 positions)

  • A diverse set of alcohols (for N9 position)

  • Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP)

  • Triphenylphosphine (Ph3P), Diisopropyl azodicarboxylate (DIAD)

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Methodology:

  • Resin Preparation:

    • Swell Rink Amide resin in DCM.

    • Couple a suitable linker, if necessary, to immobilize the purine core.

  • Purine Immobilization:

    • Protect the N9 position of 2-fluoro-6-chloropurine with a SEM group to direct subsequent reactions.[2]

    • Attach the SEM-protected purine to the resin at the C6 position via nucleophilic aromatic substitution using the resin's amino group. This displaces the chlorine atom.

  • Diversification at N9 (Mitsunobu Reaction):

    • Deprotect the N9 position.

    • Split the resin into separate reaction vessels.

    • In each vessel, perform a Mitsunobu reaction with a unique alcohol, Ph3P, and DIAD to introduce diversity at the N9 position.[2]

    • Pool the resins after reaction completion and washing.

  • Diversification at C2 (Nucleophilic Aromatic Substitution):

    • Split the pooled resin into a new set of reaction vessels.

    • In each vessel, add a unique primary or secondary amine. Heat the reaction to facilitate the displacement of the fluorine atom at the C2 position.[2]

  • Cleavage and Isolation:

    • Wash the final resin thoroughly to remove excess reagents.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) to release the final compounds from the solid support.

    • Evaporate the solvent to yield the crude library members in individual wells of a 96-well plate, ready for screening.

Self-Validation System: Each step of the synthesis should be monitored on a small scale using test cleavages. The resulting compound can be analyzed by LC-MS to confirm the expected mass, thereby validating the reaction efficiency before proceeding with the entire library.

Computational Approaches for Scaffold Identification

While many privileged scaffolds have been identified through historical analysis of approved drugs and natural products, modern computational methods offer a prospective approach to discover novel ones.[2]

  • Scaffold Hopping & Virtual Screening: Algorithms can search large virtual libraries for molecules that are structurally different from a known active ligand but retain a similar pharmacophore (the 3D arrangement of essential features). This can identify new, potentially privileged scaffolds that bind to a target of interest.

  • Fragment-Based Screening (FBS): Computational FBS involves docking small molecular fragments into a protein's binding site to identify fragments that bind efficiently.[1] These fragments can then be computationally grown or linked to generate larger molecules. Privileged scaffolds are often identified as "hotspot" fragments that show binding capabilities across multiple targets.

  • Database Mining: Large-scale analysis of bioactivity databases (like BindingDB) can identify scaffolds that are statistically over-represented among active compounds for multiple, distinct protein families.[2] This data-driven approach can uncover non-obvious privileged structures.

Future Directions and Conclusion

The concept of privileged scaffolds remains highly relevant in the era of targeted therapy and precision medicine. While high-throughput methods continue to expand, the focused, knowledge-based approach of using privileged structures offers a powerful way to enhance the efficiency and success rate of drug discovery.[5]

The future will likely see a deeper integration of artificial intelligence and machine learning with privileged scaffold-based design. AI models trained on vast datasets of protein structures and small molecule bioactivity could predict novel privileged scaffolds de novo and design optimal derivatization patterns for specific targets. Furthermore, as we tackle increasingly complex targets like protein-protein interactions, the ability of privileged scaffolds to present functionality across larger surface areas will be invaluable.[5]

References

  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (n.d.). Royal Society of Chemistry.
  • Barreiro, E. J., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
  • Wnorowski, A., & Rona, G. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Pharmaceuticals, 14(11), 1164. MDPI AG.
  • The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. (n.d.). MDPI.
  • Privileged Structures. (n.d.). OpenOChem Learn.
  • Patzke, V., & G. P. O'Connor, C. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Future Medicinal Chemistry, 2(10), 1595-1628.
  • Patzke, V., & O'Connor, C. G. (2010). Privileged scaffolds for library design and drug discovery. Future medicinal chemistry, 2(10), 1595–1628.
  • Bräse, S. (Ed.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry.
  • Barreiro, E. (2015). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate.
  • Privileged scaffolds in lead generation. (2012). ResearchGate.

Sources

Methodological & Application

Application Notes & Protocols: Diaryl Ether Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Diaryl Ether Linkage

The diaryl ether moiety is a cornerstone structural motif in a vast array of biologically active molecules and advanced materials. From the glycopeptide antibiotic vancomycin to high-performance polymers like Poly(ether ether ketone) (PEEK), the C-O-C linkage between two aromatic rings imparts a unique combination of chemical stability, conformational flexibility, and potent bioactivity. While several methods exist for their synthesis, including the classical Ullmann condensation and modern palladium-catalyzed Buchwald-Hartwig coupling, Nucleophilic Aromatic Substitution (SNAr) offers a powerful, often metal-free, and highly predictable pathway for constructing these valuable structures[1][2].

This guide provides a comprehensive overview of the SNAr mechanism for diaryl ether synthesis, practical insights into reaction optimization, detailed experimental protocols, and a troubleshooting guide to empower researchers in drug discovery and materials science.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic SN2 reactions, a direct backside attack on an sp²-hybridized aromatic carbon is sterically and electronically unfeasible. Instead, the SNAr reaction proceeds through a distinct two-step addition-elimination mechanism[3][4].

Core Requirements for a Successful SNAr Reaction:

  • Activated Aromatic Ring: The aryl halide (or pseudohalide) must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) group.

  • Strategic EWG Placement: This EWG must be positioned ortho or para to the leaving group. Placement in the meta position has a much smaller effect on reactivity[5][6].

  • A Good Nucleophile: For diaryl ether synthesis, the nucleophile is a phenoxide, typically generated in situ from a phenol and a base.

  • A Suitable Leaving Group: The leaving group (LG) is typically a halide.

The Two-Step Process:

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the phenoxide nucleophile on the carbon atom bearing the leaving group (ipso-carbon)[3][7]. This is the rate-determining step of the reaction[5]. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex [5][6][7][8].

The crucial role of the ortho/para EWG is to stabilize this anionic intermediate by delocalizing the negative charge out of the ring and onto the EWG itself, thereby lowering the activation energy of this first step[3][6]. Without this stabilization, the intermediate is too high in energy to form at a practical rate[7].

Step 2: Elimination and Restoration of Aromaticity In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product[3][4][7].

Caption: General workflow for diaryl ether synthesis via SNAr.

Step-by-Step Procedure:

  • Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add phenol (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the flask.

  • Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Phenoxide Generation: Stir the suspension at room temperature for 30 minutes. The base deprotonates the phenol to form the potassium phenoxide nucleophile.

  • Substrate Addition: Add 4-fluoronitrobenzene (1.0 mmol) to the stirring suspension.

  • Heating and Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-fluoronitrobenzene starting material. A typical mobile phase is 10-20% ethyl acetate in hexanes. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic extracts and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-nitrophenyl phenyl ether as a solid.[9]

Troubleshooting Guide

Even well-established reactions can present challenges. This guide addresses common issues encountered during SNAr for diaryl ether synthesis.

ProblemProbable Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient activation of the aryl halide. 2. Incomplete deprotonation of phenol. 3. Water present in the reaction. 4. Insufficient temperature.1. Use a more activated substrate (e.g., dinitro-substituted) or a more reactive leaving group (F instead of Cl). 2. Use a stronger base (e.g., NaH, Cs₂CO₃) or pre-form the phenoxide. 3. Ensure all reagents and solvents are anhydrous. 4. Increase the reaction temperature or switch to microwave heating.
Low Yield 1. Incomplete reaction. 2. Side reactions (e.g., hydrolysis of aryl halide). 3. Product loss during workup/purification.1. Extend the reaction time or increase the temperature. 2. Ensure strictly anhydrous conditions. Use powdered, anhydrous K₂CO₃. 3. Optimize extraction and chromatography procedures.
Multiple Products/ Messy TLC 1. Competing side reactions with other functional groups on substrates. 2. Degradation of starting material or product under harsh conditions. 3. Use of a base that is too strong, potentially causing deprotonation at other sites.[10]1. Protect sensitive functional groups (e.g., aldehydes, acidic protons) before the SNAr reaction.[10] 2. Lower the reaction temperature and extend the time. 3. Use a milder base like K₂CO₃ instead of NaH. Consider running the reaction at a lower temperature, even if it takes longer.[10]
Dark Reaction Color (Crimson/Deep Red) Formation of the Meisenheimer complex.This is often a normal visual indicator that the reaction is proceeding and the key intermediate is forming.[10] The color should fade as the reaction goes to completion. If it persists, it may indicate the intermediate is unusually stable and the elimination step is slow.

Conclusion

Nucleophilic Aromatic Substitution is a robust and highly effective method for the synthesis of diaryl ethers, particularly when at least one aryl ring is electron-deficient. By understanding the underlying addition-elimination mechanism and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can reliably construct these important structural motifs. The advent of microwave-assisted synthesis has further enhanced the utility of the SNAr reaction, offering rapid, efficient, and clean transformations. This guide provides the foundational knowledge and practical protocols to successfully implement this valuable reaction in both research and development settings.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online]. Available at: [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Online]. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Online]. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Online]. Available at: [Link]

  • WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Online]. Available at: [Link]

  • Reaction.Chemistry. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Online]. Available at: [Link]

  • Reddit. (2023). SNAr troubleshooting. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.1: Nucleophilic aromatic substitution. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Recent Progress in Diaryl Ether Synthesis. [Online]. Available at: [Link]

  • ACS Publications. (n.d.). Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. [Online]. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITRODIPHENYL ETHER. [Online]. Available at: [Link]

  • Thieme Connect. (n.d.). Recent Progress in Diaryl Ether Synthesis. [Online]. Available at: [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of Diaryl Ethers Without Catalyst. [Online]. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2008). Stable Spirocyclic Meisenheimer Complexes. [Online]. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Microwave-Assisted Construction of Diaryl Ethers Directly from Arylmethanesulfonates as Convenient Latent Phenols with Aryl Halides. [Online]. Available at: [Link]

  • Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers. [Online].
  • ACS Publications. (2014). Meisenheimer Complex Inspired Catalyst- and Solvent-Free Synthesis of Noncyclic Poly(aryl ether sulfone)s. [Online]. Available at: [Link]

  • Brainly.com. (2020). Outline a reasonable synthesis of 4-nitrophenyl phenyl ether from chlorobenzene and phenol. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Online]. Available at: [Link]

  • TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. [Online]. Available at: [Link]

  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. [Online].
  • Henry Rzepa's Blog. (n.d.). Concerted vs stepwise (Meisenheimer) mechanisms for aromatic nucleophilic substitution. [Online]. Available at: [Link]

Sources

Application Notes: 3-Fluoro-4-(p-tolyloxy)aniline as a Versatile Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Anilines in Drug Discovery

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates can significantly enhance pharmacokinetic and physicochemical properties.[1] Fluorine's high electronegativity and small size can improve metabolic stability, increase membrane permeation, and enhance binding affinity to target proteins.[1] Substituted anilines are foundational scaffolds in a vast array of pharmaceuticals, particularly in the development of tyrosine kinase inhibitors (TKIs), which have revolutionized cancer therapy.[2]

This guide focuses on the synthetic utility of 3-Fluoro-4-(p-tolyloxy)aniline , a bespoke intermediate designed for constructing next-generation kinase inhibitors. Its structure combines three key pharmacophoric elements:

  • An Aniline Core: A versatile nucleophile for coupling reactions, commonly used to engage with the hinge region of kinase ATP-binding pockets.[3]

  • A Meta-Fluorine Atom: Positioned to modulate the basicity (pKa) of the aniline nitrogen, which can fine-tune binding interactions and improve selectivity.

  • A Para-Tolyloxy Group: A bulky, lipophilic moiety that can occupy hydrophobic pockets within the target protein, potentially enhancing potency and modifying the drug's solubility profile.

This document provides a comprehensive overview of the synthesis of this intermediate and its subsequent application in the construction of a potent 4-anilinoquinazoline-based kinase inhibitor, grounded in established, field-proven chemical transformations.

Physicochemical and Spectroscopic Data

Accurate characterization is critical for any synthetic intermediate. The table below summarizes the key properties of this compound.

PropertyValueData Source/Method
Molecular Formula C₁₃H₁₂FNOCalculated
Molecular Weight 217.24 g/mol Calculated
Appearance Off-white to pale brown solid (Predicted)N/A
Melting Point Not available; predicted to be >80 °CBased on similar structures[4]
Boiling Point >300 °C (Predicted)Based on similar structures[5]
Solubility Soluble in DMSO, DMF, Methanol, Ethyl AcetateStandard for anilines
¹H NMR (Predicted) Peaks expected for aromatic protons (δ 6.5-7.5 ppm), amine protons (δ 3.5-4.5 ppm, broad), and methyl protons (δ ~2.3 ppm).N/A
¹³C NMR (Predicted) Peaks expected for aromatic carbons (δ 110-160 ppm) and methyl carbon (δ ~20 ppm).N/A
¹⁹F NMR (Predicted) A singlet or doublet in the typical aryl-fluoride region (δ -110 to -140 ppm).N/A

Part 1: Synthesis of the Intermediate: this compound

Synthetic Rationale and Strategy

The synthesis of this compound is efficiently achieved via a two-step sequence. The strategy hinges on two robust and widely-used reactions in organic synthesis: Nucleophilic Aromatic Substitution (SₙAr) and nitro group reduction.

  • SₙAr Reaction: The synthesis commences with 1,2-difluoro-4-nitrobenzene. The fluorine atom at the C-2 position (para to the strongly electron-withdrawing nitro group) is highly activated towards nucleophilic attack. This allows for a regioselective substitution by the phenoxide of p-cresol (4-methylphenol), yielding the diaryl ether intermediate. This approach is analogous to established methods for synthesizing similar substituted fluoroanilines.[6]

  • Nitro Group Reduction: The subsequent reduction of the nitro group to a primary amine is a standard transformation. While various methods exist (e.g., catalytic hydrogenation), reduction using iron powder in the presence of an acidic promoter like ammonium chloride is a cost-effective, scalable, and reliable method that avoids the need for high-pressure equipment.[6][7]

Experimental Workflow Diagram

G cluster_0 Step 1: Su2099Ar Reaction cluster_1 Step 2: Nitro Reduction A 1,2-Difluoro-4-nitrobenzene + p-Cresol B 4-(2-Fluoro-4-nitrophenoxy) -1-methylbenzene A->B Ku2082COu2083, DMF 80 °C C 4-(2-Fluoro-4-nitrophenoxy) -1-methylbenzene D This compound (Target Intermediate) C->D Fe, NHu2084Cl Ethanol/Hu2082O, Reflux

Caption: Two-step synthesis of the target intermediate.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)-1-methylbenzene

  • Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (5.41 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Substrate Addition: Add 1,2-difluoro-4-nitrobenzene (7.95 g, 50 mmol) to the mixture.

  • Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase until the starting nitrobenzene spot has been consumed.

  • Workup: Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMF and salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the desired diaryl ether intermediate.

Step 2: Synthesis of this compound

  • Reagent Setup: In a 500 mL round-bottom flask, suspend the crude 4-(2-fluoro-4-nitrophenoxy)-1-methylbenzene (approx. 50 mmol) from the previous step in a mixture of ethanol (150 mL) and water (50 mL).

  • Catalyst Addition: Add iron powder (13.96 g, 250 mmol) and ammonium chloride (13.37 g, 250 mmol) to the suspension.

  • Heating: Heat the mixture to reflux (approx. 80-85 °C) with vigorous mechanical stirring. The reaction is exothermic and may require initial cooling to control the reflux rate.

  • Reaction Monitoring: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) for the disappearance of the starting nitro compound, which typically takes 2-3 hours.[7]

  • Filtration: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol (2 x 50 mL).[7]

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add 150 mL of ethyl acetate. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Part 2: Application in the Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor

Synthetic Rationale and Strategy

The 4-anilinoquinazoline scaffold is a "privileged structure" in kinase inhibitor design, forming the core of numerous FDA-approved drugs like gefitinib and lapatinib.[7][8] The synthesis involves a direct nucleophilic substitution reaction between our synthesized aniline intermediate and a 4-chloroquinazoline precursor. The aniline nitrogen attacks the electron-deficient C-4 position of the quinazoline ring, displacing the chloride leaving group. The reaction is typically driven to completion by heating in a protic solvent like isopropanol, which facilitates the proton transfers involved.

Experimental Workflow Diagram

G A This compound C N-(3-Fluoro-4-(p-tolyloxy)phenyl)-6,7-dimethoxy quinazolin-4-amine (Target Kinase Inhibitor) A->C Isopropanol, Reflux 8-12 hours B 6,7-Dimethoxy-4-chloroquinazoline (Exemplary Precursor) B->C

Sources

Application Note: A Researcher's Guide to the Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of a Classic Reaction

Developed in 1850 by Alexander William Williamson, the synthesis that bears his name remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in both laboratory and industrial settings.[1][2] Its historical significance is notable, as the reaction helped to correctly deduce the structure of ethers.[1][3] The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide to form an ether.[4] This guide provides an in-depth exploration of the reaction's mechanism, scope, and practical execution for researchers in synthetic chemistry and drug development.

The Mechanistic Heart: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] This process involves two key steps that occur in a concerted fashion:

  • Deprotonation: An alcohol is deprotonated by a suitable base to form a potent nucleophile, the alkoxide ion. Common strong bases for this step include sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH).[2][5]

  • Nucleophilic Attack: The newly formed alkoxide ion then acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate). This attack occurs from the "backside" relative to the leaving group, leading to an inversion of stereochemistry at the electrophilic carbon.[6]

The reaction is a single, concerted step where the C-O bond is formed simultaneously as the C-Leaving Group bond is broken.[3]

Williamson_Mechanism RO_minus R-O⁻ TS [R-O···R'···X]⁻ RO_minus->TS Backside Attack R_prime_X R'-X R_prime_X->TS plus1 + ROR_prime R-O-R' TS->ROR_prime Concerted Step X_minus X⁻ TS->X_minus plus2 +

Caption: SN2 mechanism of the Williamson ether synthesis.

Reaction Scope, Limitations, and Strategic Planning

The success of the Williamson synthesis is highly dependent on the structure of the reactants due to the steric sensitivity of the SN2 mechanism. A competing elimination (E2) reaction is a major potential side reaction.

Key Considerations for Substrate Selection:

  • The Alkylating Agent: The electrophile must be sterically unhindered at the reaction center. Best results are achieved with methyl and primary alkyl halides or sulfonates (e.g., tosylates, mesylates).[5] Secondary alkyl halides can work but often yield a mixture of substitution and elimination products. Tertiary alkyl halides are unsuitable as they almost exclusively undergo E2 elimination in the presence of a strong base like an alkoxide.[3][5]

  • The Alkoxide: The nucleophile can be derived from a methyl, primary, secondary, or tertiary alcohol.[5] Steric hindrance on the alkoxide is less of an issue for the substitution reaction itself, but highly hindered alkoxides (like tert-butoxide) are strong, non-nucleophilic bases that can favor the E2 elimination pathway, especially with secondary or hindered primary alkyl halides.[2]

Table 1: Substrate Compatibility and Expected Outcomes

Alkoxide (from Alcohol)Alkylating AgentPrimary ProductSide Product(s)Causality
Primary (e.g., Ethoxide)Primary (e.g., Ethyl Bromide)Ether (SN2) Minor EliminationIdeal conditions for SN2; minimal steric hindrance.
Primary (e.g., Ethoxide)Secondary (e.g., 2-Bromopropane)Ether (SN2) Elimination (E2) SN2 and E2 are competitive. The stronger the base, the more E2 product.
Primary (e.g., Ethoxide)Tertiary (e.g., tert-Butyl Bromide)Elimination (E2) NoneSteric hindrance prevents backside attack; elimination is strongly favored.
Tertiary (e.g., tert-Butoxide)Primary (e.g., Ethyl Bromide)Ether (SN2) Minor EliminationSN2 is still efficient due to the unhindered primary halide.
Tertiary (e.g., tert-Butoxide)Secondary (e.g., 2-Bromopropane)Elimination (E2) Minor EtherThe strong, bulky base favors elimination with the hindered secondary halide.

Optimizing Reaction Conditions

Careful selection of reaction parameters is crucial for maximizing ether yield and minimizing side reactions.

  • Base Selection: Sodium hydride (NaH) is a popular choice as it deprotonates the alcohol irreversibly, forming hydrogen gas as the only byproduct.[5] For less sensitive substrates, especially phenols, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are effective and easier to handle.[3]

  • Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often preferred.[3] They effectively solvate the cation of the alkoxide salt but do not strongly solvate the alkoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents (like the parent alcohol) can be used but may slow the reaction rate by solvating the nucleophile.

  • Temperature and Reaction Time: Typical Williamson reactions are conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.

  • Catalysis: For reactions involving two immiscible phases (e.g., an aqueous NaOH solution and an organic substrate), a phase-transfer catalyst (PTC) is essential. Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 facilitate the transfer of the alkoxide or phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides.[1][7]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common variations of the Williamson ether synthesis.

Experimental_Workflow A Reaction Setup (Alcohol, Base, Solvent) B Alkoxide Formation A->B C Add Alkylating Agent B->C D Reaction (Heating/Reflux) C->D E Monitor by TLC D->E Periodically E->D Incomplete F Aqueous Work-up (Quench, Extract) E->F Complete G Drying & Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H I Product Characterization H->I

Caption: General experimental workflow for Williamson ether synthesis.

Protocol 1: Synthesis of 2-Butoxynaphthalene

This protocol details the synthesis of an ether from a phenol derivative (2-naphthol) and a primary alkyl halide.

Materials:

  • 2-naphthol (150 mg, 1.04 mmol)

  • Sodium hydroxide (87 mg, 2.18 mmol)

  • Ethanol (2.5 mL)

  • 1-Bromobutane (0.15 mL, 1.35 mmol)

  • 5 mL conical reaction vial with spin vane

  • Reflux condenser

Procedure:

  • To the 5 mL conical vial, add 2-naphthol (150 mg) and a spin vane.[8]

  • Add 2.5 mL of ethanol and begin stirring.

  • Carefully add crushed sodium hydroxide (87 mg) to the mixture.[8]

  • Attach a reflux condenser and heat the solution to a gentle reflux (approx. 80-85 °C) for 10 minutes to ensure complete formation of the naphthoxide salt.[8]

  • After 10 minutes, add 1-bromobutane (0.15 mL) through the top of the condenser.

  • Continue to reflux the reaction mixture for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction to cool to room temperature.

  • Proceed with aqueous work-up and purification (see Section 6).

Protocol 2: Phase-Transfer Catalyzed Synthesis of 4-Ethylanisole

This protocol is an example of ether synthesis using a phase-transfer catalyst, which is common for phenolic substrates.[7]

Materials:

  • 4-ethylphenol (150 mg, 1.23 mmol)

  • 25% w/v Sodium hydroxide solution (250 µL)

  • Tetrabutylammonium bromide (TBAB) (15 mg, 0.046 mmol)

  • Methyl iodide (90 µL, 1.45 mmol)

  • 5 mL conical vial with spin vane

  • Reflux condenser

Procedure:

  • Combine 4-ethylphenol (150 mg) and 250 µL of 25% NaOH solution in a 5 mL conical vial containing a spin vane.[9]

  • Stir the mixture until the 4-ethylphenol has fully dissolved to form the sodium salt.[9]

  • Add the phase-transfer catalyst, TBAB (15 mg).[9]

  • Fit a reflux condenser to the vial. Carefully add methyl iodide (90 µL) through the top of the condenser.[7][9]

  • Heat the reaction in a water bath at a gentle reflux for one hour.[7] Do not overheat, as the volatile methyl iodide may escape.[7]

  • After one hour, remove the heat source and allow the vial to cool to room temperature.

  • Proceed with work-up and purification.

Protocol 3: Intramolecular Synthesis of Tetrahydrofuran (THF)

The Williamson synthesis can be used to form cyclic ethers from a substrate containing both a hydroxyl group and a leaving group (a halohydrin).[6]

Materials:

  • 4-chlorobutan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) as solvent

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere of nitrogen.

  • In the flask, dissolve 4-chlorobutan-1-ol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. (Caution: H₂ gas is evolved).

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the disappearance of the starting material. The reaction forms the cyclic ether via an intramolecular SN2 attack of the in-situ formed alkoxide onto the carbon bearing the chloride.[2][6]

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Proceed with work-up and purification.

Product Work-up and Purification

  • Quenching and Extraction: After cooling, the reaction mixture is typically diluted with water and transferred to a separatory funnel. The product is extracted into an organic solvent like diethyl ether or ethyl acetate.[7]

  • Washing: The organic layer is washed sequentially with water and brine (saturated NaCl solution) to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Evaporation: The isolated organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often purified by column chromatography or recrystallization to yield the pure ether. For the 2-butoxynaphthalene synthesis, the solid product can be collected by vacuum filtration.[8]

  • Characterization: The final product's identity and purity should be confirmed using techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.

Safety Precautions

  • Alkylating Agents: Many alkylating agents, such as methyl iodide, are toxic and carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Strong Bases: Sodium hydride (NaH) is highly reactive with water and flammable. Handle it under an inert atmosphere and away from any moisture. Sodium hydroxide is corrosive and can cause severe burns.

  • Solvents: Organic solvents are typically flammable. Ensure all heating is performed using a heating mantle or water bath, with no open flames nearby.

Troubleshooting

  • Low or No Product Yield:

    • Cause: Ineffective deprotonation. Solution: Ensure the base is fresh and active. Use an anhydrous solvent if using a water-sensitive base like NaH.

    • Cause: Poor quality alkylating agent. Solution: Use a fresh bottle or purify the alkylating agent before use.

    • Cause: Reaction temperature too low or time too short. Solution: Increase temperature or reaction time, monitoring by TLC.

  • Significant Elimination Product:

    • Cause: Sterically hindered alkyl halide (secondary or tertiary). Solution: Re-evaluate the synthetic strategy. If possible, switch the roles of the nucleophile and electrophile (i.e., use the sterically hindered component as the alcohol).[2][5]

    • Cause: Base is too strong and bulky for the substrate. Solution: Use a less hindered base if possible.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. BYJU'S. [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Williamson ether synthesis - Wikipedia. (2023). Wikipedia. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Chemistry Steps. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • Williamson Ether Synthesis - Utah Tech University. Utah Tech University. [Link]

  • Williamson Ether Synthesis - YouTube. (2020). YouTube. [Link]

    • The Williamson Ether Synthesis. [Link]

Sources

Application Notes: 3-Fluoro-4-(p-tolyloxy)aniline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Evaluation, and Mechanism of Action Studies

Introduction: The Strategic Importance of Fluorinated Scaffolds

In modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] The unique physicochemical properties of fluorine—including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3] The 3-fluoro-4-aryloxy-aniline scaffold, in particular, represents a "privileged" structural motif. It is the central component of several successful multi-kinase inhibitors, most notably Regorafenib (Stivarga®).[4][5]

Regorafenib, also known as fluoro-sorafenib, is structurally analogous to Sorafenib, differing by a single fluorine atom on the central phenyl ring.[5][6][7] This seemingly minor substitution results in a broader kinase inhibition profile and distinct clinical indications, underscoring the power of strategic fluorination.[6] This application note utilizes 3-Fluoro-4-(p-tolyloxy)aniline as a key starting material to guide researchers through the synthesis of a novel Regorafenib analog. We will detail a complete workflow from chemical synthesis to comprehensive biological evaluation, providing the rationale behind each step to empower researchers in the discovery of new anticancer agents.

Part 1: Rationale and Synthetic Strategy

The Scientific Rationale: Why this compound?

The this compound scaffold provides a perfect foundation for designing kinase inhibitors.

  • The Aniline Group: The primary amine (-NH2) is a versatile chemical handle. It serves as the ideal nucleophile for reacting with isocyanates to form the diaryl urea moiety, which is critical for binding to the hinge region of many protein kinases.

  • The Fluoro Group: The fluorine atom at the 3-position is not merely a bioisostere. It lowers the pKa of the adjacent aniline group, which can modulate the hydrogen bonding characteristics of the resulting urea. Furthermore, it can block a potential site of metabolic oxidation, thereby increasing the compound's half-life.[3]

  • The Diaryl Ether Linkage: This linkage provides a semi-rigid spacer that correctly orients the two aromatic rings for optimal interaction with the kinase active site. The p-tolyloxy group, as opposed to the pyridine-carboxamide in Regorafenib, allows for the exploration of a different region of the kinase binding pocket, potentially altering the selectivity profile and leading to novel intellectual property.

Synthetic Workflow: From Building Block to Lead Compound

The most direct path to creating a potential kinase inhibitor from this compound is through the formation of a diaryl urea. This involves a well-established reaction with a substituted phenyl isocyanate. Here, we propose the synthesis of a hypothetical inhibitor, "Toly-Regorafenib," by reacting our starting material with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the same isocyanate used for Regorafenib and Sorafenib synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification A This compound C Urea Formation A->C B 4-Chloro-3-(trifluoromethyl)phenyl isocyanate B->C D Solvent: Anhydrous Dichloromethane (DCM) Stir at Room Temperature, 12-18h C->D E Crude 'Toly-Regorafenib' D->E F Purification (Column Chromatography) E->F G Pure 'Toly-Regorafenib' (Characterize via NMR, MS) F->G

Caption: Synthetic workflow for the preparation of a novel kinase inhibitor.

Protocol 1: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(3-fluoro-4-(p-tolyloxy)phenyl)urea ("Toly-Regorafenib")

Causality: This protocol utilizes a standard urea synthesis reaction. Anhydrous solvent is critical because isocyanates are highly reactive towards water, which would lead to undesired side products. Dichloromethane (DCM) is an excellent choice due to its inert nature and ability to dissolve both reactants.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1.0 equivalent of this compound in anhydrous DCM (approx. 0.1 M concentration).

  • Reactant Addition: To the stirring solution, add 1.05 equivalents of 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room temperature.[8]

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude solid may be triturated with a non-polar solvent like hexane to precipitate the product and remove some impurities.

  • Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% ethyl acetate).

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the compound's identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biological Evaluation Cascade

Once the candidate compound, "Toly-Regorafenib," is synthesized and purified, a systematic biological evaluation is required to determine its anticancer potential. This process follows a logical cascade from broad cellular effects to specific molecular target engagement.

G A Primary Screening: Cell Viability Assay (MTT) B Determine IC50 values across cancer cell lines A->B C Secondary Screening: Target Engagement (Western Blot) B->C If IC50 < 10 µM D Assess phosphorylation of downstream kinases (e.g., p-ERK) C->D E Tertiary Screening: In-vitro Kinase Panel D->E If target modulation is confirmed F Determine Ki values for specific kinases E->F G Lead Optimization (ADMET, In Vivo Studies) F->G If potent & selective

Caption: A tiered workflow for the biological evaluation of novel anticancer compounds.

Primary Screening: Assessing Cytotoxicity with the MTT Assay

The first step is to determine if "Toly-Regorafenib" has a general cytotoxic or cytostatic effect on cancer cells. The MTT assay is a robust, colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which correlates with the number of viable cells.[9][10] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[9]

Protocol 2: MTT Cell Viability Assay

Self-Validation: This protocol includes vehicle controls (DMSO) to establish baseline viability and a positive control (e.g., Regorafenib) to validate the assay's sensitivity. A dose-response curve is generated to ensure the observed effect is concentration-dependent.

  • Cell Plating: Seed cancer cells (e.g., HT-29 colorectal adenocarcinoma) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare a serial dilution of "Toly-Regorafenib" (e.g., from 100 µM to 1 nM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO, typically ≤0.5%) as a negative control. Incubate for 72 hours.[10][12]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for formazan crystal formation.[11][13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][13]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

CompoundCell LineIC₅₀ (µM) [Hypothetical Data]
"Toly-Regorafenib"HT-29 (Colon)1.2
"Toly-Regorafenib"A549 (Lung)2.5
Regorafenib (Control)HT-29 (Colon)0.8
Secondary Screening: Probing the Mechanism of Action

Given its structural similarity to Regorafenib, "Toly-Regorafenib" is hypothesized to inhibit kinases in key signaling pathways that drive cancer cell proliferation, such as the MAPK/ERK pathway.[14] A Western blot is the gold-standard technique to verify this.[15] By treating cells with the compound and probing for the phosphorylated (active) forms of kinases like MEK and ERK, we can directly observe if the drug is hitting its intended pathway.

G cluster_pathway MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 'Toly-Regorafenib' (Hypothesized Target) Inhibitor->RAF

Caption: The MAPK signaling cascade, a common target for anticancer kinase inhibitors.

Protocol 3: Western Blot for p-ERK Inhibition

Expertise Insight: It is crucial to probe for both the phosphorylated form (e.g., p-ERK) and the total protein (e.g., Total ERK or a housekeeping protein like GAPDH). This ensures that any decrease in the phospho-signal is due to kinase inhibition and not simply a result of the compound causing general protein degradation or cell death within the short treatment window.[16]

  • Cell Treatment & Lysis: Plate and grow cells (e.g., HT-29) to 70-80% confluency. Treat the cells with "Toly-Regorafenib" at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value) for a short duration (e.g., 2-6 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (p-ERK).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[15]

  • Stripping and Re-probing: To confirm equal loading, the membrane can be stripped of antibodies and re-probed with an antibody for Total ERK or a housekeeping protein like GAPDH.[15] A dose-dependent decrease in the p-ERK signal, with no change in Total ERK, would strongly support the compound's on-target activity.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach for leveraging this compound in an anticancer drug discovery program. By following the detailed protocols for synthesis and biological evaluation, researchers can efficiently create and validate novel kinase inhibitors. Positive results from this workflow—specifically, a potent IC₅₀ value and confirmed inhibition of a key signaling pathway like MAPK/ERK—would provide a strong rationale for advancing the compound to more complex studies. These next steps would include broad-panel in vitro kinase screening to establish a selectivity profile, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess drug-like properties[19], and ultimately, evaluation in preclinical in vivo cancer models.

References

  • Title: Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Development of fluorophore labeled or biotinylated anticancer small molecule NSC243928 - PMC Source: National Institutes of Health URL: [Link]

  • Title: Fluorinated scaffolds for antimalarial drug discovery - PubMed Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors - PubMed Source: PubMed URL: [Link]

  • Title: Chemical structure of regorafenib and sorafenib. (A) Regorafenib... | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Preparation method of para-fluoroaniline - Google Patents Source: Google Patents URL
  • Title: Three-step synthesis of regorafenib 30 starting from of... | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC Source: National Institutes of Health URL: [Link]

  • Title: Process for the preparation of regorafenib and its crystalline forms - Google Patents Source: Google Patents URL
  • Title: Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents Source: ResearchGate URL: [Link]

  • Title: Chemical structure of Sorafenib (A) and Regorafenib (B). Note: The only... Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

  • Title: Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022 Source: ResearchGate URL: [Link]

  • Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]

  • Title: Discovery, optimization and biological evaluation for novel c-Met kinase inhibitors - PubMed Source: PubMed URL: [Link]

  • Title: WO/2015/049698 PROCESS FOR REGORAFENIB Source: WIPO Patentscope URL: [Link]

  • Title: Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma Source: MDPI URL: [Link]

  • Title: One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na Source: The Royal Society of Chemistry URL: [Link]

  • Title: Fluorine in Drug Design: A Case Study with Fluoroanisoles Source: ResearchGate URL: [Link]

  • Title: Western blotting time-course dataset for the MAPK/ERK pathway Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC Source: National Institutes of Health URL: [Link]

  • Title: Isomorphous Crystals Formed by the Similar Supramolecular Motifs in Sorafenib Hydrochloride and Regorafenib Hydrochloride Salts Source: MDPI URL: [Link]

  • Title: In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics Source: MDPI URL: [Link]

  • Title: Applications of fluorine-containing amino acids for drug design - PubMed Source: PubMed URL: [Link]

  • Title: MTT Cell Assay Protocol Source: Checkpoint lab/protocols URL: [Link]

  • Title: Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies Source: Endocrine, Metabolic & Immune Disorders - Drug Targets URL: [Link]

  • Title: Novel Protein Kinase Inhibitors: SMART Drug Design Technology Source: ResearchGate URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: Western Blot Protocol - YouTube Source: YouTube URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf Source: National Institutes of Health URL: [Link]

  • Title: Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents Source: Google Patents URL
  • Title: 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of 3-Fluoro-4-morpholinoaniline Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for 3-Fluoro-4-morpholinoaniline Derivatives in Oncology

The 3-fluoro-4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, notably as a key intermediate in the synthesis of the antibiotic linezolid.[1] However, its utility extends into oncology, where the unique electronic properties of the fluorinated aniline and the morpholine moiety offer a versatile platform for the development of targeted cancer therapeutics.[2] The morpholine ring, in particular, is a common feature in many kinase inhibitors, where the oxygen atom can form critical hydrogen bonds within the ATP-binding pocket of enzymes like phosphoinositide 3-kinases (PI3Ks) and epidermal growth factor receptor (EGFR).[3][4][5] The dysregulation of these kinase signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[4][5]

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel 3-fluoro-4-morpholinoaniline derivatives as potential anticancer agents. We will delve into the synthetic rationale, provide detailed, field-tested protocols, and discuss the evaluation of these compounds in relevant cancer cell models, with a focus on their potential to modulate the PI3K/Akt/mTOR and EGFR signaling pathways.

Chemical Synthesis and Characterization

The synthesis of 3-fluoro-4-morpholinoaniline derivatives typically begins with the parent aniline as a key building block. A common and efficient route to 3-fluoro-4-morpholinoaniline itself involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group.[1]

Synthetic Workflow Overview

A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Nucleophilic Aromatic Substitution B Morpholine B->C E 3-Fluoro-4-morpholinoaniline C->E Nitro Group Reduction D Fe / NH4Cl or Catalytic Hydrogenation D->E G N-(Aryl)-3-fluoro-4- morpholinophenylsulfonamide E->G Sulfonamide Formation F Aryl Sulfonyl Chloride F->G

Caption: Synthetic workflow for 3-fluoro-4-morpholinoaniline and its sulfonamide derivatives.

Protocol 1: Synthesis of 3-Fluoro-4-morpholinoaniline (7)

This protocol is adapted from established literature procedures.[1]

Materials:

  • 1,2-Difluoro-4-nitrobenzene (4)

  • Morpholine (5)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • n-Hexane

  • Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • 4-Nitrobenzenesulfonyl chloride (8a)

  • Methanol

Procedure:

  • Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (6):

    • In a round-bottom flask, combine 1,2-difluoro-4-nitrobenzene (1 eq) and morpholine (1.5 eq).

    • Heat the mixture under neat conditions (without solvent) at 80-90 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with water, and dried to afford crude 4-(2-fluoro-4-nitrophenyl)morpholine.

  • Synthesis of 3-Fluoro-4-morpholinoaniline (7):

    • Suspend the crude 4-(2-fluoro-4-nitrophenyl)morpholine (1 eq) in a mixture of ethanol and water.

    • Add iron powder (3-4 eq) and a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC.

    • After completion, filter the hot reaction mixture through a bed of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and n-hexane to yield 3-fluoro-4-morpholinoaniline as a solid.

Characterization Data for 3-Fluoro-4-morpholinoaniline:

Technique Data
Appearance Off-white to pale beige powder.[6]
Melting Point 121-123 °C.[6]
¹H NMR (400MHz, CDCl₃) δ 6.82 (m, 1H, ArH), 6.43 (m, 2H, 2xArH), 3.87 (m, 4H, 2xCH₂O), 3.58 (brs, 2H, NH₂), 2.99 (m, 4H, 2xCH₂N).[7]
¹³C NMR (100MHz, CDCl₃) δ 156.9 (d, J=245.4Hz), 143.0 (d, J=10.4Hz), 131.8 (d, J=9.7Hz), 120.4 (d, J=4.2Hz), 110.8 (d, J=3.0Hz), 104.0 (d, J=23.8Hz), 67.3, 51.9 (d, J=2.1Hz).[7]
HRMS [M]⁺ Calcd for C₁₀H₁₃FN₂O: 196.1006, Found: 196.1004.[7]
Protocol 2: Synthesis of N-(3-Fluoro-4-morpholinophenyl)sulfonamide Derivatives

This protocol describes the synthesis of sulfonamide derivatives from 3-fluoro-4-morpholinoaniline.[1]

Procedure:

  • Dissolve 3-fluoro-4-morpholinoaniline (1 eq) and triethylamine (1.3 eq) in tetrahydrofuran (THF).

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add a solution of the desired substituted aryl sulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride) (1 eq) in THF over 20 minutes.

  • Warm the reaction to 60 °C and stir for 3-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water to precipitate the product.

  • Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., methanol/water) to obtain the pure sulfonamide derivative.

Biological Evaluation in Cancer Research

The synthesized 3-fluoro-4-morpholinoaniline derivatives can be evaluated for their anticancer activity through a series of in vitro assays. A common initial step is to assess their cytotoxicity against a panel of cancer cell lines.

Potential Signaling Pathways of Interest

The 3-fluoro-4-morpholinoaniline scaffold is a component of known inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways, both of which are critical in cancer cell proliferation and survival.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor 3-Fluoro-4-morpholinoaniline Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR and EGFR signaling pathways by 3-fluoro-4-morpholinoaniline derivatives.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized 3-fluoro-4-morpholinoaniline derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Detergent reagent (e.g., 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives in DMSO.

    • Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37 °C until a purple precipitate is visible.

    • Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.

    • Leave the plates at room temperature in the dark for 2-4 hours to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Structure-Activity Relationship (SAR) Insights

Preliminary studies on 3-fluoro-4-morpholinoaniline derivatives suggest some initial SAR trends:

  • Sulfonamide Moiety: The addition of a sulfonamide group at the aniline nitrogen can lead to potent anticancer activity. The nature of the substituent on the aryl sulfonyl chloride can modulate this activity.[2]

  • Aniline Substituents: In related quinazoline-based EGFR inhibitors, substitutions on the aniline ring significantly impact activity. Small, hydrophobic groups are often favored.[8]

  • Morpholine Ring: The morpholine moiety is considered a key pharmacophore for PI3K inhibitors, with the oxygen atom forming important hydrogen bonds in the kinase hinge region.[9]

Further derivatization and biological testing are required to establish a comprehensive SAR for this specific scaffold.

Safety and Handling

Hazard Identification:

  • 3-Fluoro-4-morpholinoaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[10]

Handling Precautions:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The 3-fluoro-4-morpholinoaniline scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic routes are well-established, and the core structure is amenable to a wide range of chemical modifications. By targeting key signaling pathways such as PI3K/Akt/mTOR and EGFR, derivatives of this compound have the potential to inhibit cancer cell proliferation and survival. The protocols and application notes provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate these compounds in a cancer research setting, paving the way for the discovery of new and effective oncology therapeutics.

References

  • PubChem. 3-Fluoro-4-morpholinoaniline. Available at: [Link].

  • ResearchGate. Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Available at: [Link].

  • PubMed. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Available at: [Link].

  • PubMed. Discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one-containing Phosphoinositide 3-kinase (PI3K) p110β isoform inhibitors through structure-based fragment optimisation. Available at: [Link].

  • PubMed. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link].

  • PubMed. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Available at: [Link].

  • CSIR-NCL Library, Pune. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Available at: [Link].

  • Organic Spectroscopy International. 3-fluoro-4-morpholinoaniline. Available at: [Link].

  • MIT. Safety. Available at: [Link].

  • Dove Medical Press. EGFR inhibitors synthesis and biological assessment. Available at: [Link].

  • MDPI. Novel 3,19-(N-Phenyl-3-(4-fluorophenyl)-pyrazole) Acetal of Andrographolide Promotes Cell Cycle Arrest and Apoptosis in MDA-MB-231 Breast Cancer Cells. Available at: [Link].

  • Organic Spectroscopy International. 3-fluoro-4-morpholinoaniline. Available at: [Link].

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Available at: [Link].

  • PubMed. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Available at: [Link].

  • Washington State University. Aniline. Available at: [Link].

  • PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Available at: [Link].

  • Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available at: [Link].

  • ResearchGate. 2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Available at: [Link].

  • PubMed. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Available at: [Link].

  • World Journal of Pharmaceutical Research. novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Available at: [Link].

  • PubMed. Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. Available at: [Link].

  • ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Available at: [Link].

  • Bitesize Bio. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link].

  • PLOS. Repositioning of acefylline as anti-cancer drug: Synthesis, anticancer and computational studies of azomethines derived from acefylline tethered 4-amino-3-mercapto-1,2,4-triazole. Available at: [Link].

  • Sheffield Hallam University Research Archive. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Available at: [Link].

  • Difaem. A safety and chemical disposal guideline for Minilab users. Available at: [Link].

  • Phlebotomy Training Specialists. Safety Precautions for Handling and Disposal of Formalin Containers in the Lab. Available at: [Link].

Sources

Application Notes and Protocols: The Strategic Use of Fluorinated Building Blocks in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Magic Bullet" of Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool, transforming promising lead compounds into clinically successful therapeutics.[1] It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound impact of this small yet powerful atom.[2] The unique electronic properties of fluorine, when judiciously applied, can dramatically enhance a drug candidate's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][3][4] This guide provides an in-depth exploration of the rationale behind using fluorinated building blocks, practical synthetic protocols, and key analytical considerations for researchers, scientists, and drug development professionals.

The Physicochemical Impact of Fluorine: A Game of Subtle Modulation

The strategic advantage of fluorine in drug design stems from its distinct physicochemical properties, which differ significantly from hydrogen.[1] Understanding these properties is paramount to leveraging fluorinated building blocks effectively.

  • High Electronegativity: As the most electronegative element, fluorine's presence induces a strong dipole moment in the C-F bond. This electron-withdrawing effect can modulate the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and ability to interact with biological targets.[5][6]

  • Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows for the isosteric replacement of a C-H bond with a C-F bond without significant steric hindrance, a crucial factor for maintaining or enhancing binding to a target protein.[6]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][7]

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is context-dependent. A single fluorine atom or a trifluoromethyl group on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability.[8] Conversely, extensive fluorination of an alkyl chain can decrease lipophilicity.[8] This allows for the fine-tuning of a drug's solubility and distribution characteristics.[3]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule through stereoelectronic effects like the gauche effect.[6][9] This can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.[6]

A Toolkit of Fluorinated Building Blocks: Structures and Applications

The true power of organofluorine chemistry in drug discovery lies in the availability of a diverse array of fluorinated building blocks.[3][10] These pre-functionalized synthons provide medicinal chemists with the tools to systematically explore the structure-activity relationship (SAR) of a lead compound.

Building Block Class Common Examples Key Applications in Drug Design Therapeutic Area Examples
Fluoroaromatics Fluorobenzenes, difluorobenzenes, trifluoromethylbenzeneEnhance metabolic stability of aromatic rings, modulate electronic properties for improved binding.Oncology, CNS disorders[3]
Fluorinated Heterocycles Fluoropyridines, fluoropyrimidines, fluoroimidazolesImprove binding affinity, alter pKa for better solubility and target engagement.[11]Antivirals, Antibacterials[12][13]
Fluoroalkyl Groups Trifluoromethyl (-CF3), difluoromethyl (-CHF2)Increase lipophilicity, block metabolism, act as a bioisostere for other groups.Antidepressants, Anti-inflammatories[1]
Fluorinated Aliphatics Fluorinated cyclopropanes, fluorinated piperidinesInduce specific conformations, enhance membrane permeability.Cardiovascular, Metabolic diseases
Fluorinated Amino Acids 4-Fluoroproline, trifluoroalanineStabilize peptide secondary structures, probe protein-protein interactions.[9]Protease inhibitors, peptidomimetics

Synthetic Strategies for Incorporating Fluorine

The introduction of fluorine into a molecule requires specialized reagents and techniques due to the high reactivity of many fluorinating agents.[2] The choice of method depends on the desired position of the fluorine atom and the functional group tolerance of the substrate.

Nucleophilic Fluorination

This approach involves the displacement of a leaving group with a fluoride ion (F⁻). It is one of the most common methods for introducing fluorine.

  • Aliphatic Substitution: The replacement of halides or sulfonates with fluoride is a classic method. Reagents like potassium fluoride (KF) in the presence of a phase-transfer catalyst or tetra-n-butylammonium fluoride (TBAF) are commonly used.

  • Deoxofluorination: This powerful technique converts alcohols and carbonyl compounds into their corresponding fluorinated analogues. Diethylaminosulfur trifluoride (DAST) and its more stable analogues are widely used reagents for this transformation.[14]

Protocol 1: Deoxofluorination of a Secondary Alcohol using DAST

Objective: To synthesize a monofluorinated aliphatic compound from a secondary alcohol precursor.

Materials:

  • Secondary alcohol substrate

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for workup and purification.

Procedure:

  • Dissolve the secondary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 eq) dropwise to the stirred solution via a dropping funnel. Caution: DAST is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated compound.

Electrophilic Fluorination

This method utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to electron-rich substrates such as enolates, enamines, and aromatic rings.

  • N-F Reagents: Reagents like Selectfluor® (F-TEDA-BF4) are now the gold standard for electrophilic fluorination due to their stability, ease of handling, and broad functional group tolerance.

Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

Objective: To synthesize an α-fluoro-β-ketoester, a versatile building block.

Materials:

  • β-Ketoester substrate

  • Selectfluor®

  • Acetonitrile (MeCN)

  • Water

  • Standard glassware for reaction, workup, and purification.

Procedure:

  • Dissolve the β-ketoester (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v) in a round-bottom flask.

  • Add Selectfluor® (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the pure α-fluoro-β-ketoester.

Late-Stage Fluorination

A significant advancement in organofluorine chemistry is the development of methods for introducing fluorine at a late stage in a synthetic sequence.[1] This allows for the rapid generation of fluorinated analogues of complex molecules without the need for de novo synthesis.

Workflow for Late-Stage Fluorination

Late_Stage_Fluorination cluster_0 Candidate Selection cluster_1 Reaction Screening cluster_2 Synthesis & Purification cluster_3 Analysis & Evaluation A Complex Drug Candidate B Identify C-H bonds for fluorination A->B Analysis of structure C Select appropriate late-stage fluorination reagent and catalyst B->C Method selection D Perform fluorination reaction C->D Execution E Isolate and purify fluorinated analogue D->E Workup F Characterize structure (NMR, MS) E->F QC G Evaluate biological activity and properties F->G Testing

Caption: Workflow for Late-Stage Fluorination in Drug Discovery.

Analytical Characterization of Fluorinated Compounds

The presence of fluorine necessitates the use of specific analytical techniques for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the direct detection and quantification of fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable structural information. ¹H and ¹³C NMR spectra are also informative, showing characteristic coupling constants (J-couplings) between fluorine and neighboring protons or carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of fluorinated molecules. Fragmentation patterns in MS/MS can also provide insights into the location of the fluorine atom within the molecule.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For quantitative analysis of total fluorine content, especially in complex matrices, ICP-MS is a highly sensitive technique.[15][16]

Impact on Drug Metabolism and Pharmacokinetics (DMPK)

The introduction of fluorine can have a profound and often beneficial impact on the DMPK properties of a drug candidate.[7][17]

DMPK Parameter Effect of Fluorination Underlying Mechanism
Metabolic Stability IncreasedBlocking of metabolic "soft spots" by the strong C-F bond.[6][7]
Absorption Can be increasedEnhanced lipophilicity can improve passive diffusion across membranes.[2]
Distribution AlteredChanges in lipophilicity and plasma protein binding can affect tissue distribution.
Elimination Can be decreasedReduced metabolic clearance leads to a longer half-life.

Case Study: The Role of Fluorine in a Modern Pharmaceutical

Relugolix, an orally administered GnRH receptor antagonist approved for the treatment of prostate cancer, exemplifies the successful application of fluorine in drug design.[12] The presence of fluorine atoms in its structure contributes to its improved pharmacokinetic profile and efficacy compared to non-fluorinated analogues.[12]

Conclusion and Future Perspectives

The use of fluorinated building blocks is a cornerstone of modern medicinal chemistry, enabling the rational design of safer and more effective drugs.[1][5] As synthetic methodologies for fluorination continue to advance, particularly in the area of late-stage functionalization, the ability to fine-tune the properties of drug candidates will become even more precise.[1] The continued exploration of novel fluorinated motifs and a deeper understanding of the intricate interplay between fluorine and biological systems will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

  • Das, P., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100984. [Link]

  • Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6401. [Link]

  • Singh, S., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 15(11), 1-10. [Link]

  • Berque-Best, D. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conference. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • Al-Aboudi, A., et al. (2024). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Molecules, 29(11), 2586. [Link]

  • Altman, R. A. (n.d.). Synthetic Fluorination Methodology. Altmaniacs Research Group. [Link]

  • Horan, R. L., & Miller, S. J. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Israel Journal of Chemistry, 57(11), 1047-1056. [Link]

  • RIKEN. (2012). Putting fluorine first. [Link]

  • Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 23-26. [Link]

  • Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10815-10823. [Link]

  • Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10815-10823. [Link]

  • Meanwell, N. A. (2011). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Nareddy, P. K., et al. (2023). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 789. [Link]

  • Nareddy, P. K., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules, 26(3), 789. [Link]

Sources

The Strategic Utility of 3-Fluoro-4-(p-tolyloxy)aniline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Precursor for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic compounds with precisely tuned electronic and steric properties is insatiable. 3-Fluoro-4-(p-tolyloxy)aniline emerges as a pivotal precursor, offering a unique combination of functionalities that can be strategically exploited to construct a diverse array of complex heterocyclic systems. The presence of a fluorine atom, a diaryl ether linkage, and a reactive aniline moiety within a single molecule provides a powerful platform for the synthesis of quinolines, benzimidazoles, benzoxazoles, and other privileged scaffolds in medicinal chemistry.

The fluorine substituent offers a means to modulate physicochemical properties such as lipophilicity and metabolic stability, often enhancing the pharmacological profile of the final compounds. The diaryl ether motif is a common structural feature in many biologically active molecules, contributing to conformational rigidity and potential for specific receptor interactions. Finally, the primary amino group serves as a versatile handle for a multitude of cyclization strategies.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent utilization as a precursor for the construction of medicinally relevant heterocyclic compounds. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific synthetic targets.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This approach is favored for its high regioselectivity and the ready availability of the starting materials.

Causality Behind Experimental Choices:
  • Choice of Starting Material: 1,2-Difluoro-4-nitrobenzene is an ideal starting material. The two fluorine atoms activate the ring towards nucleophilic attack, and their differential reactivity allows for a selective monosubstitution. The nitro group is a strong electron-withdrawing group, which is essential for activating the ring for the SNAr reaction.

  • Nucleophile: p-Cresol is used as the nucleophile to introduce the p-tolyloxy group. The phenolic proton is readily removed by a base to generate the corresponding phenoxide, which is a potent nucleophile.

  • Base and Solvent: A combination of a strong base, such as potassium carbonate (K2CO3), and a polar aprotic solvent, like dimethylformamide (DMF), is employed. The base deprotonates the p-cresol, and the solvent effectively solvates the cation, leaving the nucleophilic phenoxide anion free to react.

  • Reduction Step: The reduction of the nitro group to an amine is a critical step. While various reducing agents can be used, a common and effective method is the use of iron powder in the presence of an acid, such as hydrochloric acid, or a milder agent like ammonium chloride. Catalytic hydrogenation using palladium on carbon (Pd/C) is also a clean and efficient alternative.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 1,2-Difluoro-4-nitrobenzene + p-Cresol B Add K2CO3 in DMF A->B C Heat (e.g., 80-100 °C) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up and Purification D->E F 2-Fluoro-1-nitro-4-(p-tolyloxy)benzene E->F G 2-Fluoro-1-nitro-4-(p-tolyloxy)benzene F->G H Add Fe/NH4Cl in EtOH/H2O G->H I Reflux H->I J Reaction Monitoring (TLC/LC-MS) I->J K Work-up and Purification J->K L This compound K->L A This compound + DEEM B Heat (e.g., 140-160 °C) A->B C Intermediate Formation B->C D Thermal Cyclization (e.g., 240-260 °C in Dowtherm A) C->D E Hydrolysis (NaOH) D->E F Acidification (HCl) E->F G Decarboxylation (Heat) F->G H Final Quinoline Product G->H cluster_0 o-Phenylenediamine Synthesis cluster_1 Benzimidazole Formation A This compound B Nitration (HNO3/H2SO4) A->B C 2-Amino-3-fluoro-4-(p-tolyloxy)nitrobenzene B->C D Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->D E 3-Fluoro-4-(p-tolyloxy)benzene-1,2-diamine D->E F 3-Fluoro-4-(p-tolyloxy)benzene-1,2-diamine + Aldehyde/Carboxylic Acid E->F G Condensation/Cyclization (e.g., Reflux in EtOH or PPA) F->G H Work-up and Purification G->H I Substituted Benzimidazole H->I cluster_0 o-Aminophenol Synthesis cluster_1 Benzoxazole Formation A This compound B Diazotization (NaNO2/H2SO4) A->B C Diazonium Salt Intermediate B->C D Hydrolysis (Heat in aqueous acid) C->D E 2-Amino-3-fluoro-4-(p-tolyloxy)phenol D->E F 2-Amino-3-fluoro-4-(p-tolyloxy)phenol + Carboxylic Acid/Aldehyde E->F G Condensation/Cyclization (e.g., PPA or oxidative conditions) F->G H Work-up and Purification G->H I Substituted Benzoxazole H->I

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperatives in Fluorinated Aniline Analysis

The introduction of fluorine atoms into the aniline scaffold presents distinct analytical challenges. Positional isomers, which can have vastly different toxicological profiles, are often difficult to separate. Furthermore, the high electronegativity of fluorine influences the chemical properties of the entire molecule, affecting its chromatographic retention, spectroscopic signals, and thermal stability. A successful characterization strategy is not reliant on a single technique but on the synergistic integration of multiple orthogonal methods. This document outlines a logical, field-proven workflow for researchers, moving from rapid purity assessment to in-depth structural confirmation.

Overall Analytical Workflow

The characterization process typically begins with a primary assessment of purity and identity, followed by more sophisticated techniques for structural confirmation and impurity profiling if required.

Analytical_Workflow cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Impurity Identification cluster_2 Phase 3: Definitive Structural Confirmation Sample Fluorinated Aniline Sample HPLC_UV HPLC-UV (Purity, Quantification) Sample->HPLC_UV GC_MS_Screen GC-MS (Volatiles, Initial ID) Sample->GC_MS_Screen NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Unambiguous Structure) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR Thermal Thermal Analysis (Stability Profile) Sample->Thermal LC_MS LC-MS (Non-Volatile Impurity ID) HPLC_UV->LC_MS Impurity > Threshold? GC_MS_Screen->LC_MS Prep_HPLC Preparative HPLC (Impurity Isolation) LC_MS->Prep_HPLC Need pure impurity? LC_MS->NMR Prep_HPLC->NMR

Caption: Integrated workflow for fluorinated aniline characterization.

Chromatographic Methods: The Core of Separation Science

Chromatography is the cornerstone of purity analysis, enabling the separation of the main component from process-related impurities and isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated primarily by the analyte's volatility and thermal stability.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the quantitative analysis of a wide range of fluorinated anilines, especially those that are non-volatile or thermally sensitive.[1] It is the gold standard for purity and stability testing in pharmaceutical development.[3][4]

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the universal starting point for reversed-phase HPLC due to its broad applicability.[5] However, for separating closely related positional isomers of fluorinated anilines, Pentafluorophenyl (PFP) or other fluorinated stationary phases can offer superior selectivity.[6] These phases leverage unique dipole-dipole and π-π interactions with the fluorinated ring system, which are not as pronounced on a standard C18 phase.

  • Mobile Phase: A mixture of acetonitrile and water is typical. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) is crucial.[5] It protonates the aniline's amino group, ensuring a consistent ionic state and preventing peak tailing, which is a common issue with basic compounds on silica-based columns.

  • Detection: A UV detector is standard for routine purity analysis, providing excellent quantitative accuracy.[1] Wavelengths are typically set between 240-254 nm.[5] For identifying unknown impurities, coupling HPLC with a Mass Spectrometer (LC-MS) is indispensable, providing molecular weight information that is critical for structural elucidation.[3][7]

Protocol: HPLC-UV Purity Assay for 4-Fluoroaniline
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.[5]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30°C[5]

    • Injection Volume: 10 µL[5]

    • Detection Wavelength: 254 nm[5]

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Sample Preparation: Accurately weigh and dissolve the 4-fluoroaniline sample in the mobile phase (at initial conditions) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]

  • System Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[4][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable fluorinated anilines, GC-MS offers exceptional sensitivity and resolving power.[1][10] The mass spectrometric detector provides definitive identification of separated components based on their mass fragmentation patterns.[11]

Causality Behind Method Choices:

  • Column Selection: A low-to-mid polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a robust choice for general-purpose analysis of aromatic amines.[10][12]

  • Injector Temperature: This is a critical parameter. It must be high enough to ensure complete volatilization of the sample without causing thermal degradation. A typical starting point is 250°C.[10][13]

  • Oven Program: A temperature ramp is used to separate compounds based on their boiling points. The program starts at a low temperature to resolve early-eluting, volatile impurities and gradually increases to elute the main analyte and any higher-boiling impurities.[13]

  • Ionization: Electron Ionization (EI) at 70 eV is the standard.[10][13] This high-energy ionization creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.

Protocol: GC-MS Analysis of Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.[10]

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10][13]

    • Injector Temperature: 250°C.[10][13]

    • Oven Program: Initial 60°C, hold for 5 min; ramp at 10°C/min to 140°C, hold 1 min; ramp at 30°C/min to 220°C, hold 1 min.[13]

  • MS Conditions:

    • Ion Source Temperature: 230°C.[10][13]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10][13]

    • Mass Scan Range: m/z 40-300.[13]

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile solvent like methylene chloride or methanol.

Comparative Summary of Chromatographic Techniques
ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[1]Partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.[12]
Best For Purity testing, quantification, analysis of non-volatile or thermally labile compounds.[1][11]Identification and quantification of volatile impurities, trace analysis.[3][11]
Advantages High precision, robust, widely available, suitable for a broad range of compounds.[11]High sensitivity and selectivity, provides definitive structural information via mass fragmentation.[1][11]
Limitations Requires chromophore for UV detection, less structural information than MS.[11]Limited to volatile and thermally stable compounds; potential for analyte degradation at high temperatures.[2]

Spectroscopic Methods: Unveiling the Molecular Architecture

While chromatography separates, spectroscopy identifies. A suite of spectroscopic techniques is required for the unambiguous structural confirmation of fluorinated anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for definitive structural elucidation. For fluorinated compounds, ¹⁹F NMR is particularly informative.

  • ¹⁹F NMR: The fluorine nucleus (¹⁹F) is 100% naturally abundant and highly sensitive.[14] Its chemical shifts are spread over a very wide range, making it exceptionally sensitive to the local electronic environment.[15] This often allows for baseline resolution of signals from different fluorine atoms, even in complex molecules or isomeric mixtures, which might be difficult to distinguish by proton NMR alone.[14] Quantitative NMR (qNMR) using a certified internal standard can provide an absolute purity value without the need for a specific reference standard of the analyte itself.[10]

  • ¹H and ¹³C NMR: These standard techniques provide information on the proton and carbon framework of the molecule. The coupling patterns between ¹H, ¹³C, and ¹⁹F (J-coupling) are invaluable for confirming connectivity and assigning specific resonances.

Protocol: ¹⁹F qNMR for Absolute Purity Determination
  • Instrumentation: NMR spectrometer (≥400 MHz for ¹H) with a fluorine-capable probe.[10]

  • Materials: High-precision 5 mm NMR tubes, deuterated solvent (e.g., DMSO-d₆), certified ¹⁹F internal standard (e.g., trifluorotoluene).

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of interest (for quantitative accuracy).[16]

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1).[10]

  • Sample Preparation and Analysis:

    • Accurately weigh the fluorinated aniline sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.[10]

    • Transfer the solution to an NMR tube.[10]

    • Acquire the ¹⁹F NMR spectrum.

    • Carefully integrate the signals corresponding to the analyte and the internal standard.[10]

    • Calculate the purity based on the integral values, molecular weights, and the number of fluorine atoms in each compound.[10]

Mass Spectrometry (MS)

As a standalone technique or coupled with chromatography, MS provides the molecular weight of the compound and structural clues from its fragmentation pattern. Unlike chlorine and bromine, fluorine is monoisotopic, so it does not produce a characteristic M+2 peak.[17][18] However, its presence is confirmed by the molecular ion's mass and fragmentation patterns involving the loss of F, HF, or other fluorine-containing radicals.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for confirming the presence of key functional groups. For fluorinated anilines, the spectrum will show characteristic bands for:

  • N-H Stretching: Primary anilines show two bands around 3350-3450 cm⁻¹.[20]

  • C-N Stretching: Aromatic amines exhibit a strong band in the 1250-1335 cm⁻¹ region.[20]

  • C-F Stretching: A strong, characteristic absorption in the 1000-1400 cm⁻¹ region, which can sometimes be complex.

  • Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[21]

Method_Selection Start Analytical Goal Purity Routine Purity/Assay Start->Purity Impurity_ID Impurity ID & Profiling Start->Impurity_ID Structure_Confirm Definitive Structure Start->Structure_Confirm Purity_Method HPLC-UV or GC-FID Purity->Purity_Method Thermal_Check Analyte Thermally Stable? Impurity_ID->Thermal_Check NMR_Path ¹⁹F, ¹H, ¹³C NMR Structure_Confirm->NMR_Path FTIR_Path FTIR Structure_Confirm->FTIR_Path MS_Path High-Res MS Structure_Confirm->MS_Path GCMS_Path GC-MS Thermal_Check->GCMS_Path Yes LCMS_Path LC-MS Thermal_Check->LCMS_Path No

Caption: Decision logic for selecting the appropriate analytical method.

Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of fluorinated anilines.[22] TGA measures weight loss as a function of temperature, identifying the decomposition temperature. This information is critical for GC method development to ensure the injector and oven temperatures do not exceed the compound's stability limit.[23] DSC can identify melting points, phase transitions, and provide data on crystalline purity.

Conclusion

The comprehensive characterization of fluorinated anilines demands a multi-faceted analytical approach. No single technique can provide all the necessary information. The strategic combination of high-resolution chromatography (HPLC and GC) for separation and quantification, coupled with definitive spectroscopic techniques (NMR, MS, and FTIR) for structural elucidation, forms a self-validating system.[1] This integrated framework ensures the identity, purity, and quality of these critical chemical intermediates, thereby upholding the integrity of the drug development process.

References

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Environmental Science & Technology. Available at: [Link]

  • Preparation of fluorinated anilines. Google Patents.
  • Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid. Semantic Scholar. Available at: [Link]

  • Thermal analysis and its application in evaluation of fluorinated polyimide membranes for gas separation. ResearchGate. Available at: [Link]

  • Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. ACS Publications. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. Available at: [Link]

  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Der Pharma Chemica. Available at: [Link]

  • Thermochemical and chemical kinetic data for fluorinated hydrocarbons. NIST Technical Series Publications. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. Pearson. Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Oxford Academic. Available at: [Link]

  • fluorine analysis by GC. Chromatography Forum. Available at: [Link]

  • How can I separate three structurally similar compounds in HPLC? ResearchGate. Available at: [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]

  • An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... ResearchGate. Available at: [Link]

  • Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]

  • NMR | Speeding Fluorine Analysis. Oxford Instruments. Available at: [Link]

  • Substitution Effects on the Reactivity and Thermostability of Five- Membered Ring Fluorides. Semantic Scholar. Available at: [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. ACS Publications. Available at: [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. Available at: [Link]

  • Different type of amines in FT-IR spectroscopy. analyzetest.com. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(p-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(p-tolyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yield, and troubleshoot common experimental challenges. My insights are drawn from extensive experience in synthetic chemistry and process optimization.

Introduction

This compound is a valuable intermediate in the pharmaceutical industry, notably in the synthesis of kinase inhibitors like Lapatinib. The introduction of the fluorine atom and the diaryl ether linkage can significantly enhance the pharmacological properties of the final active pharmaceutical ingredient (API). However, the synthesis of this molecule can present several challenges, leading to suboptimal yields and purity if not properly controlled. This guide will provide in-depth troubleshooting advice and detailed experimental protocols to empower you in your synthetic endeavors.

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

  • Ullmann Condensation .

This guide will focus on troubleshooting both approaches, with a detailed exemplary protocol for the SNAr route, which often provides a more controlled and scalable process.

Troubleshooting Guide

Low or No Product Formation

Q1: I am seeing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue that can stem from several factors, depending on the chosen synthetic route.

For Nucleophilic Aromatic Substitution (SNAr) Route:

  • Insufficiently Activated Substrate: The SNAr reaction relies on an electron-deficient aromatic ring to be susceptible to nucleophilic attack. If you are starting with a less activated substrate (e.g., 3,4-difluoroaniline directly), the reaction will be sluggish.

    • Expert Insight: It is highly recommended to start with a substrate bearing a strong electron-withdrawing group, such as a nitro group (e.g., 3,4-difluoronitrobenzene). The nitro group significantly activates the ring towards nucleophilic substitution. This intermediate is then reduced to the desired aniline in a subsequent step.[1][2]

  • Weak Base: The reaction requires a base to deprotonate the p-cresol, forming the more nucleophilic phenoxide. If the base is too weak, the concentration of the active nucleophile will be low.

    • Troubleshooting:

      • Switch to a stronger base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH). Cs2CO3 is often an excellent choice for Ullmann-type and SNAr reactions, leading to higher yields.[3]

      • Ensure the base is anhydrous, as water can quench the phenoxide and hydrolyze the starting material.

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

    • Optimization: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Be mindful of potential side reactions at excessively high temperatures.

For Ullmann Condensation Route:

  • Inactive Copper Catalyst: The Ullmann reaction is notoriously sensitive to the quality and activation state of the copper catalyst.[4]

    • Expert Insight: Commercially available copper(I) salts like CuI or CuBr are generally effective. However, in some cases, in situ generation of a more active catalyst or the use of specific ligands can be beneficial. The use of "activated" copper powder, prepared by reducing a copper(II) salt, was a traditional approach but can be inconsistent.[5]

  • Absence of a Suitable Ligand: Modern Ullmann condensations often employ a ligand to stabilize the copper catalyst and facilitate the reaction.

    • Troubleshooting: The addition of a ligand such as 1,10-phenanthroline, N,N'-dimethyl ethylenediamine (DMEDA), or various amino acids can significantly improve the reaction rate and yield.

  • Inappropriate Solvent: The choice of solvent is critical. It needs to be a high-boiling, polar aprotic solvent to facilitate the reaction and solubilize the intermediates.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used.[5]

Formation of Impurities and Side Products

Q2: My reaction mixture is showing multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions?

A2: The formation of byproducts is a frequent challenge. Here are some common culprits and how to mitigate them:

  • Self-condensation of Starting Materials (Ullmann Route): In the Ullmann condensation, the aryl halide can undergo self-coupling to form a biaryl byproduct.

    • Mitigation: This is often favored at very high temperatures. Optimizing the reaction temperature and using a suitable ligand can help to favor the desired cross-coupling reaction.

  • Oxidation of the Aniline: The aniline functional group is susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to colored impurities.

    • Expert Tip: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If you are performing a reduction of a nitro group to form the aniline, ensure the workup is performed promptly and under conditions that minimize air exposure.

  • N-Arylation: In reactions involving anilines, there is a possibility of N-arylation, where the nitrogen atom of the aniline acts as a nucleophile.

    • Control Measures:

      • Protecting Groups: If N-arylation is a significant issue, consider protecting the amine group of your starting aniline (e.g., as an acetamide) before performing the ether synthesis. The protecting group can be removed in a subsequent step.

      • Reaction Conditions: The selectivity between O- and N-arylation can sometimes be controlled by the choice of catalyst system (copper vs. palladium) and ligands.

  • Hydrolysis of the Aryl Halide: If there is moisture in the reaction, the aryl halide can be hydrolyzed to the corresponding phenol, which can then compete in the coupling reaction, leading to undesired diaryl ether byproducts.

    • Preventative Measures: Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.

Frequently Asked Questions (FAQs)

Q3: Which synthetic route is generally preferred for the synthesis of this compound?

A3: For scalability and control, the Nucleophilic Aromatic Substitution (SNAr) route followed by reduction is often preferred. Starting with 3,4-difluoronitrobenzene allows for a more facile substitution with p-cresol due to the activating effect of the nitro group. The subsequent reduction of the nitro group is typically a high-yielding and clean reaction. The Ullmann condensation can be effective but is often more sensitive to reaction conditions and catalyst quality.

Q4: What is the best way to purify the final product?

A4: Column chromatography is the most effective method for purifying this compound from starting materials and byproducts.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal polarity will depend on the specific impurities present.

  • Expert Tip: Anilines can sometimes streak on silica gel due to their basicity. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to mitigate this issue and improve the separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used for further purification after chromatography.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of spectroscopic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure. You should expect to see characteristic signals for the aromatic protons, the methyl group of the tolyl moiety, and the amine protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of the final product.

Experimental Protocols

The following is a detailed, exemplary protocol for the synthesis of this compound via the SNAr route. This protocol is based on well-established principles of similar transformations.

Step 1: Synthesis of 4-(p-tolyloxy)-3-fluoronitrobenzene

start 3,4-Difluoronitrobenzene + p-Cresol reaction Nucleophilic Aromatic Substitution start->reaction reagents Base (e.g., K2CO3) Solvent (e.g., DMF) reagents->reaction product 4-(p-tolyloxy)-3-fluoronitrobenzene reaction->product

Diagram of the SNAr reaction.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3,4-Difluoronitrobenzene159.0910.0 g62.9 mmol
p-Cresol108.147.5 g69.4 mmol
Potassium Carbonate (K2CO3)138.2113.0 g94.1 mmol
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoronitrobenzene (10.0 g, 62.9 mmol), p-cresol (7.5 g, 69.4 mmol), and potassium carbonate (13.0 g, 94.1 mmol).

  • Add anhydrous N,N-dimethylformamide (100 mL).

  • Heat the reaction mixture to 120-130°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (500 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. The product can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

start 4-(p-tolyloxy)-3-fluoronitrobenzene reaction Nitro Group Reduction start->reaction reagents Reducing Agent (e.g., SnCl2·2H2O) Solvent (e.g., Ethanol) reagents->reaction product This compound reaction->product

Diagram of the nitro group reduction.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-(p-tolyloxy)-3-fluoronitrobenzene247.2310.0 g40.5 mmol
Tin(II) Chloride Dihydrate (SnCl2·2H2O)225.6345.6 g202.3 mmol
Ethanol-150 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Ethyl Acetate-As needed-

Procedure:

  • In a round-bottom flask, dissolve 4-(p-tolyloxy)-3-fluoronitrobenzene (10.0 g, 40.5 mmol) in ethanol (150 mL).

  • Add tin(II) chloride dihydrate (45.6 g, 202.3 mmol) to the solution.

  • Heat the mixture to reflux (approximately 80°C) and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) with vigorous stirring to basify the mixture to pH > 10. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Logical Troubleshooting Workflow

start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous? Purity?) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions snar_issues S-N-Ar Specific Issues check_conditions->snar_issues ullmann_issues Ullmann Specific Issues check_conditions->ullmann_issues optimize_base Optimize Base (Strength, Equivalents) snar_issues->optimize_base Yes optimize_temp Optimize Temperature snar_issues->optimize_temp Yes optimize_catalyst Optimize Catalyst/Ligand System ullmann_issues->optimize_catalyst Yes purification_issues Purification Challenges optimize_base->purification_issues optimize_temp->purification_issues optimize_catalyst->purification_issues column_technique Refine Column Chromatography (Solvent System, Additive) purification_issues->column_technique recrystallization Optimize Recrystallization (Solvent Screening) purification_issues->recrystallization end Improved Yield and Purity column_technique->end recrystallization->end

A general workflow for troubleshooting the synthesis.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound synthesis. Remember that careful planning, execution, and monitoring are the cornerstones of successful synthetic chemistry.

References

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Wikipedia. Ullmann condensation. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-(p-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Fluoro-4-(p-tolyloxy)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key intermediate from complex reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile depends heavily on your synthetic route. The two most common approaches are nucleophilic aromatic substitution (SNAr) and palladium- or copper-catalyzed cross-coupling reactions.

  • From SNAr Routes (e.g., reacting a difluoronitrobenzene with p-cresol, followed by reduction):

    • Unreacted Starting Materials: Residual p-cresol or the fluoronitrobenzene starting material.

    • Nitro-Intermediate: Incomplete reduction will leave 3-fluoro-4-(p-tolyloxy)nitrobenzene.

    • Isomeric Byproducts: Depending on the starting materials, positional isomers may form.

    • Degradation Products: Anilines can be sensitive to oxidation, potentially forming colored impurities like quinones[1].

  • From Cross-Coupling Routes (e.g., Buchwald-Hartwig or Ullmann coupling):

    • Unreacted Starting Materials: e.g., 4-bromo-3-fluoroaniline or p-tolylboronic acid.

    • Homo-coupled Byproducts: Formation of biphenyl derivatives from the coupling of two aryl halides (a common side reaction in Ullmann couplings) or two boronic acids[2][3].

    • Catalyst Residues: Residual palladium or copper, which can be difficult to remove.

    • Ligand-Related Impurities: Unreacted or degraded phosphine ligands (from Buchwald-Hartwig reactions)[4][5].

    • Hydrodehalogenation Products: Replacement of a halide on the starting material with a hydrogen atom.

Q2: My crude reaction mixture is a dark, oily tar. What is the best first step for cleanup?

A2: A dark, intractable crude product often contains a mixture of organic and inorganic salts, residual high-boiling solvents, and polymeric materials. The most robust initial purification step is a liquid-liquid extraction, specifically an acid-base extraction . This leverages the basicity of the aniline functional group to selectively pull your target compound into an aqueous phase, leaving many neutral organic impurities behind. After this initial cleanup, the product is often more amenable to crystallization or chromatography.

Q3: How do I reliably monitor the purification process and confirm the final purity?

A3: Thin-Layer Chromatography (TLC) is your most valuable tool for real-time monitoring. Use it to check the composition of your crude mixture, track the separation during column chromatography, and assess the purity of your recrystallized solid. For final purity confirmation, a combination of techniques is essential:

  • HPLC/UPLC: Provides quantitative data on purity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure and can reveal subtle impurities not easily seen by other methods.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and helps identify unknown impurities[6].

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: Neutral impurities, such as unreacted starting materials or homo-coupled byproducts, persist after workup.
Q: How can I effectively remove non-basic organic impurities from my crude this compound?

A: Implement a rigorous acid-base extraction. The basic aniline group can be protonated by an acid to form a water-soluble ammonium salt. This allows for its separation from neutral organic impurities that remain in the organic phase[7][8].

Expert Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) two to three times. The target aniline will move into the aqueous layer as its hydrochloride salt, while neutral impurities (e.g., biaryl side products, unreacted aryl halides) remain in the organic layer[9].

  • Separation: Combine the aqueous layers. At this stage, you can back-wash the acidic aqueous layer with a fresh portion of organic solvent to remove any lingering neutral impurities.

  • Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >9. The aniline hydrochloride salt will be neutralized, and the free amine will precipitate or form an oil.

  • Final Extraction: Extract the product back into a fresh organic solvent (DCM or ethyl acetate) several times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aniline.

cluster_organic Organic Phase (e.g., DCM) cluster_aqueous Aqueous Phase crude Crude Mixture (Product + Neutral Impurities) organic_impurities Neutral Impurities (e.g., Biaryls, p-cresol) product_salt Product as Hydrochloride Salt [R-NH3]+Cl- crude->product_salt 1. Extract with 1M HCl final_product Pure Product (Free Base) R-NH2 product_salt->final_product 2. Basify with NaOH 3. Extract with fresh DCM

Sources

Overcoming challenges in the synthesis of fluorinated aryloxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Fluorinated Aryloxyanilines

Welcome to the technical support guide for overcoming challenges in the synthesis of fluorinated aryloxyanilines. This document is designed for researchers and drug development professionals who encounter common hurdles in these often-complex synthetic pathways. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reactions.

Section 1: Core Challenges & Strategic Overview

The synthesis of fluorinated aryloxyanilines typically involves two key bond formations: a C-O (ether) bond and a C-N (amine) bond. The presence of fluorine atoms, while desirable for their metabolic stability and binding properties in the final molecule, introduces significant electronic and steric challenges that can complicate these standard transformations.

Common difficulties include low yields, unwanted side reactions like hydrodefluorination, and poor regioselectivity. This guide is structured as a series of troubleshooting questions and answers to address these specific issues head-on.

Logical Flow for Troubleshooting Synthesis

The following diagram outlines a general decision-making process when a reaction to form a fluorinated aryloxyaniline intermediate fails.

G Start Reaction Start: Low Yield / No Product CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->CheckConditions ReactionType Identify Key Bond Formation (C-O or C-N) CheckConditions->ReactionType CO_Bond C-O Bond Formation Issue ReactionType->CO_Bond Ether CN_Bond C-N Bond Formation Issue ReactionType->CN_Bond Amine SideReaction Analyze Byproducts: Side Reactions Occurring? CO_Bond->SideReaction CN_Bond->SideReaction Hydrodefluorination Hydrodefluorination Suspected SideReaction->Hydrodefluorination Yes OtherSideRxn Other Side Reactions (e.g., Homocoupling) SideReaction->OtherSideRxn No Purification Purification / Isolation Issue Hydrodefluorination->Purification OtherSideRxn->Purification

Caption: General troubleshooting workflow for synthesis.

Section 2: Troubleshooting C-O Ether Bond Formation

The formation of the diaryl ether linkage is often the first major hurdle. The two primary methods are Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type couplings.

Frequently Asked Questions: SNAr Reactions

Q1: I'm trying to react a fluorinated aryl fluoride with a phenol using K₂CO₃ in DMSO, but I'm seeing no product. What is the likely cause?

A1: This is a classic SNAr problem. The success of this reaction is almost entirely dependent on the electronic properties of the aryl fluoride. For SNAr to proceed, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the fluorine leaving group. Fluorine itself is an EWG, but often not sufficient on its own.

  • Causality: The EWG is necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. Without this stabilization, the activation energy for the reaction is prohibitively high.

  • Troubleshooting Steps:

    • Re-evaluate Your Substrate: Does your aryl fluoride have a nitro (-NO₂), cyano (-CN), or carbonyl group ortho/para to the leaving fluorine? If not, SNAr is likely not a viable pathway.

    • Increase Reactivity: If you have a moderate activator, you can sometimes force the reaction by using a stronger base (e.g., NaH, but be cautious of side reactions) or a higher temperature. However, this often leads to decomposition.

    • Switch Strategy: If your substrate is not electronically activated, you must switch to a metal-catalyzed method like the Ullmann condensation.

The diagram below illustrates the necessity of the EWG for stabilizing the key intermediate.

Meisenheimer cluster_0 S(N)Ar Mechanism cluster_1 Key Requirement Reactants Ar-F + Nu⁻ Intermediate [Ar(F)(Nu)]⁻ (Meisenheimer Complex) Stabilized by EWG Reactants->Intermediate Attack Products Ar-Nu + F⁻ Intermediate->Products Loss of F⁻ EWG EWG must be ortho or para to Fluorine Intermediate->EWG Stabilization BuchwaldHartwig cluster_legend Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd(0)L->OxAdd Ar-X BaseCoord Amine Coordination & Base-mediated Deprotonation OxAdd->BaseCoord HNR2, Base RedElim Reductive Elimination (Forms Ar-NR2 Product) BaseCoord->RedElim Critical Ligand Effect (Bite Angle) RedElim->Pd(0)L Product Out Ligand Ligand Choice Affects ALL steps Base Base Choice Affects Deprotonation & Side Reactions

Caption: Key influence points in the Buchwald-Hartwig cycle.

Section 4: Experimental Protocols

Protocol 1: Ligand-Accelerated Ullmann Diaryl Ether Synthesis

This protocol provides a robust starting point for the C-O bond formation.

  • Materials:

    • Aryl Halide (1.0 eq)

    • Phenol (1.2 eq)

    • Copper(I) Iodide (CuI) (0.05 eq)

    • 1,10-Phenanthroline (0.10 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl halide, phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous dioxane via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent in vacuo and purify the crude product by column chromatography.

References

  • Title: Nucleophilic Aromatic Substitution Source: Organic Chemistry (6th Edition), Clayden, J., Greeves, N., & Warren, S. URL: [Link]

  • Title: The Ullmann Reaction Source: Chemical Reviews URL: [Link]

  • Title: An Improved Cu-Based Catalytic System for the Reactions of Alcohols with Aryl Halides Source: Organic Letters URL: [Link]

  • Title: Palladium-Catalyzed C−N and C−O Cross-Coupling Reactions Source: The Buchwald Group, MIT URL: [Link]

  • Title: The Role of Bite Angle in Cross-Coupling Reactions Source: Accounts of Chemical Research URL: [Link]

Technical Support Center: Optimizing SNAr Reactions for Diaryl Ether Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of diaryl ethers via Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of this powerful C-O bond-forming strategy.

Introduction: The Power and Pitfalls of SNAr for Diaryl Ether Synthesis

The formation of a diaryl ether linkage is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. The Nucleophilic Aromatic Substitution (SNAr) reaction offers a conceptually straightforward and often metal-free approach to this bond construction.[1] The reaction proceeds through the addition of a nucleophilic phenoxide to an electron-deficient aryl halide, forming a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the halide leaving group.[2][3][4]

However, achieving high yields and purity can be challenging. Success hinges on a delicate interplay between the electronic properties of the substrates, the choice of solvent and base, and the reaction temperature. This guide provides field-proven insights to help you navigate these challenges and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you might encounter during your SNAr experiments for diaryl ether formation.

Q1: My reaction is sluggish or shows no conversion to the desired diaryl ether. What are the likely causes and how can I fix it?

A1: Low or no reactivity in an SNAr reaction for diaryl ether synthesis typically points to one of three key areas: insufficient activation of the electrophile, a poor choice of leaving group, or suboptimal reaction conditions.

Diagnostic Workflow:

  • Assess the Electrophile's Activation: The aryl halide must be sufficiently electron-deficient to be susceptible to nucleophilic attack.[2][4]

    • Causality: Electron-withdrawing groups (EWGs) such as -NO₂, -CN, -SO₂R, or -CF₃ are crucial for stabilizing the negative charge of the Meisenheimer intermediate.[1][2][4] The more EWGs present, especially in the ortho and para positions relative to the leaving group, the faster the reaction will proceed.[2][4]

    • Solution: If your aryl halide lacks strong activation, consider if a more electron-deficient analogue is available. If not, you may need to explore alternative coupling strategies like the Ullmann condensation or Buchwald-Hartwig amination.[1][5]

  • Evaluate the Leaving Group: The nature of the leaving group significantly impacts the reaction rate.

    • Causality: The rate-determining step in most SNAr reactions is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[2] Therefore, the reactivity trend is often F > Cl > Br > I. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial attack.[1][2]

    • Solution: If you are using an aryl chloride, bromide, or iodide with sluggish reactivity, switching to the corresponding aryl fluoride can dramatically increase the reaction rate.[1]

  • Optimize Reaction Conditions:

    • Solvent: Polar aprotic solvents are essential for SNAr reactions.[1][3] They effectively solvate the cation of the phenoxide salt, increasing the nucleophilicity of the phenoxide anion.

      • Recommended Solvents: DMF, DMSO, NMP, and DMAC are excellent choices.[1][3] Be aware of the potential for these solvents to be reprotoxic and consider safer alternatives if possible.[3]

    • Base: A suitable base is required to deprotonate the phenol, generating the reactive phenoxide nucleophile.

      • Common Bases: K₂CO₃, Cs₂CO₃, NaOH, KOH, and NaH are frequently used.[3] For sterically hindered or less acidic phenols, stronger bases like KHMDS or NaHMDS may be necessary.[6][7][8]

    • Temperature: While some highly activated systems react at room temperature or even 0 °C, many SNAr reactions require heating to proceed at a reasonable rate.[1] If your reaction is slow at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly improve the conversion.

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

A2: Side product formation in SNAr reactions for diaryl ethers often arises from competing reaction pathways or degradation of starting materials or products.

Common Side Reactions and Mitigation Strategies:

  • O- vs. C-Alkylation: While less common with phenoxides, reaction at the aromatic ring of the phenoxide can occur under certain conditions.

    • Mitigation: This is generally not a major issue in diaryl ether synthesis via SNAr.

  • Hydrolysis of the Aryl Halide: If water is present in the reaction mixture, it can compete with the phenoxide as a nucleophile, leading to the formation of a phenol byproduct from the aryl halide.

    • Mitigation: Ensure your solvent and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic bases with care.

  • Ether Cleavage: At high temperatures and in the presence of strong nucleophiles or bases, the newly formed diaryl ether product can potentially undergo cleavage.

    • Mitigation: Monitor the reaction progress carefully and avoid unnecessarily long reaction times or excessive temperatures.

  • Side Reactions Involving Acidic Protons: If the aryl halide has acidic protons (e.g., benzylic protons conjugated with an activating group), the base can deprotonate this position, leading to undesired side reactions.[7]

    • Mitigation: Choose a base that is strong enough to deprotonate the phenol but not so strong that it abstracts other acidic protons. Alternatively, consider a different isomeric starting material if possible.[7]

Frequently Asked Questions (FAQs)

Q: What is the role of the base in an SNAr reaction for diaryl ether synthesis?

A: The primary role of the base is to deprotonate the phenol starting material to generate the corresponding phenoxide anion. The phenoxide is a much stronger nucleophile than the neutral phenol and is essential for the reaction to proceed. The choice of base can also influence the solubility of the resulting phenoxide salt and the overall reaction kinetics.

Q: Can I use a protic solvent like ethanol for my SNAr reaction?

A: It is generally not recommended to use protic solvents for SNAr reactions. Protic solvents can solvate the phenoxide nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.[1] Polar aprotic solvents like DMF or DMSO are much more effective at promoting the desired reaction.[1]

Q: Is a catalyst required for SNAr reactions?

A: In general, SNAr reactions do not require a catalyst, especially when using a highly activated aryl halide.[1][9] This is a key advantage over other cross-coupling methods like the Ullmann or Buchwald-Hartwig reactions, which rely on copper or palladium catalysts, respectively.[1][5]

Q: How do I purify my diaryl ether product?

A: Purification of diaryl ethers is typically achieved through standard techniques. After the reaction is complete, a typical workup involves quenching the reaction with water, followed by extraction with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocols

General Protocol for SNAr Diaryl Ether Synthesis

This protocol provides a general starting point for the synthesis of diaryl ethers via SNAr. The specific conditions may need to be optimized for your particular substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenol (1.0-1.2 equiv)

  • Base (e.g., K₂CO₃, 1.5-2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv), the phenol (1.0-1.2 equiv), and the base (1.5-2.0 equiv).

  • Add the anhydrous polar aprotic solvent to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Common Solvents for SNAr Reactions

SolventAbbreviationBoiling Point (°C)Dielectric ConstantKey Characteristics
N,N-DimethylformamideDMF15336.7Excellent solvent for a wide range of SNAr reactions.[1][3]
Dimethyl sulfoxideDMSO18947.2Highly polar, can accelerate reactions but may lead to side products at high temperatures.[1]
N-Methyl-2-pyrrolidoneNMP20232.2High boiling point, useful for less reactive substrates requiring high temperatures.[3]
N,N-DimethylacetamideDMAC16537.8Similar properties to DMF.[3]
AcetonitrileMeCN8237.5Good toxicity profile, but may be less effective for some reactions.[3]
TetrahydrofuranTHF667.5Generally less effective than more polar aprotic solvents for SNAr.[1]

Table 2: Common Bases for SNAr Reactions

BasepKa of Conjugate AcidStrengthTypical Use Cases
Potassium Carbonate (K₂CO₃)10.3ModerateWidely used for phenols with moderate acidity.[3]
Cesium Carbonate (Cs₂CO₃)10.3ModerateOften provides better results than K₂CO₃ due to increased solubility.[3]
Sodium Hydride (NaH)~35StrongUsed for less acidic phenols, requires careful handling.[3]
Potassium tert-butoxide (KOtBu)~19StrongEffective for deprotonating a wide range of phenols.[3]
Potassium bis(trimethylsilyl)amide (KHMDS)~26Very StrongIdeal for sterically hindered or very weakly acidic phenols.[6][7][8]

Visualizing the SNAr Mechanism and Troubleshooting

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack (Rate-Determining) cluster_step2 Step 2: Elimination of Leaving Group (Fast) Start Aryl Halide (Ar-X) + Phenoxide (Ar'-O⁻) Meisenheimer Meisenheimer Intermediate [Ar(X)(OAr')]⁻ Start->Meisenheimer + Ar'-O⁻ Product Diaryl Ether (Ar-OAr') + Halide (X⁻) Meisenheimer->Product - X⁻

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Troubleshooting_Workflow Start Low/No Conversion in SNAr Reaction Check_EWG Is the aryl halide sufficiently activated with ortho/para EWGs? Start->Check_EWG Check_LG Are you using an optimal leaving group (F > Cl)? Check_EWG->Check_LG Yes Solution_EWG Consider a more activated electrophile or alternative coupling method. Check_EWG->Solution_EWG No Check_Conditions Are the reaction conditions optimized (solvent, base, temperature)? Check_LG->Check_Conditions Yes Solution_LG Switch to the corresponding aryl fluoride. Check_LG->Solution_LG No Solution_Conditions Use a polar aprotic solvent (DMF, DMSO), an appropriate base, and consider heating. Check_Conditions->Solution_Conditions No Success Successful Reaction Check_Conditions->Success Yes

Caption: A troubleshooting workflow for low-yielding SNAr reactions.

References

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie, International Edition, 37(15), 2046-2067. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Henderson, A. S., Medina, S., Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846–4849. [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). I-CHASS. [Link]

  • Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021, March 24). The Reaction Chemist. [Link]

  • Wandless, T. J., & coworkers. (1999). A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers. Organic Letters, 1(6), 877-879. [Link]

  • Sreedhar, B., Reddy, P. S., & Reddy, M. A. (2009). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. Synthesis, 2009(10), 1732–1738. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Henderson, A. S., Medina, S., Bower, J. F., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4846-4849. [Link]

Sources

Technical Support Center: Purification Strategies for Aniline-Containing Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the removal of unreacted aniline from reaction mixtures. It is designed to offer practical, field-tested advice and in-depth troubleshooting in a readily accessible question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted aniline?

The primary methods for removing unreacted aniline from a reaction mixture are acid-base extraction, distillation, chromatography, and the use of chemical scavengers. The choice of method depends on the scale of the reaction, the properties of the desired product (e.g., stability to acid or heat), and the required level of purity.

Q2: My product is acid-sensitive. Can I still use an acid wash to remove aniline?

If your product is sensitive to acidic conditions, a direct acid wash is not advisable as it may lead to degradation or unwanted side reactions.[1] In such cases, alternative methods like chromatography, distillation (if the product is thermally stable and has a sufficiently different boiling point from aniline), or the use of a scavenger should be considered.

Q3: Aniline is co-eluting with my product during column chromatography. What can I do?

Co-elution of aniline with the desired product is a common issue, especially when they have similar polarities.[1] To address this, you can try modifying your chromatography conditions. This could involve using a different solvent system to alter the selectivity for your compounds. For instance, if you are using a hexane/ethyl acetate system, you might explore substituting ethyl acetate with 2-propanol, which has a similar polarity but different selectivity.[2] Another approach is to add a small amount of a modifier to the mobile phase, such as triethylamine, which can help to reduce the tailing of basic compounds like aniline on silica gel.[1] Alternatively, switching to a different stationary phase, like alumina, could provide the necessary selectivity for separation.[2]

Q4: Is distillation a suitable method for large-scale aniline removal?

Distillation can be an effective method for large-scale purification, particularly if there is a significant difference in boiling points between aniline (184 °C at atmospheric pressure) and your product.[3] Vacuum distillation is often preferred as it allows for the distillation of aniline at a lower temperature, which can be beneficial for thermally sensitive compounds.[4] For industrial-scale operations, steam distillation is also a viable, albeit slower, option.[5][6] However, it's important to consider the energy costs and potential for thermal degradation of the product.[5]

Troubleshooting Guides

Problem 1: Incomplete Aniline Removal After Acid-Base Extraction

Symptoms:

  • The organic layer still shows the presence of aniline (e.g., by TLC or NMR) after washing with an acidic solution.

  • An emulsion forms during the extraction, making separation difficult.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Insufficient Acid Aniline is a weak base (pKa of aniline's conjugate acid is ~4.6) and requires a stoichiometric amount of acid to be protonated and partitioned into the aqueous phase as the anilinium salt.[1][7]Increase the concentration or volume of the acidic solution (e.g., 1M or 2M HCl).[1] Perform multiple extractions with smaller volumes of the acidic solution, as this is more efficient than a single large-volume extraction.[8]
Inadequate Mixing Efficient partitioning requires sufficient interfacial area between the organic and aqueous phases, which is achieved through thorough mixing.Shake the separatory funnel vigorously for an adequate amount of time (e.g., 5-10 minutes) to ensure complete extraction.[1]
Emulsion Formation Emulsions are often caused by the presence of surfactants or finely divided solids at the interface of the two immiscible liquids. Aniline itself can sometimes contribute to emulsion formation.Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous phase, which can help to break the emulsion. Gentle swirling or passing the mixture through a bed of Celite or glass wool can also be effective.
Product is also Basic If the desired product also has basic functional groups, it may also be extracted into the aqueous layer along with the aniline.[1]In this scenario, acid-base extraction is not a suitable method. Consider alternative purification techniques such as chromatography or distillation.

Workflow for Acid-Base Extraction of Aniline:

start Reaction Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid shake Shake Vigorously in Separatory Funnel add_acid->shake separate Separate Layers shake->separate organic Organic Layer (Product) separate->organic Top/Bottom layer depends on solvent density aqueous Aqueous Layer (Anilinium Salt) separate->aqueous wash_org Wash Organic Layer with Brine organic->wash_org neutralize Neutralize Aqueous Layer (e.g., NaOH) aqueous->neutralize dry_org Dry Organic Layer (e.g., Na2SO4) wash_org->dry_org evaporate Evaporate Solvent dry_org->evaporate product Purified Product evaporate->product extract_aniline Extract with Organic Solvent neutralize->extract_aniline waste Aniline in Organic Solvent (Waste) extract_aniline->waste

Caption: Workflow for Aniline Removal by Acid-Base Extraction.

Problem 2: Product Degradation During Distillation

Symptoms:

  • Low yield of the desired product after distillation.

  • The distilled product is discolored or contains impurities not present in the crude mixture.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Thermal Instability of Product The high temperatures required for atmospheric distillation of aniline can cause decomposition of thermally sensitive products.Use vacuum distillation to lower the boiling point of aniline.[4] A pressure of 20 mmHg can lower aniline's boiling point from 184 °C to approximately 72 °C.[4]
Prolonged Heating Even at lower temperatures, prolonged exposure to heat can lead to product degradation.Ensure efficient heating and condensation to minimize the distillation time. Use an appropriately sized distillation flask to avoid excessive heating of a small volume.
Presence of Oxygen Aniline and many organic compounds are susceptible to oxidation at elevated temperatures, which can lead to the formation of colored impurities.[4]Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocol: Vacuum Distillation of Aniline

  • Preparation:

    • Ensure the crude aniline is dry, as water can interfere with the vacuum. If necessary, dry the mixture with a suitable drying agent like KOH or CaH2.[9]

    • Set up a vacuum distillation apparatus, ensuring all glass joints are properly sealed with grease to maintain a good vacuum.[4]

    • Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.[4]

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Once the desired pressure is reached, slowly heat the distillation flask using a heating mantle.

    • Collect the aniline distillate at its reduced boiling point. The receiving flask can be cooled in an ice bath to improve condensation efficiency.

  • Completion:

    • Once the aniline has been distilled, stop the heating and allow the apparatus to cool to room temperature before releasing the vacuum.

Problem 3: Aniline Still Present After Using a Scavenger Resin

Symptoms:

  • Analysis of the reaction mixture after treatment with a scavenger resin shows residual aniline.

Possible Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Insufficient Resin Scavenger resins have a finite capacity for reacting with and removing the target molecule.Increase the amount of scavenger resin used. Consult the manufacturer's specifications for the resin's loading capacity.
Inadequate Reaction Time/Mixing The reaction between the scavenger resin and aniline is a heterogeneous process and requires sufficient time and agitation for completion.Increase the reaction time and ensure efficient mixing of the resin with the reaction mixture.
Inappropriate Scavenger The chosen scavenger may not be reactive enough towards aniline under the given reaction conditions.Select a scavenger specifically designed for removing primary amines. For example, resins functionalized with isocyanate or aldehyde groups are effective for scavenging aniline.

Logical Relationship of Aniline Removal Methods:

Crude Mixture Crude Mixture Acid-Base Extraction Acid-Base Extraction Crude Mixture->Acid-Base Extraction Product Acid Stable? Distillation Distillation Crude Mixture->Distillation Product Thermally Stable? Chromatography Chromatography Crude Mixture->Chromatography Different Polarity? Scavenging Scavenging Crude Mixture->Scavenging Product Unreactive to Scavenger? Purified Product Purified Product Acid-Base Extraction->Purified Product Distillation->Purified Product Chromatography->Purified Product Scavenging->Purified Product

Caption: Decision Tree for Selecting an Aniline Purification Method.

Safety Precautions

Aniline is a toxic substance and should be handled with appropriate safety precautions.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10]

  • Handling: Avoid contact with skin and eyes.[11] In case of contact, rinse immediately with plenty of water.

  • Storage: Store aniline in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[12]

  • Disposal: Dispose of aniline-containing waste according to local regulations. Do not empty into drains.[10]

References

  • How do I remove aniline from the reaction mixture? - ResearchGate. (2014, December 12). Retrieved from ResearchGate. [Link]

  • How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? - Quora. (2021, December 28). Retrieved from Quora. [Link]

  • Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from ACS Publications. [Link]

  • Aniline is purified by:(A) Steam distillation(B) Sublimation(C) Hydro - askIITians. (2025, July 19). Retrieved from askIITians. [Link]

  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents. (n.d.).
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. (n.d.). Retrieved from NIH. [Link]

  • Purify and dry aniline? : r/chemistry - Reddit. (2014, May 26). Retrieved from Reddit. [Link]

  • US10889539B2 - Aniline purification process - Google Patents. (n.d.).
  • What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. (2023, February 6). Retrieved from Biotage. [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline? (2014, August 10). Retrieved from Chemistry Stack Exchange. [Link]

  • Vacuum Distillation of Aniline - Texium. (2020, June 3). Retrieved from Texium. [Link]

  • How to remove aniline from reaction mixture. - ResearchGate. (2013, January 29). Retrieved from ResearchGate. [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). Retrieved from New Jersey Department of Health. [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Exp 6 - Extraction. (n.d.). Retrieved from a generic educational resource. [Link]

  • ANALYSIS OF PARTITION COEFFICIENTS OF TERNARY LIQUID-LIQUID EQUILIBRIUM SYSTEMS AND FINDING CONSISTENCY USING UNIQUAC MODEL. (n.d.). Retrieved from a scientific journal. [Link]

  • Removal of Aniline and Benzothiazole Wastewaters Using an Efficient MnO 2 /GAC Catalyst in a Photocatalytic Fluidised Bed Reactor - MDPI. (n.d.). Retrieved from MDPI. [Link]

  • Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (n.d.). Retrieved from Chemos GmbH&Co.KG. [Link]

  • Aniline;ethyl acetate | C10H15NO2 | CID 21472162 - PubChem - NIH. (n.d.). Retrieved from PubChem. [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). (n.d.). Retrieved from a scientific journal. [Link]

  • Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from SIELC Technologies. [Link]

  • Scavenging of Free-Radical Metabolites of Aniline Xenobiotics and Drugs by Amino Acid Derivatives: Toxicological Implications of Radical-Transfer Reactions - PubMed. (2013, December 16). Retrieved from PubMed. [Link]

  • Safety Data Sheet - Aniline. (2015, March 19). Retrieved from a safety data sheet provider. [Link]

  • Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. (n.d.). Retrieved from a scientific journal. [Link]

  • Safety Data Sheet: Aniline - SIA Toolbox. (n.d.). Retrieved from SIA Toolbox. [Link]

  • The corresponding time profiles of aniline removal under each scavenger - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.). Retrieved from Scribd. [Link]

  • (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - ResearchGate. (2025, October 16). Retrieved from ResearchGate. [Link]

  • ANILINE - Techno PharmChem. (n.d.). Retrieved from Techno PharmChem. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts. [Link]

  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis With On-Line Concentration - Scribd. (n.d.). Retrieved from Scribd. [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (n.d.). Retrieved from Chemistry Stack Exchange. [Link]

  • CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab - YouTube. (2022, September 16). Retrieved from YouTube. [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Diaryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated diaryl ethers. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in constructing the C–O bond between a fluorinated aromatic ring and a phenolic partner. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, organized by the most common synthetic methodologies.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, metal-free method for forming diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups like fluorine atoms or nitro groups.[1] The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

Troubleshooting Guide & FAQs

Question 1: My SNAr reaction is sluggish, or the yield is disappointingly low. What are the primary factors to investigate?

Answer: A slow or low-yielding SNAr reaction is a common issue that can almost always be traced back to one of four key parameters: substrate activation, nucleophile strength, solvent, or temperature.

  • Substrate Activation: The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[1] This step is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (in this case, fluoride). If your fluorinated aryl partner is not sufficiently electron-deficient, the reaction will be slow. Consider if a more activated substrate (e.g., a dinitro- or trifluoromethyl-substituted fluoroarene) can be used.

  • Nucleophile Strength & Base: The reacting nucleophile is the phenoxide, generated by deprotonating the phenol with a base. A stronger, more available nucleophile increases the reaction rate.

    • Choice of Base: Use a base strong enough to fully deprotonate the phenol but not so strong that it causes side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[3] For sensitive substrates, a milder base like Cs₂CO₃ is often preferred.

    • pKa Mismatch: Ensure the pKa of your chosen base's conjugate acid is significantly higher than the phenol's pKa for complete deprotonation.

  • Solvent Effects: SNAr reactions with anionic nucleophiles are highly sensitive to the solvent.[4]

    • Optimal Solvents: Use polar aprotic solvents like DMSO, DMF, NMP, or sulfolane. These solvents are excellent at solvating the cation of the phenoxide salt but poorly solvate the phenoxide anion itself, leaving it "naked" and highly nucleophilic.[4]

    • Protic Solvents (to avoid): Protic solvents like water or alcohols will hydrogen-bond with the phenoxide, stabilizing it and drastically reducing its nucleophilicity and the overall reaction rate.

  • Temperature: As with most reactions, increasing the temperature will increase the rate. Many SNAr reactions are run at elevated temperatures (80–150 °C) to achieve a reasonable rate.[5] Microwave irradiation can also be used to accelerate the reaction significantly.[5]

Question 2: I'm observing significant hydrodefluorination as a major byproduct. What causes this, and how can I prevent it?

Answer: Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a notorious side reaction in fluorinated aromatic chemistry. It occurs when trace water in the reaction medium acts as a nucleophile or when the base is too strong and the temperature too high.

Causality: The mechanism often involves the base attacking the aromatic ring or trace water acting as a nucleophile, followed by protonation of the resulting anion during workup. Strong bases in polar aprotic solvents at high temperatures can promote this pathway.

Mitigation Strategies:

  • Rigorous Drying: Ensure all reagents and solvents are anhydrous. Dry your solvent over molecular sieves, use freshly dried base, and dry your starting materials in a vacuum oven if necessary.

  • Base Selection: Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is a soft base and its oxophilic nature can promote the desired C-O bond formation.

  • Temperature Control: Lower the reaction temperature. Run a time-course experiment to find the lowest possible temperature that still provides an acceptable reaction rate.

  • Use of Phase-Transfer Catalysts: In some systems, using a phase-transfer catalyst like 18-crown-6 with potassium fluoride (KF) can promote the desired reaction under milder conditions, thereby reducing hydrodefluorination.

SNAr Workflow & Mechanism

Below is a diagram illustrating the general workflow for troubleshooting a problematic SNAr reaction, followed by the reaction mechanism.

SNAr_Troubleshooting start Low Yield / No Reaction in S_N_Ar check_reagents 1. Verify Reagent Purity & Integrity (Anhydrous conditions, fresh base) start->check_reagents check_activation 2. Is the Fluoroarene Sufficiently Activated? (ortho/para EWGs) check_reagents->check_activation Reagents OK optimize_base 3. Optimize Base (K2CO3, Cs2CO3, NaH) check_activation->optimize_base Activation OK failure_activation Redesign Substrate check_activation->failure_activation Insufficient Activation optimize_solvent 4. Optimize Solvent (Use Polar Aprotic: DMSO, DMF) optimize_base->optimize_solvent Base Optimized optimize_temp 5. Increase Temperature (80-150 °C or Microwave) optimize_solvent->optimize_temp Solvent OK success Reaction Successful optimize_temp->success

Caption: Troubleshooting workflow for SNAr reactions.
Caption: The addition-elimination mechanism of SNAr.
Section 2: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds.[6] Traditional protocols often required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[7] However, modern ligand-assisted methods have made this transformation significantly more practical and milder.[8]

Troubleshooting Guide & FAQs

Question 1: My Ullmann reaction requires very high temperatures and still gives a low yield. How can I modernize and improve this protocol?

Answer: This is a hallmark of the traditional, ligand-free Ullmann condensation. The key to improving performance is to transition to a modern, ligand-assisted catalytic system.

Causality: In the absence of a ligand, the copper catalyst is prone to aggregation and deactivation, requiring high temperatures to drive the reaction. Ligands stabilize the active copper(I) species in solution, facilitating the catalytic cycle at lower temperatures and preventing catalyst decomposition.[9]

Modernization Strategy:

ParameterTraditional UllmannModern Ligand-Assisted UllmannCausality & Expert Insight
Copper Source Cu powder, Cu₂O, CuI (Stoichiometric)CuI, Cu(OTf)₂•C₆H₆, Cu₂O (1-10 mol%)Catalytic amounts are sufficient with a stabilizing ligand. CuI is a common and effective choice.
Ligand NoneN,N-dimethylglycine, 1,10-Phenanthroline, L-prolineLigands accelerate reductive elimination and prevent catalyst agglomeration. N,N-dimethylglycine is a robust, inexpensive, and highly effective ligand for C-O coupling.[5]
Base Strong, often heterogeneous (e.g., K₂CO₃)Soluble or insoluble (e.g., Cs₂CO₃, K₃PO₄)The base deprotonates the phenol and can play a role in the catalytic cycle.[10] Cs₂CO₃ is often superior due to its solubility in organic solvents and its ability to break up catalyst aggregates.
Temperature 180–220 °C80–130 °CThe stabilized catalytic complex has a lower activation energy, allowing for significantly milder conditions.
Solvent High-boiling polar (e.g., NMP, Pyridine)Toluene, Dioxane, DMSOSolvent choice is less constrained with a soluble, stable catalyst.

Question 2: I'm observing significant homocoupling of my aryl halide (biaryl formation) and reduction of the aryl halide (dehalogenation). How can these side reactions be minimized?

Answer: Both biaryl formation (from the classic Ullmann reaction) and dehalogenation are common side reactions that point to issues with the catalyst's stability and reaction stoichiometry.

Mitigation Strategies:

  • Lower the Temperature: These side reactions often have a higher activation energy than the desired C-O coupling. Reducing the temperature, enabled by using an effective ligand, will disproportionately slow the side reactions.

  • Use the Correct Stoichiometry: Ensure the phenol is not the limiting reagent. A slight excess of the phenol (1.1–1.2 equivalents) can help ensure the copper intermediate reacts with the phenoxide rather than another molecule of aryl halide.

  • Choose the Right Ligand: Some ligands are better than others at promoting the desired reductive elimination to form the ether over competing pathways. For C-O coupling, simple diamines or amino acids are often superior to more complex phosphine ligands used in other cross-couplings.

  • Degas the Reaction: Oxygen can lead to oxidative homocoupling and catalyst deactivation. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.

Protocol Example: Modern Ligand-Assisted Ullmann Reaction

This protocol provides a robust starting point for the synthesis of fluorinated diaryl ethers.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), phenol (1.2 mmol), cesium carbonate (2.0 mmol), and CuI (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Ligand Addition: Add N,N-dimethylglycine (0.2 mmol, 20 mol%) followed by anhydrous, degassed dioxane or toluene (5 mL).

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring for 12–24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite to remove inorganic salts and the catalyst, and wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Section 3: Buchwald-Hartwig C-O Coupling

While more commonly used for C-N bond formation, the palladium-catalyzed Buchwald-Hartwig reaction is also a viable, though sometimes challenging, method for diaryl ether synthesis.[11] Success hinges on the careful selection of the palladium source, ligand, and base.

Troubleshooting Guide & FAQs

Question 1: My Buchwald-Hartwig C-O coupling is failing. I see only starting material or decomposition. What is the most critical parameter to adjust?

Answer: For Buchwald-Hartwig C-O coupling, the ligand is unequivocally the most critical parameter. The electronic and steric properties of the phosphine ligand dictate the stability and reactivity of the palladium catalyst throughout the catalytic cycle.

Causality: The C-O reductive elimination step is often the most difficult step in the catalytic cycle. It requires a delicate balance: the ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents the initial oxidative addition. Electron-rich ligands generally accelerate the oxidative addition step.

Ligand Selection Guide:

Aryl Halide PartnerPhenol PartnerRecommended Ligand ClassExample LigandsRationale
Electron-neutral or richElectron-neutral or richBulky, electron-rich biarylphosphinesRuPhos, XPhos, tBuXPhosThese ligands are generally robust and effective for a wide range of substrates.
Electron-deficientElectron-neutral or richLess bulky biarylphosphines or Josiphos-typeSPhos, BrettPhosHighly electron-deficient aryl halides can undergo oxidative addition more readily, sometimes requiring a less electron-rich or bulky ligand to facilitate the subsequent steps.
Sterically hinderedSterically hinderedVery bulky biarylphosphinestBuXPhos, AdBrettPhosThe steric bulk forces the aryl and phenoxide groups into proximity on the metal center, promoting the difficult C-O reductive elimination.

Question 2: I am forming the desired diaryl ether, but I also observe significant cleavage of the product back to the starting phenol. Why does this happen?

Answer: Product cleavage is typically caused by the base being too strong or nucleophilic, attacking the newly formed diaryl ether, especially if the product has electron-withdrawing groups that activate it towards nucleophilic attack.

Mitigation Strategies:

  • Change the Base: This is the most effective solution. Switch from strong bases like sodium tert-butoxide (NaOtBu) to weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are strong enough to deprotonate the phenol but are generally not nucleophilic enough to cleave the ether product.

  • Lower the Temperature: As with the Ullmann reaction, ether cleavage is more prevalent at higher temperatures. Once the reaction has reached high conversion, consider lowering the temperature to maintain the product's integrity.

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once the starting material is consumed (as monitored by TLC or LC-MS), proceed with the workup.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_oa L_n(Ar)Pd(II)-X pd0->pd_oa Oxidative Addition pd_phenoxide L_n(Ar)Pd(II)-OAr' pd_oa->pd_phenoxide Ligand Exchange pd_phenoxide->pd0 Reductive Elimination ar_o_ar Ar-O-Ar' pd_phenoxide->ar_o_ar base_hx Base-H+X- pd_phenoxide->base_hx arx Ar-X arx->pd0 aroh Ar'-OH + Base aroh->pd_oa

Sources

Navigating the Chemical Landscape of 3-Fluoro-4-(p-tolyloxy)aniline: A Guide to pH Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-(p-tolyloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this molecule into their experimental workflows. Here, we will delve into the anticipated stability of this compound under various acidic and basic conditions. Our insights are grounded in fundamental principles of organic chemistry, offering a predictive framework to guide your experimental design and troubleshoot unexpected outcomes.

Understanding the Molecule: A Structural Perspective

This compound is a substituted aromatic compound featuring three key components that dictate its chemical behavior:

  • An Aniline Moiety: The primary amine (-NH₂) group attached to the benzene ring imparts basic properties.

  • A Diaryl Ether Linkage: The oxygen atom connecting the two aromatic rings is generally stable.

  • A Fluorine Substituent: This electron-withdrawing group influences the electron density of the aniline ring.

The interplay of these functional groups determines the molecule's reactivity and stability across the pH spectrum.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: How stable is this compound in acidic conditions (e.g., during salt formation or in acidic mobile phases for chromatography)?

Answer: this compound is expected to be largely stable in moderately acidic conditions. The primary interaction with an acid will be the protonation of the basic aniline nitrogen to form an anilinium salt.

  • Expertise & Experience: The lone pair of electrons on the aniline nitrogen is basic and will readily accept a proton from an acidic medium. This protonation is a reversible equilibrium. The fluorine atom, being electron-withdrawing, slightly reduces the basicity of the aniline compared to unsubstituted aniline, but it will still be protonated in the presence of a sufficiently strong acid.[1][2] The diaryl ether linkage is exceptionally stable and is not expected to undergo cleavage under typical acidic conditions used in pharmaceutical processes.[3] Cleavage of diaryl ethers requires harsh conditions, such as very strong acids at high temperatures, which are not typical for routine experimental work.[4][5]

  • Troubleshooting Unexpected Degradation:

    • Observation: You observe a new, unexpected peak in your HPLC analysis after exposing your compound to acidic conditions.

    • Potential Cause: While the diaryl ether is robust, extremely harsh acidic conditions (e.g., refluxing in concentrated strong acids) could theoretically lead to its cleavage.[4] However, a more likely scenario is a reaction involving an impurity in your sample or a slow oxidation process, as anilines can be susceptible to oxidation.[6]

    • Recommended Action:

      • Confirm Identity of Degradant: Use mass spectrometry (MS) to identify the molecular weight of the new peak. Potential cleavage products would be 3-fluoro-4-aminophenol and p-cresol.

      • Control Experiment: Run a control experiment with a highly pure sample of this compound under the same acidic conditions, but blanketed with an inert gas like nitrogen or argon to exclude oxygen. If the degradation is diminished, oxidation is the likely culprit.

      • Moderate Conditions: If possible, use less harsh acidic conditions (e.g., dilute acetic acid instead of concentrated HCl) or perform the reaction at a lower temperature.

Question 2: What is the expected stability of this compound under basic conditions (e.g., during extraction or in basic reaction media)?

Answer: this compound is expected to be highly stable under a wide range of basic conditions.

  • Expertise & Experience: The primary amine of the aniline is not acidic and will not be deprotonated by common bases. The diaryl ether linkage is also notoriously resistant to cleavage by bases.[7] The carbon-fluorine bond on the aromatic ring is also very strong and not susceptible to nucleophilic aromatic substitution under typical basic conditions.

  • Troubleshooting Potential Issues:

    • Observation: You notice discoloration or the formation of minor impurities when your compound is subjected to a strong base at elevated temperatures for a prolonged period.

    • Potential Cause: While unlikely, extremely harsh basic conditions could potentially promote side reactions, especially in the presence of oxygen, which can lead to the formation of colored oxidation products.[6]

    • Recommended Action:

      • Inert Atmosphere: As with acidic conditions, performing the experiment under an inert atmosphere can help to minimize oxidation-related side products.

      • Purity Check: Ensure the purity of your starting material. Trace impurities could be the source of the observed reactivity.

      • Limit Exposure: Minimize the time and temperature of exposure to strong bases whenever possible.

Summary of Predicted Stability

ConditionExpected StabilityPrimary Interaction/Potential ReactionTroubleshooting Focus
Mild Acid (pH 4-6) HighReversible protonation of the aniline nitrogen.Generally not required.
Strong Acid (pH < 2) Generally HighProtonation of the aniline nitrogen. The diaryl ether is very stable.[3]Monitor for potential oxidation if air is present.
Mild Base (pH 8-10) Very HighThe molecule is expected to be inert.Generally not required.
Strong Base (e.g., NaOH) Very HighThe molecule is expected to be very stable.Monitor for slow oxidation under harsh conditions (high temp, long duration).

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound in your specific experimental matrix, we recommend the following forced degradation study protocol.

Objective: To assess the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound (high purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with a C18 column and UV detector

  • pH meter

Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Stress:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Stress:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the solution at the same controlled temperature for the same duration.

    • At the specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Control Sample:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of water.

    • Treat this sample identically to the stressed samples.

  • HPLC Analysis:

    • Analyze all samples by HPLC.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

Visualizing Potential Interactions

Diagram 1: Behavior in Acidic Conditions

cluster_acid Acidic Environment (H+) cluster_ether Diaryl Ether Linkage Molecule This compound (Stable) Protonated Anilinium Salt (Stable, Protonated) Molecule->Protonated Protonation of Aniline Protonated->Molecule Deprotonation Ether Ether Bond (Very Stable) Cleavage Cleavage Products (Unlikely under normal conditions) Ether->Cleavage Requires Harsh Conditions (e.g., Refluxing Strong Acid)

Caption: Predicted behavior of this compound in acidic media.

Diagram 2: Behavior in Basic Conditions

cluster_base Basic Environment (OH-) cluster_oxidation Potential Side Reaction Molecule This compound Stability Highly Stable Molecule->Stability No significant reaction expected Oxidation Oxidation Products (Possible under harsh conditions + O2) Molecule_ox This compound Molecule_ox->Oxidation Slow Oxidation

Caption: Predicted stability of this compound in basic media.

References

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry Steps. Reactions of Aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ACS Publications. (Date not available). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines | The Journal of Physical Chemistry A. Retrieved from [Link]

  • Master Organic Chemistry. (Date not available). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • AFIT. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • ResearchGate. (Date not available). Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. Retrieved from [Link]

  • ACS Publications. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin | JACS Au. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • PubMed Central. (Date not available). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Retrieved from [Link]

  • ResearchGate. (Date not available). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. Retrieved from [Link]

  • PubChem. (Date not available). 4-Fluoroaniline. Retrieved from [Link]

  • PubMed Central. (Date not available). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Allen. (Date not available). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Wikipedia. (Date not available). Ether cleavage. Retrieved from [Link]

  • Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Retrieved from [Link]

  • RSC Publishing. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]

  • ACS Publications. (Date not available). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution | The Journal of Physical Chemistry A. Retrieved from [Link]

  • Quora. (2020, August 3). Which compound is a better base, aniline or para-fluoroaniline? Why?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (Date not available). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • PubMed Central. (Date not available). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

  • Grokipedia. (Date not available). Fluoroaniline. Retrieved from [Link]

  • MDPI. (2024, September 24). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

  • Wikipedia. (Date not available). Phenol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

  • PubMed Central. (2019, October 3). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Retrieved from [Link]

Sources

Technical Support Center: Purifying Aniline Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of aniline derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with the recrystallization of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve even the most stubborn purification problems.

The unique chemical nature of aniline derivatives—balancing the nonpolar aromatic ring with a polar, hydrogen-bonding amino group and various substituents—presents specific challenges. This guide is structured to address these issues directly through a detailed troubleshooting section and a comprehensive FAQ.

Troubleshooting Guide: Common Recrystallization Problems & Solutions

This section addresses specific, frequently encountered issues during the recrystallization of aniline derivatives.

Problem 1: My compound has "oiled out" and formed a liquid layer instead of crystals.

  • Causality & Explanation: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it separates from the cooling solution as a liquid rather than a solid crystal lattice.[1][2] This happens when the boiling point of the recrystallization solvent is higher than the melting point of your impure compound. Impurities can significantly depress a compound's melting point, making this a common issue.[2] The resulting oil is an impure liquid form of your compound that often traps impurities more effectively than the solvent, defeating the purpose of recrystallization.[2][3]

  • Step-by-Step Solution:

    • Immediate Action: Reheat the flask to the solvent's boiling point to redissolve the oil.

    • Add More Solvent: While boiling, add more of the hot solvent in small portions (1-2 mL at a time). This decreases the saturation of the solution, which can lower the temperature at which the compound begins to come out of solution, hopefully to a point below its melting temperature.[2]

    • Induce Crystallization at a Lower Temperature: If adding more solvent works, allow the solution to cool very slowly. Vigorous scratching of the inner wall of the flask with a glass rod at the solvent's surface can often initiate crystallization.

    • Change Solvent System: If oiling out persists, the chosen solvent is likely unsuitable. The ideal solution is to switch to a solvent with a lower boiling point or to use a mixed-solvent system. For example, if you are using water (BP 100 °C), consider an ethanol/water mixture which will have a lower boiling point.[1]

  • Troubleshooting Workflow for Oiling Out:

    OilingOut start Compound 'Oiled Out' reheat Reheat Solution to Boiling start->reheat add_solvent Add More Hot Solvent Incrementally reheat->add_solvent slow_cool Cool Slowly & Attempt to Induce Crystallization (Scratching) add_solvent->slow_cool check_crystals Did Crystals Form? slow_cool->check_crystals success Success: Collect Pure Crystals check_crystals->success  Yes failure Failure: Re-evaluate Solvent System. Consider lower BP solvent or mixed-solvents. check_crystals->failure  No

    Caption: Decision workflow for addressing oiling out.

Problem 2: No crystals are forming, even after the solution has cooled completely.

  • Causality & Explanation: This is typically due to the formation of a supersaturated solution.[4] The solute remains dissolved even though its concentration is above its normal saturation point at that temperature. This happens when there are no nucleation sites—such as a seed crystal or a microscopic imperfection on the glass surface—for the crystals to begin growing. Slow, undisturbed cooling can sometimes lead to this state.[4]

  • Step-by-Step Solution:

    • Induce Nucleation (Scratching): Use a glass stirring rod to vigorously scratch the inside of the flask just below the surface of the liquid. The microscopic scratches on the glass provide a surface for the first crystals to form.

    • Provide a Seed Crystal: If you have a small crystal of the pure product, add it to the supersaturated solution. This provides a perfect template for further crystal growth. If you don't have one, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a small solid residue, and then re-insert the rod into the solution.

    • Reduce Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[4] Rapid cooling can sometimes lead to smaller, less pure crystals, so this should be done after attempting the methods above.

    • Reduce Solvent Volume: If all else fails, you may have used too much solvent.[2] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.

Problem 3: The final yield of purified crystals is very low.

  • Causality & Explanation: A low yield can result from several procedural errors. The most common is using an excessive amount of solvent to dissolve the crude product, which keeps a significant portion of your compound in the "mother liquor" even after cooling.[2][4] Other causes include premature crystallization during hot filtration, washing the collected crystals with solvent that is not ice-cold, or selecting a solvent in which the compound has relatively high solubility even at low temperatures.[4]

  • Step-by-Step Solution:

    • Check the Mother Liquor: After filtering your crystals, take the filtrate (mother liquor) and place it in an ice bath. If a large amount of additional solid crashes out, you likely used too much solvent initially. You can collect this "second crop" of crystals, though they may be less pure than the first.[2]

    • Optimize the Dissolution Step: In future attempts, add the hot solvent in very small portions to the boiling crude solid, waiting for each portion to boil before adding the next. Use only the absolute minimum amount of hot solvent required to fully dissolve the solid.[4]

    • Refine Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent. Warm solvent will redissolve some of your product and wash it away with the impurities.[4]

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated with hot solvent vapor to prevent the solution from cooling and depositing crystals on the filter paper.[1][5] Using a stemless funnel is also highly recommended to prevent clogging.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for a new aniline derivative?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[6] The ideal solvent should exhibit a steep solubility curve: it should dissolve the compound sparingly or not at all at room temperature, but dissolve it completely at its boiling point.[7][8]

Systematic Approach to Solvent Selection:

  • Consider Polarity ("Like Dissolves Like"): Aniline derivatives have a nonpolar benzene ring and a polar amino group. The overall polarity depends on other substituents. Start with solvents of intermediate polarity like ethanol or acetone. Highly polar solvents (water) or highly nonpolar solvents (hexane) are often used as the second solvent in a mixed-solvent system.[4][9]

  • Small-Scale Solubility Tests:

    • Place ~20-30 mg of your crude solid into several test tubes.

    • Add ~0.5 mL of a different candidate solvent to each tube at room temperature. Observe solubility.

    • If the compound doesn't dissolve at room temperature, gently heat the test tube in a water bath to the solvent's boiling point. Observe if it dissolves.

    • If it dissolves when hot, cool the test tube in an ice bath and observe if a good quantity of crystals forms.

    • The best single solvent is one that shows low solubility in the cold and high solubility when hot.

Common Solvents for Recrystallization:

SolventBoiling Point (°C)PolarityKey Considerations & Safety
Water100Very HighExcellent for polar aniline derivatives (e.g., those with additional -OH or -COOH groups). Often used in a pair with ethanol.
Ethanol78HighGood general-purpose solvent for compounds of intermediate polarity. Volatile and flammable.
Methanol65HighSimilar to ethanol but with a lower boiling point. Toxic.
Ethyl Acetate77IntermediateGood solvent, but can be susceptible to hydrolysis if acidic/basic impurities are present. Flammable.
Acetone56IntermediateDissolves many organic compounds, but its low boiling point means there is a less dramatic solubility difference between hot and cold. Very flammable.[8]
Toluene111LowGood for less polar aniline derivatives. High boiling point can be a problem if the compound is heat-sensitive or has a low melting point.
Hexane/Heptane~69 / ~98Very LowTypically used for nonpolar compounds or as the "poor" solvent in a mixed-solvent pair with a more polar solvent like ethyl acetate or acetone.[1]

Q2: When and how should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent has the desired solubility properties. You should select a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1][10] Common pairs for aniline derivatives include ethanol/water and ethyl acetate/hexane.

Experimental Protocol for Mixed-Solvent Recrystallization:

  • Place the crude aniline derivative in an Erlenmeyer flask.

  • Add the minimum amount of the hot "good" solvent to just dissolve the solid at its boiling point.

  • While keeping the solution hot, add the "poor" solvent dropwise until you observe a persistent cloudiness (turbidity). This indicates you have reached the saturation point.[11]

  • Add one or two drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is perfectly saturated.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[11]

Q3: How do I remove intensely colored, soluble impurities?

Colored impurities, often resulting from oxidation or side reactions, can sometimes be removed with activated charcoal (decolorizing carbon).

Causality & Explanation: Activated charcoal has a very high surface area with pores that adsorb large, flat (conjugated) molecules, which are often the source of color. The desired, smaller product molecules remain in solution.

Experimental Protocol:

  • Dissolve the crude solid in the minimum amount of appropriate hot solvent.

  • Remove the flask from the heat source temporarily and add a very small amount of activated charcoal (the tip of a spatula is often enough). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Reheat the solution to boiling for a few minutes to allow for adsorption.

  • Perform a hot gravity filtration using fluted filter paper to remove the fine charcoal particles and any other insoluble impurities.[5][12]

  • Allow the clear, hot filtrate to cool and crystallize as usual.

A critical note of caution: Using too much charcoal can significantly reduce your yield, as it can also adsorb your product.[2]

General Recrystallization Workflow

This diagram outlines the logical flow of a standard single-solvent recrystallization experiment.

Caption: Standard experimental workflow for recrystallization.

References

  • Wiberg, K. B. (n.d.). Recrystallization. In Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • Bonsol, A. D. L., et al. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Scribd.
  • University of Colorado Denver. (n.d.). Recrystallization1.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
  • JoVE. (2020, March 26). Video: Recrystallization - Procedure.
  • Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry.
  • Solubility of Things. (n.d.). Aniline.
  • LibreTexts Chemistry. (2022, April 7). 1.5E: Hot Filtration.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Safrole. (n.d.). Recrystallization and hot filtration.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.

Sources

Validation & Comparative

The Untapped Potential of 3-Fluoro-4-(p-tolyloxy)aniline Derivatives in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potency and selectivity against therapeutic targets is paramount. Among the myriad of structures explored, the 3-fluoro-4-aryloxyaniline core has emerged as a promising framework, particularly in the domain of kinase inhibition. This guide provides a comprehensive comparison of the biological activity of derivatives based on the 3-fluoro-4-(p-tolyloxy)aniline scaffold, drawing upon experimental data from structurally related compounds to illuminate the therapeutic potential and guide future drug development efforts. While direct extensive research on this compound itself is limited, a comparative analysis of analogous diaryl ether and fluoroaniline derivatives provides a strong rationale for its investigation as a source of potent and selective kinase inhibitors.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold is a compelling starting point for the design of targeted therapies. The diaryl ether linkage provides a flexible yet stable connection between two key aromatic regions, allowing for optimal positioning within the ATP-binding pocket of various kinases. The fluorine atom at the 3-position of the aniline ring is a critical feature. Due to its high electronegativity and small size, fluorine can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities with the kinase hinge region. Furthermore, fluorine substitution can enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and bioavailability.[1] The p-tolyloxy moiety offers a site for further chemical modification to enhance potency and selectivity.

Comparative Analysis of Biological Activity: Insights from Structurally Related Kinase Inhibitors

While specific data for derivatives of this compound is not extensively available in the public domain, we can infer their potential by examining the structure-activity relationships (SAR) of closely related 4-aryloxy-3-fluoroaniline and diaryl ether derivatives that have been investigated as kinase inhibitors. A notable example is the development of dual epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinase inhibitors based on a 4-anilinoquinazoline scaffold, where the aniline moiety is a substituted 4-aryloxyaniline.[2]

Kinase Inhibitory Activity

Kinase inhibition is a cornerstone of modern oncology, and the 3-fluoro-4-aryloxyaniline scaffold is well-positioned to interact with the ATP-binding site of numerous kinases.[3] The aniline nitrogen is crucial for forming a key hydrogen bond with the hinge region of the kinase. The substituents on both the aniline and the distal phenoxy ring play a significant role in modulating potency and selectivity.

Table 1: Comparative Kinase Inhibitory Activity of Representative Diaryl Ether Derivatives

Compound IDCore ScaffoldR1 (Aniline Ring)R2 (Phenoxy Ring)Target KinaseIC50 (nM)Reference
Hypothetical-1 3-Fluoro-4-phenoxy anilineHHEGFR--
Hypothetical-2 This compoundH4'-CH₃EGFR--
Compound A 4-(3-Fluorobenzyloxy) -3-chloroanilineCl3-FluorobenzylEGFR/ErbB-237/29[2]
Compound B 4-Anilinoquinazoline-4'-Halo/MethylFlt/KDR<10[4]
Compound C 4-Anilinoquinazoline3'-OH4'-Halo/MethylFlt/KDR<2[4]

Note: Hypothetical compounds are included to illustrate the core structure of interest. Data for Compounds A, B, and C are from studies on structurally related kinase inhibitors to provide a basis for comparison.

From the data on analogous compounds, we can deduce several key SAR principles:

  • Hinge Binding Moiety: The aniline NH group is a critical hydrogen bond donor to the kinase hinge region. The 3-fluoro substituent is expected to modulate the basicity of the aniline, potentially optimizing this interaction.

  • Substitutions on the Aniline Ring: Small, lipophilic groups at the 3-position of the aniline ring are often favored.[4] In the case of Compound A, a chloro group is present at this position.

  • The Diaryl Ether Linkage: The oxygen atom of the diaryl ether linkage can act as a hydrogen bond acceptor and contributes to the overall conformation of the molecule within the binding pocket.

  • Substitutions on the Distal Phenoxy Ring: Modifications on the p-tolyloxy ring of our core scaffold present a significant opportunity for enhancing potency and achieving selectivity. Small lipophilic substituents, such as the methyl group in the p-tolyl moiety, are often well-tolerated and can occupy hydrophobic pockets in the ATP-binding site.[4] More complex substitutions could be explored to target unique features of specific kinases.

Anticancer Activity: From Kinase Inhibition to Cellular Effects

The inhibition of key kinases involved in cancer cell proliferation, survival, and angiogenesis translates to potent anticancer activity. The this compound scaffold, by targeting kinases like EGFR, VEGFR, and others, is predicted to exhibit significant antiproliferative effects.

Table 2: Comparative Anticancer Activity of Representative Diaryl Ether Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
Hypothetical-1 A549 (Lung)MTT Assay--
Hypothetical-2 MCF-7 (Breast)MTT Assay--
Compound 10a A549 (Lung)ProliferationPotent[2]
Compound 10g H446 (Lung)ProliferationPotent[2]
Compound VIb-d HeLa (Cervical)MTT Assay10.64 - 33.62[5]

Note: Data for compounds 10a, 10g, and VIb-d are from studies on structurally related anticancer agents.

The anticancer potential of this class of compounds is often evaluated using cell-based assays that measure cytotoxicity and inhibition of cell proliferation. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]

Experimental Protocols

To facilitate further research into this promising class of compounds, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a nucleophilic aromatic substitution reaction.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of this compound Start Starting Materials: 3,4-Difluoronitrobenzene p-Cresol Step1 Nucleophilic Aromatic Substitution: - React 3,4-difluoronitrobenzene with p-cresol - Base: K2CO3 - Solvent: DMF - Heat Start->Step1 Intermediate Intermediate: 3-Fluoro-4-(p-tolyloxy)nitrobenzene Step1->Intermediate Step2 Nitro Group Reduction: - Reducing agent: SnCl2·2H2O or H2/Pd-C - Solvent: Ethanol or Ethyl Acetate Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: General synthetic route for this compound.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution:

    • To a solution of 3,4-difluoronitrobenzene (1.0 eq) in dimethylformamide (DMF), add p-cresol (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-fluoro-4-(p-tolyloxy)nitrobenzene.

    • Purify the crude product by column chromatography.

  • Nitro Group Reduction:

    • Dissolve the purified 3-fluoro-4-(p-tolyloxy)nitrobenzene (1.0 eq) in ethanol.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting this compound by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[7]

Workflow for In Vitro Kinase Assay

G cluster_1 Kinase Inhibition Assay Workflow Compound Test Compound (e.g., this compound derivative) Incubation Incubate at RT Compound->Incubation Kinase Target Kinase (e.g., EGFR) Kinase->Incubation Substrate Kinase Substrate Substrate->Incubation ATP ATP ATP->Incubation Detection Add Kinase-Glo® Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the appropriate substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®).

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by plotting the percent inhibition against the compound concentration.[6]

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors with potential applications in oncology and other therapeutic areas. The strategic placement of the fluorine atom and the amenability of the tolyloxy group to chemical modification provide a powerful platform for generating libraries of compounds with diverse pharmacological profiles.

This comparative guide, by drawing on data from structurally related compounds, underscores the significant potential of this scaffold. Further research, including the systematic synthesis and biological evaluation of a focused library of this compound derivatives, is warranted to fully elucidate their structure-activity relationships and identify lead candidates for further development. The experimental protocols provided herein offer a solid foundation for initiating such investigations. The insights gained from these future studies will undoubtedly contribute to the growing arsenal of targeted therapies for a range of human diseases.

References

[2] Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (2012). PubMed. [8] Preparation of 4-fluoro-3-phenoxy-toluene. (1981). Google Patents. [7] Bioassays for Anticancer Activities. (2013). ResearchGate. [3] Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (2025). NIH. [9] Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). ResearchGate. [10] Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2025). ResearchGate. [11] Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. MDPI. [6] Bioassays for anticancer activities. (2013). University of Wollongong Research Online. [12] Process for preparing 4-fluoro-3-nitroaniline. (1971). Google Patents. [13] Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. MDPI. [14] Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents. (2014). PubMed. [4] Design and Structure−Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors. ACS Figshare. [15] Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [16] Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2023). PMC - PubMed Central. [17] Applications of 4-Fluoroaniline in Materials Science: Application Notes and Protocols. Benchchem. [18] Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [19] Bioassays for anticancer activities. Semantic Scholar. [20] Structure–activity relationship of the inhibitor series. Compound... ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). PMC - NIH. Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (2025). ResearchGate. [5] Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC - PubMed Central. [1] Biologically Active Organofluorine Compounds. ResearchGate.

Sources

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into kinase inhibitors has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the efficacy of fluorinated versus non-fluorinated kinase inhibitors, moving beyond mere observation to explain the underlying chemical principles and providing supporting experimental data. We will explore how the unique properties of fluorine can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles, ultimately leading to more effective and safer therapeutic agents.

The Strategic Role of Fluorine in Kinase Inhibitor Design

Fluorine's unique combination of high electronegativity, small atomic size, and the strength of the carbon-fluorine bond allows it to exert profound effects on a molecule's biological activity.[1] When strategically incorporated into a kinase inhibitor, fluorine can modulate key physicochemical properties that are critical for its efficacy. These properties include binding affinity for the target kinase, metabolic stability, and membrane permeability.[1]

The introduction of fluorine can alter the electronic properties of a molecule, influencing its interactions with the kinase's active site.[2] Furthermore, fluorination can block sites of metabolic attack, leading to a longer half-life and improved bioavailability.[3] This guide will delve into these effects, providing a clear rationale for the often-observed superiority of fluorinated kinase inhibitors.

Enhancing Potency and Selectivity Through Fluorination

The primary goal in kinase inhibitor design is to achieve high potency against the target kinase while minimizing off-target effects. Fluorination has proven to be a powerful tool in achieving this delicate balance.

Boosting Binding Affinity

The high electronegativity of fluorine can lead to more favorable interactions within the kinase's ATP-binding pocket. Fluorine can participate in hydrogen bonds and other non-covalent interactions, thereby increasing the inhibitor's binding affinity and, consequently, its potency. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the addition of a 4-fluorophenoxy substituent to ibrutinib was shown to stabilize interactions within the hydrophobic pocket of BTK, contributing to its high potency.[4]

Improving Selectivity

Selectivity is paramount in kinase inhibitor development to minimize off-target toxicities. Fluorination can enhance selectivity by creating specific interactions that are only possible with the intended target kinase. By occupying a specific space or forming a unique bond within the target's active site, a fluorinated inhibitor can exhibit significantly lower affinity for other kinases, even those with highly similar ATP-binding pockets. This can lead to a wider therapeutic window and a more favorable safety profile.

Comparative Efficacy: A Data-Driven Analysis

To illustrate the tangible benefits of fluorination, we will now examine comparative data for representative fluorinated and non-fluorinated kinase inhibitors.

Case Study 1: BRAF Inhibitors - Dabrafenib
CompoundTargetIC50 (nM)Metabolic Stability (Rat Liver Microsomes, Clint)
Dabrafenib (Fluorinated) BRAF V600E0.7Low
Early Non-Fluorinated Analog BRAF V600E>100High

Table 1: Comparison of a fluorinated BRAF inhibitor (Dabrafenib) with an early non-fluorinated analog. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the BRAF V600E kinase by 50%. A lower IC50 indicates higher potency. Metabolic stability is inversely related to the intrinsic clearance (Clint) rate.

The data clearly demonstrates that the fluorinated compound, dabrafenib, exhibits significantly higher potency and improved metabolic stability compared to its non-fluorinated predecessor.

Case Study 2: EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Several generations of EGFR inhibitors have been developed, with later generations often incorporating fluorine to overcome resistance and improve efficacy. While a direct comparison of a single fluorinated vs. non-fluorinated analog is challenging with publicly available data, we can compare the efficacy of different approved inhibitors where fluorination is a key differentiating feature. For example, afatinib, a second-generation EGFR inhibitor, shows broad activity against various EGFR mutations.[7]

InhibitorEGFR MutantIC50 (nM)
Gefitinib (Non-Fluorinated elements in key binding regions) Exon 19 deletion~5-10
Afatinib (Contains a fluoro-substituted group) Exon 19 deletion0.2
Gefitinib L858R~20-50
Afatinib L858R0.2

Table 2: Comparison of IC50 values for two EGFR inhibitors against common activating mutations. Afatinib's structure includes fluorinated moieties that contribute to its broader and more potent activity.[7]

The Impact of Fluorination on Pharmacokinetics and Metabolic Stability

One of the most significant advantages of incorporating fluorine into kinase inhibitors is the profound improvement in their pharmacokinetic (PK) properties and metabolic stability.

The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family.[1] By replacing a metabolically labile hydrogen atom with a fluorine atom, medicinal chemists can effectively block a "soft spot" on the molecule that would otherwise be rapidly metabolized. This leads to:

  • Increased Half-Life: The inhibitor remains in the body for a longer period, allowing for less frequent dosing.

  • Improved Oral Bioavailability: A greater proportion of the administered dose reaches the systemic circulation, enhancing the drug's effectiveness.

  • Reduced Metabolite-Driven Toxicities: By preventing the formation of potentially toxic metabolites, fluorination can lead to a safer drug profile.

The development of the BRAF inhibitor dabrafenib serves as an excellent example. Early non-fluorinated compounds in the series suffered from poor metabolic stability. The introduction of fluorine atoms at key positions on the molecule significantly improved its resistance to metabolism, leading to a viable clinical candidate.[6]

Potential Downsides and Off-Target Effects

While fluorination offers numerous advantages, it is not a panacea. The introduction of fluorine can sometimes lead to unforeseen off-target effects or alterations in the molecule's properties that are not beneficial. The strong electronegativity of fluorine can alter the pKa of nearby functional groups, which could potentially impact solubility or interactions with unintended targets.

Furthermore, while fluorination often improves selectivity, it is not a guarantee against off-target activity. All kinase inhibitors have the potential to interact with multiple kinases, and a thorough profiling against a panel of kinases is essential to understand the full spectrum of a compound's activity.[8][9] The off-target effects of kinase inhibitors are a complex issue that can arise from various factors beyond just the presence or absence of fluorine.[8][9]

Experimental Protocols for Evaluating Kinase Inhibitor Efficacy

To provide a practical framework for researchers, we have outlined detailed, step-by-step methodologies for key experiments used to compare the efficacy of fluorinated and non-fluorinated kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay is used to determine the potency of an inhibitor against a purified kinase enzyme.

Diagram of the Biochemical IC50 Assay Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Serial Dilution of Inhibitor Plate_Loading Add Inhibitor, Kinase, Substrate/ATP to Plate Inhibitor_Dilution->Plate_Loading Enzyme_Prep Prepare Kinase Solution Enzyme_Prep->Plate_Loading Substrate_Prep Prepare Substrate & ATP Solution Substrate_Prep->Plate_Loading Incubation Incubate at 37°C Plate_Loading->Incubation Add_Detection_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubation->Add_Detection_Reagent Read_Plate Read Luminescence/Fluorescence Add_Detection_Reagent->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition IC50_Curve Generate IC50 Curve Calculate_Inhibition->IC50_Curve

Caption: Workflow for a biochemical kinase inhibition assay to determine IC50 values.

Methodology:

  • Prepare Reagents:

    • Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a surfactant (e.g., Tween-20).

    • Kinase: Recombinant purified kinase enzyme.

    • Substrate: A peptide or protein that is a known substrate of the kinase.

    • ATP: Adenosine triphosphate, the phosphate donor.

    • Inhibitor: The fluorinated or non-fluorinated compound to be tested, serially diluted in DMSO.

    • Detection Reagent: A reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

  • Assay Procedure:

    • Add a small volume of the serially diluted inhibitor to the wells of a microplate.

    • Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Activity Assay

This assay measures the ability of an inhibitor to block the activity of a kinase within a cellular context.

Diagram of the Cell-Based Kinase Activity Assay Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed Cells in a Microplate Treat_with_Inhibitor Treat Cells with Inhibitor Seed_Cells->Treat_with_Inhibitor Lyse_Cells Lyse Cells to Release Proteins Treat_with_Inhibitor->Lyse_Cells ELISA Perform ELISA for Phosphorylated Substrate Lyse_Cells->ELISA Quantify_Signal Quantify ELISA Signal ELISA->Quantify_Signal Determine_Inhibition Determine Inhibition of Substrate Phosphorylation Quantify_Signal->Determine_Inhibition

Caption: Workflow for a cell-based kinase activity assay using ELISA.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the target kinase.

    • Seed the cells into a microplate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the fluorinated or non-fluorinated inhibitor for a specific duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells to remove the inhibitor.

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration in each lysate.

  • Detection of Substrate Phosphorylation (e.g., by ELISA):

    • Coat an ELISA plate with an antibody that captures the kinase's substrate.

    • Add the cell lysates to the wells and incubate to allow the substrate to bind.

    • Wash the plate and add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme to generate a detectable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the signal to the total protein concentration.

    • Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, combine liver microsomes (human or from another species), a buffer solution (e.g., phosphate buffer), and the test compound (fluorinated or non-fluorinated inhibitor).

    • Pre-incubate the mixture at 37°C.

  • Initiate the Reaction:

    • Start the metabolic reaction by adding a solution of NADPH (a cofactor for CYP enzymes).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., acetonitrile) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) to estimate the metabolic rate.

Conclusion

The strategic incorporation of fluorine has unequivocally revolutionized the field of kinase inhibitor design. As demonstrated through the provided data and mechanistic explanations, fluorination can significantly enhance the potency, selectivity, and pharmacokinetic properties of these targeted therapies. While not a universal solution, the "fluorine advantage" is a powerful tool in the medicinal chemist's arsenal for developing the next generation of more effective and safer kinase inhibitors. This guide provides a foundational understanding and practical protocols to aid researchers in their efforts to harness the power of fluorine in drug discovery.

References

  • Marek, A. (2021). Synthesis of [13C6]-Ibrutinib. ResearchGate. [Link]

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. [Link]

  • King, A. J., et al. (2013). Discovery of Dabrafenib: A Selective RAF Kinase Inhibitor for the Treatment of B-RAF Mutant Melanoma. Journal of Medicinal Chemistry, 56(11), 4335–4344. [Link]

  • Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 178. [Link]

  • Solca, F., et al. (2012). Afatinib, an irreversible ErbB family blocker, overcomes resistance to reversible EGFR tyrosine kinase inhibitors in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 340(2), 332–341. [Link]

  • Gridelli, C. (2016). Afatinib and gefitinib: a direct comparison. Translational Cancer Research, 5(Suppl 4), S749–S751. [Link]

  • Ma, C., et al. (2017). Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis. Thoracic Cancer, 8(6), 548–558. [Link]

  • Yang, J. C. H., et al. (2018). Osimertinib in Untreated EGFR-Mutated Advanced Non–Small-Cell Lung Cancer. New England Journal of Medicine, 378(12), 113–123. [Link]

  • Ismail, M. F. M. (2002). Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 118(1-2), 27–33. [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075–13080. [Link]

  • Estupiñán, H. Y., & Berglöf, A. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link]

  • Hahne, G., & Le, T. T. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • U.S. Food and Drug Administration. (2013). TAFINLAR® (dabrafenib) capsules, for oral use. [Link]

  • U.S. Food and Drug Administration. (2013). IMBRUVICA® (ibrutinib) capsules, for oral use. [Link]

  • U.S. Food and Drug Administration. (2015). TAGRISSO® (osimertinib) tablets, for oral use. [Link]

  • U.S. Food and Drug Administration. (2003). IRESSA® (gefitinib) tablets, for oral use. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5437. [Link]

  • Zhang, Y., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

Sources

A Comparative Guide to the In Vitro Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds that exhibit potent and selective anticancer activity is paramount. Among these, the 3-fluoro-4-morpholinoaniline core has emerged as a privileged structure, serving as a versatile template for the design of a new generation of targeted therapeutic agents. This guide provides a comprehensive comparison of the in vitro anticancer activity of derivatives of this scaffold, offering experimental data and insights into their mechanism of action to inform researchers and drug development professionals.

The 3-Fluoro-4-morpholinoaniline Scaffold: A Foundation for Anticancer Drug Design

The 3-fluoro-4-morpholinoaniline moiety is a key building block in medicinal chemistry.[1] The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group often improves aqueous solubility and pharmacokinetic properties. This unique combination of features has made it an attractive starting point for the synthesis of targeted anticancer agents.

Recent research has focused on the development of derivatives, particularly sulfonamides, which have demonstrated significant anti-proliferative effects against various cancer cell lines.[2] These findings suggest that the 3-fluoro-4-morpholinoaniline scaffold holds considerable promise for the development of novel cancer therapeutics.

Comparative Analysis of In Vitro Anticancer Activity

The true measure of a novel anticancer compound lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The following data summarizes the in vitro cytotoxic activity of representative 3-fluoro-4-morpholinoaniline derivatives against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), in comparison to the established chemotherapeutic agent, doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 3-Fluoro-4-morpholinoaniline Sulfonamide Derivatives and Doxorubicin against Breast Cancer Cell Lines.

CompoundMCF-7MDA-MB-231
NAM-5 1.8112.143
NAM-7 1.8834.688
Doxorubicin 1.1 (µg/ml)1.38 (µg/ml)
Data for NAM-5 and NAM-7 sourced from a 2022 study by More et al.[2] Doxorubicin data is provided as a reference from a separate study.[3]

The data clearly indicates that the sulfonamide derivative NAM-5 exhibits potent anticancer activity against both MCF-7 and MDA-MB-231 cell lines, with IC50 values in the low micromolar range.[2] Notably, its efficacy against the triple-negative MDA-MB-231 cell line is significant, as this subtype of breast cancer is notoriously difficult to treat. While doxorubicin shows high potency, the comparable activity of NAM-5 highlights the potential of the 3-fluoro-4-morpholinoaniline scaffold.

To provide a broader context for the potency of this chemical class, the following tables present the IC50 values of other established anticancer drugs against various cancer cell lines.

Table 2: IC50 Values of Standard Chemotherapeutic Agents against Various Cancer Cell Lines.

DrugCell LineCancer TypeIC50
Paclitaxel MCF-7Breast3.5 µM
MDA-MB-231Breast0.3 µM
Cisplatin A549Lung10 µM
Gefitinib HCC827Lung (NSCLC)13.06 nM
PC9Lung (NSCLC)77.26 nM
Erlotinib HCC827Lung (NSCLC)4 nM
NCI-H3255Lung (NSCLC)41 nM
IC50 values are sourced from multiple studies and can vary based on experimental conditions.[4][5][6][7][8]

Elucidating the Mechanism of Action: A Look at Potential Signaling Pathways

The anticancer activity of 3-fluoro-4-morpholinoaniline derivatives is believed to be mediated through the inhibition of key signaling pathways that are frequently dysregulated in cancer. The morpholine moiety is a common feature in inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) pathways, both of which are critical for cell proliferation, survival, and metastasis.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several inhibitors containing a morpholine ring have been developed to target components of this pathway. The structural similarity of 3-fluoro-4-morpholinoaniline derivatives to known PI3K inhibitors suggests a potential mechanism of action through the modulation of this critical pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 3-Fluoro-4-morpholinoaniline Derivative Inhibitor->PI3K

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. The 4-anilinoquinazoline scaffold, which shares structural similarities with the 4-morpholinoaniline core, is a well-established pharmacophore for EGFR inhibitors like gefitinib and erlotinib. This suggests that 3-fluoro-4-morpholinoaniline derivatives may also exert their anticancer effects by targeting EGFR.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation Inhibitor 3-Fluoro-4-morpholinoaniline Derivative Inhibitor->EGFR

Caption: Putative inhibition of the EGFR signaling cascade.

Experimental Methodologies: A Guide to In Vitro Anticancer Assays

The following protocols provide a detailed, step-by-step guide to the key in vitro assays used to evaluate the anticancer activity of novel compounds.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Workflow of the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Apoptosis_Workflow Start Treat Cells with Compound Harvest Harvest Cells Start->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & Propidium Iodide Wash->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Quantify Viable, Apoptotic, & Necrotic Cells Analyze->Results

Caption: Experimental workflow for apoptosis detection.

Conclusion and Future Directions

The 3-fluoro-4-morpholinoaniline scaffold represents a promising starting point for the development of novel anticancer agents. The sulfonamide derivatives, in particular, have demonstrated potent in vitro activity against challenging breast cancer cell lines. The likely mechanism of action involves the inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and EGFR.

Further research should focus on expanding the library of 3-fluoro-4-morpholinoaniline derivatives and evaluating their activity against a broader panel of cancer cell lines. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. In vivo studies in animal models are the necessary next step to validate the therapeutic potential of the most promising candidates. This comprehensive approach will pave the way for the clinical translation of this exciting new class of anticancer agents.

References

  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [https://www.ncl-india.org/files/display_pdf.aspx?pdf_name=Novel 3-fluoro-4-morpholinoaniline derivatives synthesis and assessment of anti-cancer activity in breast cancer cells-More-NA-2022-4752.pdf]([Link] 3-fluoro-4-morpholinoaniline derivatives synthesis and assessment of anti-cancer activity in breast cancer cells-More-NA-2022-4752.pdf)

  • Amiri, Z., Forouzandeh Moghadam, M., & Sadeghizadeh, M. (2018). Anticancer effects of doxorubicin-loaded micelle on MCF-7 and MDA-MB-231, breast cancer cell lines. Journal of Research in Medical and Dental Science, 6(2), 298-304.
  • St George, M., Ayoub, A. T., Banerjee, A., Churchill, C. D., Winter, P., Klobukowski, M., Cass, C. E., Ludueña, R. F., Tuszynski, J. A., & Damaraju, S. (2015). Designing and Testing of Novel Taxanes to Probe the Highly Complex Mechanisms by Which Taxanes Bind to Microtubules and Cause Cytotoxicity to Cancer Cells. PloS one, 10(6), e0129168. [Link]

  • Sasaki, H., Shimizu, S., Inoue, K., Tani, Y., Kotsuji, F., & Yano, S. (2007). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Cancer science, 98(4), 520–527. [Link]

  • Wang, M., Zhao, J., Zhang, C., An, G., & Li, J. (2019). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. OncoTargets and therapy, 12, 5859–5872. [Link]

  • Krajnović, T., & Kaluderović, G. N. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282. [Link]

  • Al-Ostath, A. I., Al-Qaisi, Z. A., Al-Soud, Y. A., & Al-Tel, T. H. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC advances, 14(3), 1957–1965. [Link]

  • Membrino, A., Witika, B. A., Fru, P. N., & Conde, J. (2021). The IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... ResearchGate. [Link]

  • Ramos-Medina, R., Pérez-Ramírez, C., & Tuohy, K. M. (2019). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. [Link]

  • Memon, O., & Ramos, D. (2018). IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. ResearchGate. [Link]

  • Yih, L. H., Kuo, H. H., & Fang, C. T. (2024). Abstract LB261: Establishment and characterization of a paclitaxel-resistant human triple-negative breast cancer cell line. Cancer Research, 84(6_Supplement), LB261. [Link]

  • Costa, C., Molina, M. A., Drozdowskyj, A., Giménez-Capitán, A., Bertran-Alamillo, J., Karachaliou, N., Gervias, R., Massuit, B., Wei, J., Moran, T., et al. (2013). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines... ResearchGate. [Link]

  • Mukohara, T., Engelman, J. A., Hanna, N. H., Yeap, B. Y., Pirker, R., & Johnson, B. E. (2005). Differential Effects of Gefitinib and Cetuximab on Non–small-cell Lung Cancers Bearing Epidermal Growth Factor Receptor Mutations. JNCI: Journal of the National Cancer Institute, 97(16), 1185–1194. [Link]

  • Memon, A., & Schar, P. (2012). Erlotinib treatment of NSCLC cell lines. (A) Effect of erlotinib on the... ResearchGate. [Link]

  • Slobbe, P., Poot, A. J., de Kant, V., Wind, T., & van der Born, K. (2012). Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET. Journal of Nuclear Medicine, 53(1), 107–113. [Link]

  • Zhang, Y., Zhang, J., Jiang, D., & Zhang, D. (2018). Decreased human antigen R expression confers resistance to tyrosine kinase inhibitors in epidermal growth factor receptor-mutant lung cancer by inhibiting Bim expression. Oncology Letters, 16(5), 6035–6042. [Link]

  • Fumarola, C., La Monica, S., Alfieri, R. R., & Petronini, P. G. (2014). Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. Molecular Cancer Therapeutics, 13(9), 2065–2076. [Link]

  • Wang, Y., Zhang, Y., & Liu, C. (2018). Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. Journal of Cellular and Molecular Medicine, 22(8), 3844–3854. [Link]

  • Ryan, M., & O'Sullivan, J. (2013). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... ResearchGate. [Link]

Sources

Spectroscopic comparison of 3-Fluoro-4-(p-tolyloxy)aniline and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Development

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel aromatic compounds are fundamental steps. Aryl ethers, particularly those incorporating fluorine atoms, represent a privileged scaffold in many pharmacologically active agents. This guide provides an in-depth spectroscopic comparison of 3-Fluoro-4-(p-tolyloxy)aniline, a valuable synthetic intermediate, and its precursors. By examining the evolution of spectral features through Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), we aim to provide researchers with a clear and practical understanding of the chemical transformations involved.

This guide is structured to follow the synthetic pathway, allowing for a logical and progressive comparison of the spectroscopic data at each stage. We will explore the causality behind the observed spectral shifts and changes, offering insights grounded in the principles of chemical structure and reactivity.

The Synthetic Pathway: A Two-Step Transformation

The synthesis of this compound typically proceeds through a two-step sequence:

  • Ullmann Condensation: Formation of the diaryl ether linkage by coupling an activated aryl halide with a phenol. In this case, 4-Fluoronitrobenzene reacts with p-cresol to yield the intermediate, 3-Fluoro-4-(p-tolyloxy)nitrobenzene. This reaction is a cornerstone of diaryl ether synthesis[1].

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine, yielding the final product, this compound. This transformation is a common and crucial step in the synthesis of many aniline derivatives[2].

The overall process can be visualized as follows:

Synthesis_Workflow cluster_synthesis Step 1: Synthesis cluster_reduction Step 2: Reduction cluster_analysis Step 3: Analysis Precursors Precursors: 4-Fluoronitrobenzene + p-Cresol Ullmann Ullmann Condensation (Diaryl Ether Formation) Precursors->Ullmann Intermediate Intermediate: 3-Fluoro-4-(p-tolyloxy)nitrobenzene Ullmann->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Product Final Product: This compound Reduction->Product Analysis Spectroscopic Characterization (FT-IR, NMR) Product->Analysis

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic Comparison: A Tale of Three Molecules

The true identity and purity of the compounds at each stage of the synthesis are confirmed by spectroscopic methods. The following sections provide a detailed comparison of the FT-IR, ¹H NMR, and ¹³C NMR data for the precursors, the intermediate, and the final product.

Precursors: 4-Fluoronitrobenzene and p-Cresol

These two molecules represent the starting points of our synthetic journey. Their individual spectra provide a baseline for understanding the changes that occur upon their combination.

Compound **Key FT-IR Peaks (cm⁻¹) **Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
4-Fluoronitrobenzene ~1520 & ~1350 (NO₂ stretch), ~1250 (C-F stretch)~8.3 (m, 2H), ~7.3 (m, 2H)~165 (C-F), ~149 (C-NO₂), ~127, ~117
p-Cresol ~3350 (broad, O-H stretch), ~1230 (C-O stretch)~7.1 (d, 2H), ~6.8 (d, 2H), ~4.8 (s, 1H, OH), ~2.3 (s, 3H, CH₃)~152 (C-OH), ~130, ~130, ~115, ~20
Intermediate: 3-Fluoro-4-(p-tolyloxy)nitrobenzene

The formation of the diaryl ether linkage in this intermediate brings about significant changes in the spectroscopic data. The presence of both original moieties can be confirmed, alongside new features resulting from their connection.

Spectroscopy Characteristic Features and Interpretation
FT-IR The strong, broad O-H stretch from p-cresol disappears. The characteristic asymmetric and symmetric NO₂ stretching vibrations remain prominent around 1520 and 1350 cm⁻¹. A new, strong C-O-C (aryl ether) stretching band appears around 1240 cm⁻¹. The C-F stretching frequency will also be present.
¹H NMR The spectrum becomes more complex, showing signals for both aromatic rings. The protons on the nitro-containing ring will be downfield due to the electron-withdrawing effect of the NO₂ group. The protons on the tolyl ring will be in a more typical aromatic region. The methyl signal from the tolyl group will be a singlet around 2.3 ppm. The absence of the phenolic OH proton signal confirms the formation of the ether bond.
¹³C NMR The spectrum will show a combination of signals from both aromatic rings. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF). The carbon attached to the nitro group will be significantly deshielded. The carbons of the ether linkage (C-O-C) will also have characteristic chemical shifts.
Final Product: this compound

The reduction of the nitro group to an amine is the final transformation, and it produces dramatic and easily identifiable spectroscopic changes.

Spectroscopy Characteristic Features and Interpretation
FT-IR The most significant change is the disappearance of the strong NO₂ stretching bands. In their place, two new, sharp to medium peaks appear in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching of the primary amine group[3]. An N-H bending vibration may also be observed around 1620 cm⁻¹. The C-O-C and C-F stretching bands remain.
¹H NMR A broad singlet, typically integrating to two protons, appears in the 3.5-4.5 ppm range, characteristic of the -NH₂ group. The protons on the aniline ring experience an upfield shift compared to the nitro-intermediate due to the electron-donating nature of the amine group. The signals for the tolyl ring protons and the methyl group remain.
¹³C NMR The carbon atom attached to the newly formed amino group (C-NH₂) shifts significantly upfield compared to its position when attached to the nitro group (C-NO₂). This is a direct consequence of the change from a strongly electron-withdrawing group to a strongly electron-donating group. The other aromatic carbon signals will also be affected, though to a lesser extent.

Summary of Spectroscopic Transformations

The following table provides a direct comparison of the key spectroscopic markers as the synthesis progresses from the nitro intermediate to the final aniline product.

Functional Group Spectroscopic Technique 3-Fluoro-4-(p-tolyloxy)nitrobenzene This compound Rationale for Change
**Nitro (-NO₂) vs. Amine (-NH₂) **FT-IR Strong absorptions at ~1520 & ~1350 cm⁻¹Absorptions disappear; new peaks at ~3400 & ~3300 cm⁻¹Conversion of NO₂ group to NH₂ group.
Aromatic Protons (on substituted ring) ¹H NMR Downfield shifts due to -NO₂Upfield shifts due to -NH₂-NO₂ is electron-withdrawing; -NH₂ is electron-donating.
Aromatic Carbon (C-N) ¹³C NMR Downfield shift (~140-150 ppm)Significant upfield shift (~135-145 ppm)Change in electronic environment from electron-poor to electron-rich.

Experimental Protocols

For the successful synthesis and analysis of these compounds, the following detailed protocols are provided as a reference.

Protocol 1: Synthesis of 3-Fluoro-4-(p-tolyloxy)nitrobenzene (Ullmann Condensation)

This procedure is a representative example of a copper-catalyzed Ullmann-type ether synthesis[1].

  • To a stirred solution of 4-Fluoronitrobenzene (1.0 eq) and p-cresol (1.1 eq) in a suitable high-boiling solvent (e.g., DMF or DMSO), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).

  • Heat the reaction mixture to 120-140 °C and maintain stirring under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure intermediate.

Protocol 2: Synthesis of this compound (Nitro Reduction)

This protocol describes a common method for the reduction of an aromatic nitro group using a metal catalyst[2].

  • Dissolve the intermediate, 3-Fluoro-4-(p-tolyloxy)nitrobenzene (1.0 eq), in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Experimental_Workflow start Start ullmann Ullmann Condensation (Protocol 1) start->ullmann workup1 Workup & Purification (Extraction, Chromatography) ullmann->workup1 reduction Nitro Reduction (Protocol 2) workup1->reduction workup2 Workup & Purification (Filtration, Concentration) reduction->workup2 analysis Spectroscopic Analysis (FT-IR, NMR) workup2->analysis end End analysis->end

Caption: Step-by-step experimental and analytical workflow.

Conclusion

The spectroscopic journey from simple precursors to the more complex this compound is a clear demonstration of how fundamental chemical transformations are reflected in FT-IR and NMR spectra. Each reaction step imparts a unique and identifiable signature, allowing for confident characterization and quality assessment. For the medicinal chemist and drug development professional, a solid grasp of these spectroscopic principles is indispensable for navigating the path of synthesis and discovery.

References

  • Dhahagani, K., et al. (2014). Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 87-94. Available at: [Link]

  • Organic Spectroscopy International. (2018). 3-fluoro-4-morpholinoaniline. Available at: [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. Available at: [Link]

  • Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Journal of the Serbian Chemical Society, 83(1), 1-15. Available at: [Link]

Sources

A Scientist's Guide to Lipophilicity: A Comparative Analysis of Fluorinated and Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Design

In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its success. Among these, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This property is quantitatively expressed by the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) at a specific pH for ionizable molecules.[1][3][4] A delicate balance is required; a drug must be lipophilic enough to permeate biological membranes but sufficiently hydrophilic to dissolve in aqueous environments like blood plasma.[4]

For decades, medicinal chemists have employed various strategies to modulate lipophilicity, and the introduction of fluorine has emerged as a uniquely powerful tool.[5][6][7] Approximately 20% of all commercial drugs contain fluorine, a testament to its profound impact on molecular properties.[8] This guide provides an in-depth technical comparison of the lipophilicity of fluorinated and their non-fluorinated counterparts, explaining the underlying physicochemical principles and providing validated experimental protocols for accurate measurement.

The Fluorine Paradox: Unraveling its Dual Impact on Lipophilicity

The strategic substitution of hydrogen with fluorine can dramatically alter a molecule's properties, but its effect on lipophilicity is not always straightforward.[6] Fluorine is the most electronegative element, which would suggest that its introduction increases polarity and decreases lipophilicity. However, in practice, fluorination often leads to an increase in lipophilicity. This apparent paradox can be explained by several key factors:

  • Increased Hydrophobic Surface Area: Fluorination can enhance the hydrophobic surface of a molecule. While a C-F bond is highly polar, the fluorine atom itself is a poor hydrogen bond acceptor. This reduces interactions with water molecules, effectively "squeezing" the fluorinated compound out of the aqueous phase and into the lipid phase.

  • Modulation of Molecular Polarity: The degree and position of fluorination have opposing effects. While increasing the hydrophobic surface, fluorination also increases the overall polarity of the molecule.[8] This effect is highly context-dependent and is influenced by adjacent functional groups.[8] For example, the lipophilicity of 2-(thioalkyl)pyridines shows a complex, non-additive correlation with the degree of fluorination.[8]

  • Blocking Metabolic Sites: Fluorine atoms can be used to block sites on a molecule that are susceptible to metabolic oxidation by enzymes like Cytochrome P450.[9][10] This not only improves metabolic stability but also indirectly influences the overall pharmacokinetic profile, which is intrinsically linked to lipophilicity.

Therefore, the impact of fluorination is a nuanced interplay of electronic effects, molecular shape, and the surrounding chemical environment.[8][9] It is not a simple switch but a "tuning knob" that allows for the fine adjustment of a compound's properties.

Diagram: The Interplay of Fluorination and Drug Properties

The following diagram illustrates how the strategic incorporation of fluorine can modulate a molecule's physicochemical properties, ultimately influencing its pharmacokinetic and pharmacodynamic outcomes.

G cluster_0 Strategic Fluorination cluster_1 Physicochemical Modulation cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes A Introduction of F, CF2H, CF3, etc. B Altered Lipophilicity (LogP/LogD) A->B C Modified pKa A->C D Conformational Changes A->D E Blocked Metabolic Sites A->E F Improved Membrane Permeation B->F H Increased Binding Affinity B->H I Better Bioavailability C->I G Enhanced Metabolic Stability E->G F->I G->I

Caption: Logical flow from fluorination to improved drug properties.

Quantitative Measurement of Lipophilicity: Standardized Experimental Protocols

To objectively compare fluorinated and non-fluorinated analogues, robust and reproducible experimental methods are essential. The two most widely accepted methods are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

This is considered the "gold standard" for LogP determination due to its direct measurement principle.[11] It is most accurate for compounds with LogP values in the range of -2 to 4.[11][12]

Experimental Protocol:

  • Solvent Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4 for LogD determination) saturated with n-octanol. This pre-saturation is critical to ensure the two phases are in equilibrium.[13]

  • Compound Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the saturated n-octanol and the saturated aqueous phase.[13] Add a known amount of the test compound. The total concentration should not exceed 0.01 mol/L.

  • Equilibration: Agitate the vessel at a constant temperature (typically 20-25°C) until equilibrium is reached. This can take several minutes to several hours. A preliminary experiment should determine the necessary shaking time.

  • Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation, especially if an emulsion forms.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography (LC).[11][13]

  • Calculation: Calculate the LogP or LogD using the formula: LogP (or LogD) = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] )

Workflow Diagram: Shake-Flask Method

Caption: Step-by-step workflow for the Shake-Flask LogP/LogD determination.

RP-HPLC Method (OECD Guideline 117)

This indirect method is a high-throughput alternative to the shake-flask technique, requiring less compound and time.[1][12] It estimates LogP by correlating a compound's retention time on a nonpolar stationary phase with the known LogP values of a set of standard compounds.[14]

Experimental Protocol:

  • System Setup: Use an HPLC system with a reversed-phase column (e.g., C8 or C18). The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

  • Calibration: Select a series of 5 to 10 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Standard Analysis: Inject each standard compound individually and record its retention time (t_R_). Also, determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R_ - t_0_) / t_0_

  • Generate Calibration Curve: Plot the known LogP values of the standards against their calculated log(k) values. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Test Compound Analysis: Inject the fluorinated and non-fluorinated analogues under the identical HPLC conditions and record their retention times.

  • Calculate LogP: Calculate the log(k) for each test compound. Use the regression equation from the calibration curve to determine their experimental LogP values.

Workflow Diagram: RP-HPLC Method

G A 1. Select Reference Compounds with Known LogP Values B 2. Measure Retention Time (tR) of References via RP-HPLC A->B C 3. Calculate log(k) for Each Reference B->C D 4. Create Calibration Curve (LogP vs. log(k)) C->D G 7. Determine LogP from Calibration Curve D->G Use Regression Equation E 5. Measure Retention Time (tR) of Test Compounds F 6. Calculate log(k) for Test Compounds E->F F->G

Caption: Step-by-step workflow for the RP-HPLC LogP determination.

Comparative Data: Experimental Lipophilicity of Analogues

The following table summarizes experimental data from the literature, directly comparing the lipophilicity of non-fluorinated compounds with their fluorinated analogues.

Non-Fluorinated Compound LogP / LogD Fluorinated Analogue LogP / LogD Change (ΔLogP) Reference
2-(Methylthio)pyridine1.69 (LogD7.4)2-(Difluoromethylthio)pyridine (SCF2H)1.95 (LogD7.4)+0.26[8]
2-(Methylthio)pyridine1.69 (LogD7.4)2-(Trifluoromethylthio)pyridine (SCF3)2.13 (LogD7.4)+0.44[8]
Toluene2.73Fluorobenzene2.27-0.46General Data
Benzene2.13Trifluoromethylbenzene2.86+0.73General Data
Naphthyridine derivative-Enoxacin (fluoroquinolone)-Increased[5]

Analysis of Experimental Data:

The data clearly demonstrates the context-dependent nature of fluorination.

  • Alkyl Chains: In the 2-thiopyridine series, progressive fluorination of the methyl group (CH3 → SCF2H → SCF3) leads to a stepwise increase in lipophilicity (LogD7.4).[8] The fully fluorinated SCF3 group provides the largest increase of +0.44 log units.[8] This highlights how replacing hydrogen with fluorine on an alkyl chain can enhance the hydrophobic character.

  • Aromatic Rings: The effect on aromatic rings is more complex. Replacing a hydrogen on benzene with a single fluorine atom decreases the LogP, making it more hydrophilic. This is due to the strong inductive effect of the single fluorine atom. However, replacing a methyl group with a trifluoromethyl (CF3) group significantly increases the LogP by +0.73 units. The CF3 group as a whole is highly lipophilic.

  • Complex Molecules: For larger drug molecules like the quinolone antibiotics, the introduction of a fluorine atom at the C-6 position was found to increase cell penetration by 1- to 70-fold, which is attributed to an increase in the molecule's lipophilicity.[5]

Conclusion: A Strategic Imperative in Medicinal Chemistry

The Shake-Flask and RP-HPLC methods, governed by OECD guidelines, provide the self-validating systems necessary for accurate determination. By understanding the nuanced effects of fluorine and applying these rigorous measurement techniques, researchers can fine-tune the lipophilicity of drug candidates, thereby optimizing their pharmacokinetic profiles and increasing their probability of success in the clinic. The "magic bullet" of fluorine, when guided by precise empirical data, remains one of the most impactful tools in the medicinal chemist's arsenal.

References

  • Giménez, D., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]

  • Carla, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Taylor & Francis Online (2015). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Altassan, F., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

  • Zhou, Y., et al. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available at: [Link]

  • Singh, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • University of Lincoln (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Available at: [Link]

  • Journal of Applied Pharmaceutical Science and Research (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • ACS Publications (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (Note: This is a future-dated article from the search results, used for conceptual support). Available at: [Link]

  • ACD/Labs (2024). LogP vs LogD - What is the Difference? ACD/Labs Blog. Available at: [Link]

  • Rosés, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Polli, J.E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]

  • OECD (n.d.). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Available at: [Link]

  • ResearchGate (2019). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Available at: [Link]

  • OECD (1995). Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guideline for the Testing of Chemicals, No. 107. Available at: [Link]

  • Roman, I.P., et al. (2019). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Pharmaceuticals. Available at: [Link]

Sources

A Comparative Guide to the Molecular Docking of 3-Fluoro-4-(p-tolyloxy)aniline Derivatives with Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel oncology therapeutics, protein kinases stand out as a pivotal class of molecular targets. Their integral role in cellular signaling pathways, which are often dysregulated in cancer, has made them the focus of intense research and development. Within the vast chemical space of potential kinase inhibitors, aniline derivatives have emerged as a promising scaffold, capable of forming key interactions within the ATP-binding pocket of these enzymes.

This guide provides an in-depth comparative analysis of the molecular docking of 3-Fluoro-4-(p-tolyloxy)aniline derivatives with protein kinases. We will delve into the structural rationale for their inhibitory potential, present a detailed, field-proven docking protocol, and compare their predicted binding affinities with those of other established kinase inhibitors, supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the computational evaluation of this important class of molecules.

The Rationale: Why this compound?

The this compound scaffold is a compelling starting point for the design of kinase inhibitors for several key reasons. The aniline core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding site. The fluorine atom at the 3-position can enhance binding affinity through various mechanisms, including the modulation of the pKa of the aniline nitrogen and the formation of favorable electrostatic or halogen-bond interactions. The 4-(p-tolyloxy) substituent provides a vector for exploring the solvent-exposed region of the ATP-binding site, allowing for modifications to improve potency and selectivity.

Featured Kinase Target: c-Met

For the purpose of this guide, we will focus on the c-Met kinase, a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a high-value target for therapeutic intervention. Docking studies of aniline derivatives with c-Met provide valuable insights into the molecular features required for high-affinity binding.[1][2][3]

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a robust and reproducible workflow for the molecular docking of this compound derivatives against c-Met kinase. This protocol is designed to be a self-validating system, incorporating steps for model preparation, ligand preparation, docking, and post-docking analysis.

I. Protein Preparation
  • Obtain the Crystal Structure: Download the X-ray crystal structure of the c-Met kinase domain from the Protein Data Bank (PDB). For this study, we will use a representative structure, such as PDB ID: 3CE3.

  • Pre-processing: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

  • Protonation and Optimization: Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (7.4). This step is crucial for accurate hydrogen bond prediction.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

II. Ligand Preparation
  • 3D Structure Generation: Generate the 3D structure of the this compound derivative of interest.

  • Ligand Optimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94).

  • Charge Calculation: Assign partial charges to the ligand atoms.

III. Molecular Docking
  • Grid Generation: Define the binding site by generating a grid box centered on the active site of the c-Met kinase. The size of the grid should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Simulation: Perform the docking simulation using a validated docking program such as AutoDock Vina. The program will explore various conformations and orientations of the ligand within the binding site and score them based on a predefined scoring function.

  • Pose Selection: Analyze the resulting docking poses and select the one with the most favorable binding energy and a conformation that is consistent with known inhibitor binding modes.

IV. Post-Docking Analysis
  • Interaction Analysis: Visualize the predicted binding mode of the ligand and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • Binding Energy Calculation: The docking score provides an estimation of the binding affinity. For more accurate predictions, consider using more advanced methods like MM/PBSA or MM/GBSA.

docking_workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis p1 Obtain PDB Structure p2 Pre-process (Remove Water/Ligands) p1->p2 p3 Protonate & Optimize p2->p3 p4 Energy Minimization p3->p4 d1 Define Binding Site (Grid) p4->d1 l1 Generate 3D Structure l2 Optimize Geometry l1->l2 l3 Assign Charges l2->l3 l3->d1 d2 Run Docking Simulation d1->d2 d3 Select Best Pose d2->d3 a1 Analyze Interactions d3->a1 a2 Calculate Binding Energy a1->a2

A generalized workflow for molecular docking studies.

Comparative Analysis: Docking Scores vs. Experimental Data

A critical aspect of any computational study is its correlation with experimental reality. The table below presents a comparative analysis of predicted binding energies (docking scores) for a hypothetical this compound derivative and other known kinase inhibitors against their respective target kinases, alongside their experimentally determined IC50 values. It is important to note that while a direct comparison of docking scores across different software and scoring functions can be misleading, the relative ranking of compounds within the same study can provide valuable insights.

Compound ClassTarget KinasePredicted Binding Energy (kcal/mol)Experimental IC50 (nM)
This compound Derivative (Hypothetical) c-Met-9.5Predicted to be potent
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)anilineEGFR-9.7Not Reported
2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)anilineRET-8.7Not Reported
4-(2-fluorophenoxy)-7-methoxyquinazoline derivative (TS-41)c-MetNot Reported0.26[4]
4-(2-fluorophenoxy)-7-methoxyquinazoline derivative (TS-41)EGFRL858RNot Reported68.1[4]
Quinoxaline derivative (Compound 4)c-MetNot ReportedPotent in vitro[5]
4-anilinoquinazoline derivative (3e)CLK1Not Reported1500[6]
4-anilinoquinazoline derivative (3e)GSK-3α/βNot Reported3000[6]

Note: The binding energy for the hypothetical this compound derivative is an estimated value based on the docking of structurally similar compounds against c-Met. The experimental IC50 values are sourced from the cited literature for the respective compounds.

The data illustrates a general trend where lower (more negative) predicted binding energies correlate with lower IC50 values, indicating higher inhibitory potency. For instance, the highly potent c-Met inhibitor TS-41, with an IC50 of 0.26 nM, would be expected to have a very favorable docking score.[4] The aniline derivative targeting EGFR and RET also shows strong predicted binding energies.[7]

Key Molecular Interactions

The potency of this compound derivatives as kinase inhibitors is largely dictated by their ability to form specific interactions within the ATP-binding pocket. Visualization of the docked poses reveals a conserved binding mode.

molecular_interactions cluster_ligand This compound cluster_kinase c-Met Kinase Active Site Aniline Aniline Core Hinge Hinge Region (Met1160) Aniline->Hinge Hydrogen Bonds Fluoro 3-Fluoro Group Fluoro->Hinge Halogen/Electrostatic Interaction Tolyloxy 4-(p-tolyloxy) Group Gatekeeper Gatekeeper Residue (Met1211) Tolyloxy->Gatekeeper van der Waals Interactions Solvent Solvent-Exposed Region Tolyloxy->Solvent Hydrophobic Interactions

Key interactions of the aniline scaffold in the c-Met active site.
  • Hydrogen Bonding: The aniline nitrogen and one of the amine hydrogens typically form two crucial hydrogen bonds with the backbone carbonyl and amide groups of a key methionine residue (Met1160) in the hinge region of c-Met. This interaction is a hallmark of many Type I kinase inhibitors.

  • Hydrophobic Interactions: The p-tolyl group of the 4-(p-tolyloxy) substituent extends into a hydrophobic pocket in the solvent-exposed region, forming favorable van der Waals interactions with nonpolar residues.

  • Halogen Bonding: The 3-fluoro substituent can engage in favorable electrostatic or halogen bonding interactions with the backbone of the hinge region, further stabilizing the complex.

Comparison with Alternative Kinase Inhibitors

The this compound scaffold represents just one of many successful chemotypes for kinase inhibition. Quinazoline-based inhibitors, for example, are a well-established class of compounds that also target the ATP-binding site.[6][8] Many approved kinase inhibitors, such as Gefitinib and Erlotinib, feature a quinazoline core. These compounds often exhibit high potency but can sometimes suffer from off-target effects.

The development of dual inhibitors, such as those targeting both EGFR and VEGFR-2, represents another important strategy in cancer therapy.[8] The design of such molecules often involves the combination of pharmacophoric features from inhibitors of both kinases.

Conclusion and Future Directions

Molecular docking studies are an indispensable tool in the rational design and optimization of protein kinase inhibitors. The this compound scaffold presents a promising starting point for the development of novel therapeutics targeting kinases such as c-Met. The insights gained from computational analyses, when coupled with experimental validation, can significantly accelerate the drug discovery process.

Future work in this area should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR). Further computational studies, including molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein interactions and help to refine the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • El-Damasy, D. A., et al. (2023). Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 13(48), 33765-33785. [Link]

  • Holovko, M., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3), 446-455. [Link]

  • Holovko, M., et al. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies, 31(3). [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][8][9]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-369. [Link]

  • Singh, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1945-1953. [Link]

  • Song, T., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry, 265, 115939. [Link]

  • Liu, Y., et al. (2021). Computational study on novel natural inhibitors targeting c-MET. Journal of Receptors and Signal Transduction, 41(4), 384-391. [Link]

  • ResearchGate. (n.d.). Biochemical IC50 values for CC-509 against selected human kinases. [Link]

  • Wang, T., et al. (2015). Design Some New Type-I c-met Inhibitors Based on Molecular Docking and Topomer CoMFA Research. Journal of Molecular Modeling, 21(1), 1. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][8][9]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. ResearchGate. [Link]

  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][8][9]triazin-4-yloxy)aniline, 3-fluoro-4-(1H- pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4. CRIS UPC. [Link]

  • Jespers, W., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3683-3703. [Link]

  • Kim, D. W., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127189. [Link]

  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). [Link]

  • Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 144, 596-607. [Link]

  • Gathiaka, S., et al. (2021). Large-Scale Virtual Screening Against the MET Kinase Domain Identifies a New Putative Inhibitor Type. Molecules, 26(11), 3244. [Link]

  • Kumar, A., et al. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Latin American Journal of Pharmacy, 44(5). [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Aryloxyanilines for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Aryloxyanilines are a pivotal structural motif in a multitude of commercial products, from blockbuster pharmaceuticals to advanced agrochemicals. The strategic combination of a phenoxy group and an aniline moiety gives rise to a scaffold with versatile physicochemical properties, making it a cornerstone in modern drug discovery and development. The efficient and selective synthesis of these compounds is, therefore, a subject of considerable interest to researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the three primary synthetic strategies for constructing aryloxyanilines: the Ullmann Condensation, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). Each route will be examined through the lens of mechanistic rationale, substrate scope, functional group tolerance, and practical applicability, supported by experimental data and detailed protocols.

Strategic Approaches to Aryloxyaniline Synthesis

The synthesis of an aryloxyaniline inherently involves the formation of two key bonds: a carbon-oxygen (C-O) bond to form the diaryl ether and a carbon-nitrogen (C-N) bond to form the arylamine. The choice of synthetic strategy is dictated by the desired bond-forming sequence and the nature of the available starting materials. The three main retrosynthetic disconnections are illustrated below:

G cluster_ullmann Ullmann / Buchwald-Hartwig (C-O first) cluster_buchwald Buchwald-Hartwig (C-N first) cluster_snar SNAr (Two-step) Aryloxyaniline Aryloxyaniline Haloaniline Halo-aniline Haloaniline->Aryloxyaniline C-O Coupling Phenol Phenol Phenol->Aryloxyaniline Halophenoxybenzene Halophenoxybenzene Halophenoxybenzene->Aryloxyaniline C-N Coupling Amine Amine/Ammonia Amine->Aryloxyaniline ActivatedHalobenzene Activated Halo-Aromatic Intermediate Activated Intermediate ActivatedHalobenzene->Intermediate Step 1 Intermediate->Aryloxyaniline Step 2

Figure 1: Retrosynthetic analysis of aryloxyaniline synthesis.

The Ullmann Condensation: A Classic C-O Bond Formation

The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of diaryl ethers.[1] In the context of aryloxyaniline synthesis, this typically involves the coupling of a haloaniline with a phenol.

Mechanistic Rationale

The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently above 200°C) and stoichiometric amounts of copper.[2] However, the development of ligand-accelerated protocols has significantly improved the reaction's utility, allowing for milder conditions. The catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to furnish the diaryl ether.[1][3]

Ullmann_Mechanism Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Cu(I)X->Cu(I)OAr' Ar-X Ar-X (Haloaniline) Ar-Cu(III)(X)OAr' Ar-Cu(III)(X)OAr' Ar-X->Ar-Cu(III)(X)OAr' Oxidative Addition Ar'-OH Ar'-OH (Phenol) Ar'-O- Ar'-O⁻ Ar'-OH->Ar'-O- Deprotonation Base Base Base->Ar'-O- Ar'-O-->Cu(I)OAr' Ligand Exchange Cu(I)OAr'->Ar-Cu(III)(X)OAr' Ar-Cu(III)(X)OAr'->Cu(I)X Ar-O-Ar' Ar-O-Ar' (Aryloxyaniline) Ar-Cu(III)(X)OAr'->Ar-O-Ar' Reductive Elimination Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-X (Halophenoxybenzene) Ar-X->Oxidative_Addition R2NH R₂NH (Amine) Ligand_Exchange Ligand Exchange R2NH->Ligand_Exchange Base Base Deprotonation Deprotonation Base->Deprotonation L_n(X)Pd(II)-Ar L_n(X)Pd(II)-Ar Oxidative_Addition->L_n(X)Pd(II)-Ar L_n(X)Pd(II)-Ar->Ligand_Exchange [L_n(R2NH)Pd(II)-Ar]X [L_n(R₂NH)Pd(II)-Ar]⁺X⁻ Ligand_Exchange->[L_n(R2NH)Pd(II)-Ar]X [L_n(R2NH)Pd(II)-Ar]X->Deprotonation L_n(R2N)Pd(II)-Ar L_n(R₂N)Pd(II)-Ar Deprotonation->L_n(R2N)Pd(II)-Ar Reductive_Elimination Reductive Elimination L_n(R2N)Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR2 Ar-NR₂ (Aryloxyaniline) Reductive_Elimination->Ar-NR2 SNAr_Mechanism cluster_step1 Step 1: SNAr cluster_step2 Step 2: Reduction Start_SNAr Activated Aryl Halide (e.g., 4-Fluoronitrobenzene) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start_SNAr->Meisenheimer + Nucleophile Nucleophile Phenoxide Nucleophile->Meisenheimer Intermediate p-Nitrophenyl phenyl ether Meisenheimer->Intermediate - Leaving Group Final_Product 4-Phenoxyaniline Intermediate->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->Final_Product

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Aryloxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Aryloxyaniline Kinase Inhibitors

The aryloxyaniline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its structural versatility allows for fine-tuning of interactions within the ATP-binding pocket of various kinases. The deliberate introduction of fluorine atoms into this scaffold is a widely adopted strategy to enhance drug-like properties.[1] Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated aryloxyanilines, offering a comparative look at how the position and number of fluorine substituents dictate biological activity. We will delve into the causal mechanisms behind these effects, supported by experimental data and detailed protocols for researchers in the field.

The Aryloxyaniline Core and the Rationale for Fluorination

The archetypal aryloxyaniline structure consists of two aromatic rings connected by an ether linkage, with an amino group on one of the rings. This core structure is often a key component of Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase.

The strategic incorporation of fluorine is driven by several key physicochemical principles:

  • Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Introducing a fluorine atom at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life.[3]

  • Binding Affinity and Potency: The highly electronegative fluorine atom can alter the electronic distribution of the aromatic ring, influencing pKa and hydrogen bonding capabilities.[1] This can lead to stronger interactions with key residues in the kinase active site, boosting inhibitory potency.

  • Conformational Control: Fluorine substitution can induce subtle changes in the preferred conformation of the molecule, which can favor a binding mode with higher affinity.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group often decreases it.[2] This modulation can be used to optimize membrane permeability and overall pharmacokinetic properties.[2]

Comparative SAR Analysis: The Positional Impact of Fluorination

The biological effect of fluorination is highly dependent on its position on the aryloxyaniline scaffold. Below, we compare the impact of fluorine substitution on different parts of the molecule, with supporting data from studies on various kinase inhibitors.

Fluorination on the "Aniline" Ring

Substitution on the aniline ring directly influences the interaction with the hinge region of the kinase and the DFG motif.

Compound Modification Target Kinase IC50 (nM) Key SAR Insight
1a Unsubstituted AnilineB-Raf150Baseline activity.
1b 2-FluoroanilineB-Raf50Increased potency, likely due to favorable interactions with the DFG motif.
1c 3-FluoroanilineB-Raf120Modest improvement in activity.
1d 4-FluoroanilineB-Raf200Decreased activity, suggesting steric hindrance or unfavorable electronic effects.

Data is hypothetical and for illustrative purposes.

Causality: The introduction of a fluorine atom at the 2-position of the aniline ring often leads to a significant increase in potency. This is exemplified in some EGFR kinase inhibitors where a 2-fluoro substituent is considered vital for inhibitory activity.[4] This enhancement is often attributed to the fluorine atom's ability to form a hydrogen bond with backbone amides in the DFG motif, stabilizing the inactive conformation.

Fluorination on the "Aryloxy" Ring

Fluorination on the phenoxy ring can influence interactions with the solvent-exposed region and allosteric pockets.

Compound Modification Target Kinase IC50 (nM) Metabolic Stability (t½ in HLM, min) Key SAR Insight
2a Unsubstituted PhenoxyVEGFR28015Susceptible to metabolism on the phenoxy ring.
2b 4-FluorophenoxyVEGFR27545Significantly improved metabolic stability by blocking a site of oxidation.
2c 3,5-DifluorophenoxyVEGFR26060Enhanced potency and metabolic stability.

Data is hypothetical and for illustrative purposes. HLM = Human Liver Microsomes.

Causality: Placing fluorine atoms on the aryloxy ring is a common strategy to block metabolic hydroxylation. For instance, in the development of antimalarial drugs, fluorine substitution has been shown to produce analogues that are more resistant to bioactivation and the formation of toxic metabolites.[3] This improved metabolic stability translates to a longer half-life and better in vivo efficacy.

Experimental Workflows and Protocols

Reproducible and rigorous experimental procedures are paramount in SAR studies. Below are representative protocols for the synthesis and biological evaluation of fluorinated aryloxyanilines.

General Synthetic Workflow

The synthesis of fluorinated aryloxyanilines typically involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

G cluster_0 Synthesis cluster_1 Evaluation Fluorinated Phenol Fluorinated Phenol SNAr Reaction SNAr Reaction Fluorinated Phenol->SNAr Reaction Nitroaniline Derivative Nitroaniline Derivative Nitroaniline Derivative->SNAr Reaction Intermediate Intermediate SNAr Reaction->Intermediate Reduction Reduction Intermediate->Reduction Final Product Final Product Reduction->Final Product Kinase Assay Kinase Assay Final Product->Kinase Assay Cell-based Assay Cell-based Assay Kinase Assay->Cell-based Assay ADME Profiling ADME Profiling Cell-based Assay->ADME Profiling SAR Analysis SAR Analysis ADME Profiling->SAR Analysis

Caption: General workflow for the synthesis and evaluation of fluorinated aryloxyanilines.

Protocol 1: Synthesis of a Representative 2-Fluoro-N-(4-phenoxyphenyl)aniline

  • Rationale: This protocol utilizes a Buchwald-Hartwig amination, a robust and versatile method for forming C-N bonds.

  • Reaction Setup: To an oven-dried Schlenk tube, add 1-bromo-4-phenoxybenzene (1.0 mmol), 2-fluoroaniline (1.2 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Solvent and Base: Add cesium carbonate (1.5 mmol) and anhydrous toluene (5 mL).

  • Degassing: Purge the mixture with argon for 15 minutes.

  • Reaction: Heat the reaction mixture at 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

  • Rationale: This protocol determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A variety of methods can be used, including thermal shift assays and affinity chromatography.[5]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of the purified recombinant kinase and its specific peptide substrate.

    • Prepare a solution of ATP at a concentration close to the Km of the kinase.

    • Prepare serial dilutions of the fluorinated aryloxyaniline inhibitor in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the kinase, substrate, and inhibitor solutions.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cellular Proliferation Assay (GI50 Determination)

  • Rationale: This assay assesses the inhibitor's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.

  • Cell Seeding: Seed a cancer cell line (e.g., A375 for B-Raf inhibitors) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for 72 hours.[6]

  • Viability Measurement: Measure cell viability using a method that quantifies metabolically active cells, such as an ATP-based luminescence assay.[6]

  • Data Analysis: Determine the GI50 (the concentration required for 50% growth inhibition) by plotting cell viability against the inhibitor concentration.[6]

Conclusion and Future Perspectives

The structure-activity relationship of fluorinated aryloxyanilines is a rich and complex field that continues to yield potent and selective kinase inhibitors. The strategic placement of fluorine atoms is a powerful tool for medicinal chemists to enhance potency, block metabolic degradation, and fine-tune pharmacokinetic properties. Future research will likely focus on the use of novel fluorinated functional groups and a deeper understanding of the subtle interplay between fluorine substitution and kinase conformational dynamics. The continued application of these principles will undoubtedly lead to the development of the next generation of targeted cancer therapies.

References

  • Makki, B. I. (2015). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Available at: [Link]

  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • O'Neill, P. M., et al. (2004). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry. Available at: [Link]

  • (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. Available at: [Link]

  • (2021). Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Signal Transduction and Targeted Therapy. Available at: [Link]

  • (2015). Fluorine substituent effects (on bioactivity). ResearchGate. Available at: [Link]

  • (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Available at: [Link]

  • (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. Available at: [Link]

  • (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. RSC Advances. Available at: [Link]

  • (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]

  • (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. Available at: [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Available at: [Link]

  • (2021). Cost-effectiveness analysis of tyrosine kinase inhibitors (erlotinib vs. gefitinib vs. afatinib) in non-small-cell lung cancer. ResearchGate. Available at: [Link]

  • (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

  • (2017). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (1984). Effect of aromatic fluorine substitution on the alpha and beta adrenoceptor-mediated effects of 3,4-dihydroxytolazoline in the pithed rat. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • (2023). Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-(p-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-Fluoro-4-(p-tolyloxy)aniline, a halogenated aniline derivative. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. The core objective is to ensure operational safety and environmental stewardship by adhering to established best practices for chemical waste management. The information is synthesized from safety data for structurally analogous compounds, establishing a robust framework for risk mitigation.

Foundational Principle: Hazard-Informed Waste Management

This compound belongs to the family of substituted anilines, which are recognized for their potential toxicity. The fundamental principle of its disposal is the unwavering recognition that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard refuse or flushed into the sanitary sewer system.[1][2][3][4][5] Improper disposal risks significant environmental contamination and non-compliance with regulatory standards set by agencies such as the Environmental Protection Agency (EPA).

The causality behind this directive is rooted in the inherent hazards of similar aniline compounds, which include acute toxicity if swallowed, inhaled, or in contact with skin, potential for organ damage through repeated exposure, and high toxicity to aquatic life.[6][7][8][9] Therefore, every step of the disposal process must be executed with the assumption that this compound shares these hazardous properties.

Hazard Profile and Personal Protective Equipment (PPE)

Table 1: Presumed Hazard Profile for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed[6][7][9][10]
Acute Toxicity, DermalCategory 3/4Toxic or Harmful in contact with skin[6][9][11]
Acute Toxicity, InhalationCategory 3/4Toxic or Harmful if inhaled[9][11]
Skin Irritation/CorrosionCategory 2Causes skin irritation[6][11]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage or irritation[6][10][11]
Specific Target Organ ToxicityCategory 2May cause damage to organs through prolonged or repeated exposure[6][7][9]
Hazardous to the Aquatic EnvironmentAcute 1 / Chronic 1Very toxic to aquatic life with long lasting effects[7]

Mandatory PPE: The potential for high toxicity necessitates stringent personal protection.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.[10]

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[6]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection and disposal of this compound waste.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions and to facilitate correct disposal pathways.[12]

  • Designate a Halogenated Organic Waste Stream: As this compound contains fluorine, it must be disposed of in a designated halogenated organic waste container.[2] Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.

  • Avoid Incompatibilities: Ensure the waste container for this aniline derivative does not receive incompatible chemicals. Aniline compounds can react violently with strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids.[13][14]

Step 2: Waste Collection and Containment

Proper containment is critical to prevent leaks and exposure.

  • Container Selection: Use a chemically compatible container, typically the original product container or a designated high-density polyethylene (HDPE) container provided by your institution's Environmental Health & Safety (EHS) department.[1][12]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all components, including "this compound." Attach a completed hazardous waste tag before adding any waste.[1]

  • Secure Closure: Keep the waste container tightly sealed at all times, except when actively adding waste.[12][15] This prevents the release of volatile compounds.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[16]

Step 3: Decontamination of Equipment and Surfaces

Any apparatus (glassware, spatulas) or surface that comes into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the contaminated item with a suitable organic solvent (e.g., acetone, ethanol).

  • Collect Rinsate: This initial rinsate is now contaminated and must be collected and added to the designated halogenated organic waste container.

  • Subsequent Cleaning: Proceed with standard laboratory washing procedures only after the initial decontamination rinse has been collected as hazardous waste.

Step 4: Managing Spills

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Secure: Alert personnel in the immediate area and control access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Remove Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.[5][13]

  • Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Carefully scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.[13][17]

  • Final Decontamination: Clean the spill area using a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

Step 5: Final Disposal Pathway

The ultimate disposal of this compound waste is managed through institutional and licensed channels.

  • Contact EHS: Once the waste container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) office.

  • Scheduled Pickup: Arrange for a pickup by EHS or a licensed hazardous waste disposal contractor. Do not attempt to transport the waste off-site yourself.

  • Regulatory Compliance: Final disposal will be conducted at a permitted treatment, storage, and disposal facility (TSDF) in accordance with all local, state, and federal regulations.[3][15][17][18]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Generation & Collection cluster_disposal Final Disposition start Identify Waste: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Hazard Assessment segregate Select Correct Waste Stream: 'HALOGENATED ORGANIC' ppe->segregate Action container Use Labeled, Compatible, Closed Waste Container segregate->container Containment collect_waste Collect Waste Chemical & Contaminated Materials container->collect_waste spill Spill Occurs? collect_waste->spill spill_protocol Execute Spill Protocol: Absorb, Collect, Decontaminate spill->spill_protocol Yes check_full Container Full? spill->check_full No spill_protocol->container Contain Spill Waste store_safe Store Securely in Secondary Containment check_full->store_safe No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes store_safe->collect_waste Continue Use end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the compound's potential hazards and rigorously adhering to the outlined segregation, containment, and disposal protocols, laboratory professionals can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive standard for your location.

References

  • Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2024). Carl ROTH. [Link]

  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]

  • Aniline Waste Disposal Procedures. (n.d.). Washington State University Environmental Health & Safety. [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]

  • Safety Data Sheet: Aniline. (n.d.). Carl ROTH. [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. [Link]

  • Chemical and Hazardous Waste Guide. (n.d.). University of Oslo. [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Fluoro-4-(p-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutics and advanced materials, the integrity of our research is intrinsically linked to the safety of our practices. 3-Fluoro-4-(p-tolyloxy)aniline is a key building block, but its chemical nature—as a fluorinated aromatic amine—demands a protocol built on a foundation of chemical understanding and procedural excellence. This guide moves beyond a simple checklist to provide a holistic operational plan, ensuring that every step, from preparation to disposal, is conducted with the highest degree of safety and scientific rigor.

The Hazard Profile: A Mechanistic View

Understanding the "why" behind a safety protocol begins with the molecule itself. This compound possesses two key structural motifs that dictate its handling requirements:

  • The Aromatic Amine Core: Aniline and its derivatives are a well-documented class of compounds with the potential for significant toxicity. They can be readily absorbed through the skin, and systemic exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][2] Many aromatic amines are also considered suspect carcinogens or mutagens.[1][3][4] Therefore, preventing dermal, oral, and inhalation exposure is the primary safety objective.

  • The Fluorine Substituent: The C-F bond is exceptionally strong, which often imparts metabolic stability to a molecule. However, this stability can also lead to bioaccumulation. Furthermore, during breakdown or in specific reactions, fluorinated compounds can generate hazardous byproducts. This necessitates careful management of all waste streams.[5]

Given these characteristics, we must treat this compound with a high level of caution, assuming it is harmful if swallowed, toxic in contact with skin, and may cause long-term health effects through repeated exposure.[3][6][7]

Personal Protective Equipment (PPE): An Engineered Barrier

The selection of PPE is a critical risk-management decision. For this compound, the minimum required PPE is designed to create a complete barrier to the most likely routes of exposure in a laboratory setting.[5][8]

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile Gloves (Double-Gloved)Aromatic amines can be absorbed through the skin.[1] Double-gloving provides robust protection against saturation and guards against tears or punctures during handling. Change gloves immediately upon contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Protects against accidental splashes of the solid powder or solutions.[8][9] A face shield should be worn over goggles if there is a significant risk of splashing or if handling larger quantities.[10]
Body Protection Flame-Resistant Laboratory CoatA buttoned lab coat protects skin and personal clothing from contamination. Ensure sleeves are fully extended.
Respiratory Protection Not required when handling in a certified chemical fume hood.All manipulations of this compound must be performed within a fume hood to control airborne powders and vapors.[1][2] This is the primary engineering control for respiratory protection.

The Safe Handling Workflow: A Step-by-Step Protocol

A disciplined, sequential workflow minimizes the potential for error and exposure. This process should be followed for every experiment involving this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal Phase A Verify Fume Hood Certification & Airflow B Assemble All Glassware, Reagents, and Waste Containers A->B C Don Full PPE (Double Gloves, Goggles, Lab Coat) B->C D Place Compound on Weigh Paper or in Weigh Boat C->D Begin Work E Transfer to Reaction Vessel D->E F Add Solvent and Proceed with Reaction E->F G Quench Reaction & Work-up F->G Reaction Complete H Segregate Waste: - Halogenated Liquid - Contaminated Solids G->H I Decontaminate Surfaces & Glassware H->I J Doff PPE and Wash Hands Thoroughly I->J

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.